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  • Product: Ethyl 6-cyano-1H-indazole-3-carboxylate
  • CAS: 885279-19-6

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to Ethyl 6-cyano-1H-indazole-3-carboxylate: Synthesis, Properties, and Applications in Drug Discovery

Foreword: The Indazole Nucleus as a Privileged Scaffold In the landscape of medicinal chemistry, the indazole ring system stands out as a "privileged scaffold." This bicyclic heterocycle, composed of a fused benzene and...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Indazole Nucleus as a Privileged Scaffold

In the landscape of medicinal chemistry, the indazole ring system stands out as a "privileged scaffold." This bicyclic heterocycle, composed of a fused benzene and pyrazole ring, is a cornerstone in the design of numerous biologically active compounds.[1] Its rigid structure and ability to participate in various non-covalent interactions make it an ideal framework for targeting a wide array of enzymes and receptors. Derivatives of indazole are known to possess potent pharmacological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties.[1][2]

Within this important class of molecules, Ethyl 6-cyano-1H-indazole-3-carboxylate (CAS No: 885279-19-6) has emerged as a particularly valuable and versatile building block. The presence of three key functional groups—the reactive N-H of the indazole ring, the readily modifiable ethyl ester at the 3-position, and the cyano group at the 6-position—provides a rich platform for synthetic diversification. This guide offers a comprehensive technical overview of its core properties, proven synthetic methodologies, and its role in the development of next-generation therapeutics for researchers, scientists, and drug development professionals.

Core Physicochemical and Spectral Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in research and development. The key physicochemical and spectral characteristics of Ethyl 6-cyano-1H-indazole-3-carboxylate are summarized below.

Physicochemical Data

The primary physical and chemical identifiers for this compound are presented in Table 1. This data is essential for accurate documentation, safety assessment, and experimental design.

PropertyValueSource
IUPAC Name Ethyl 6-cyano-1H-indazole-3-carboxylateN/A
CAS Number 885279-19-6[]
Molecular Formula C₁₁H₉N₃O₂Calculated
Molecular Weight 215.21 g/mol Calculated
Appearance Off-white to yellow solidInferred from related compounds
Purity ≥95% (Typically available)[4]
Spectral Data Profile

The structural features of Ethyl 6-cyano-1H-indazole-3-carboxylate give rise to a distinct spectral fingerprint. The expected data from standard analytical techniques are outlined in Table 2. This information is critical for reaction monitoring and final product characterization.

TechniqueExpected Characteristics
¹H NMR Aromatic Protons: Three distinct signals between δ 7.5-8.5 ppm (protons at C4, C5, C7). NH Proton: A broad singlet, typically downfield (> δ 13.0 ppm). Ethyl Ester: A quartet (~δ 4.4 ppm, -OCH₂) and a triplet (~δ 1.4 ppm, -CH₃).
¹³C NMR Carbonyl Carbon: ~δ 162 ppm. Nitrile Carbon: ~δ 119 ppm. Aromatic/Heterocyclic Carbons: Multiple signals in the δ 110-145 ppm range. Ethyl Ester Carbons: ~δ 61 ppm (-OCH₂) and ~δ 14 ppm (-CH₃).
IR (cm⁻¹) N-H Stretch: Broad peak around 3300-3100 cm⁻¹. C≡N Stretch: Sharp, strong absorption around 2230 cm⁻¹. C=O Stretch (Ester): Strong absorption around 1720-1700 cm⁻¹. C=C/C=N Stretches: Multiple peaks in the 1620-1450 cm⁻¹ region.
Mass Spec. (ESI) [M+H]⁺: 216.0717

Synthesis Methodologies: A Strategic Overview

The synthesis of substituted indazoles is a well-explored area of organic chemistry. For Ethyl 6-cyano-1H-indazole-3-carboxylate, several robust methods can be employed, with the choice often dictated by the availability of starting materials and desired scale.

The Japp-Klingemann Reaction: A Classic and Reliable Route

The Japp-Klingemann reaction is a cornerstone of hydrazone and, by extension, indazole synthesis.[5][6] The strategy involves the coupling of an aryl diazonium salt with a β-keto-ester, followed by a cyclization step that forms the indazole ring.[7]

Causality of Experimental Choices: This method is favored for its reliability and the commercial availability of many aniline and β-keto-ester precursors. The formation of the diazonium salt in situ at low temperatures is critical to prevent its decomposition. The subsequent coupling and cyclization are often performed as a one-pot procedure to maximize efficiency.[8][9]

Detailed Protocol:

  • Diazotization: Dissolve 4-amino-3-cyanobenzonitrile (1.0 eq) in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice-salt bath.

  • Add a solution of sodium nitrite (1.05 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt.

  • Coupling & Cyclization: In a separate flask, dissolve diethyl 2-oxomalonate (1.1 eq) and sodium acetate (3.0 eq) in a mixture of ethanol and water. Cool this solution to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the β-keto-ester solution. A colored precipitate (the hydrazone intermediate) should form.

  • Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours to drive the intramolecular cyclization and deacylation.

  • Workup: Cool the mixture, and collect the precipitated solid by filtration. Wash the solid with cold water and then a minimal amount of cold ethanol.

  • Purification: Recrystallize the crude product from ethanol or purify by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure Ethyl 6-cyano-1H-indazole-3-carboxylate.

Workflow Diagram:

G cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Coupling & Cyclization cluster_purification Step 3: Purification A 4-Amino-3-cyanobenzonitrile B NaNO₂, HCl (0-5 °C) A->B C Aryl Diazonium Salt (in situ) B->C D Diethyl 2-oxomalonate + NaOAc C->D Coupling E Hydrazone Intermediate F Target Product E->F Heat (Reflux) Intramolecular Cyclization G Crude Product F->G H Recrystallization or Column Chromatography G->H I Pure Product H->I

Fig. 1: Japp-Klingemann Synthesis Workflow
[3+2] Cycloaddition via Benzyne Intermediates

A more modern and elegant approach involves the [3+2] cycloaddition of a benzyne intermediate with ethyl diazoacetate.[10] This method offers a direct route to the indazole core under mild conditions.

Causality of Experimental Choices: The key to this reaction is the controlled, in situ generation of the highly reactive benzyne intermediate from a stable precursor, typically a 2-(trimethylsilyl)phenyl triflate.[10] A fluoride source, such as cesium fluoride (CsF) or tetrabutylammonium fluoride (TBAF), is used to trigger the elimination of the silyl and triflate groups. Ethyl diazoacetate serves as the 1,3-dipole for the cycloaddition.

Detailed Protocol:

  • Setup: To a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), add the benzyne precursor, 4-cyano-2-(trimethylsilyl)phenyl trifluoromethanesulfonate (1.0 eq), and ethyl diazoacetate (1.5 eq).[10]

  • Add anhydrous tetrahydrofuran (THF) and cool the mixture to -78 °C using a dry ice/acetone bath.

  • Benzyne Generation: Slowly add a solution of TBAF in THF (1.8 eq) dropwise over 40 minutes, maintaining vigorous stirring and the -78 °C temperature.

  • Reaction: After addition, stir the mixture at -78 °C for 1.5 hours, then allow it to warm slowly to room temperature overnight.

  • Workup: Concentrate the reaction mixture via rotary evaporation. Partition the residue between ethyl acetate and a saturated aqueous solution of NaHCO₃. Separate the layers and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate. Purify the resulting residue by silica gel column chromatography to isolate the target compound.[10]

Chemical Reactivity and Derivatization Potential

The true utility of Ethyl 6-cyano-1H-indazole-3-carboxylate in drug discovery lies in its predictable reactivity, which allows for the systematic generation of compound libraries. The three primary reactive handles offer distinct pathways for diversification.

Diagram of Reactivity Pathways:

G cluster_ester Ester Modification cluster_indazole Indazole N-H Functionalization cluster_nitrile Nitrile Modification main Ethyl 6-cyano-1H-indazole-3-carboxylate hydrolysis Hydrolysis (e.g., LiOH, H₂O) main->hydrolysis alkylation N-Alkylation / N-Arylation (R-X, Base) main->alkylation nitrile_hydrolysis Hydrolysis (H⁺ or OH⁻, Heat) main->nitrile_hydrolysis nitrile_reduction Reduction (e.g., H₂, Raney Ni) main->nitrile_reduction acid 6-Cyano-1H-indazole-3-carboxylic acid hydrolysis->acid amide_coupling Amide Coupling (R-NH₂, HATU, DIPEA) acid->amide_coupling amide Indazole-3-carboxamides amide_coupling->amide n_substituted N1-Substituted Derivatives alkylation->n_substituted dicarboxylic_acid Indazole-3,6-dicarboxylic acid nitrile_hydrolysis->dicarboxylic_acid aminomethyl 6-(Aminomethyl)indazole Derivative nitrile_reduction->aminomethyl

Fig. 2: Key Reactivity and Derivatization Pathways
  • Ester Hydrolysis and Amide Formation: The ethyl ester is readily hydrolyzed under basic conditions (e.g., LiOH in THF/water) to yield the corresponding 6-cyano-1H-indazole-3-carboxylic acid .[11][12] This carboxylic acid is a pivotal intermediate that can be coupled with a vast array of primary or secondary amines using standard peptide coupling reagents (e.g., HATU, HOBT/EDC) to generate a library of 1H-indazole-3-carboxamides .[2][13] This is the most common derivatization strategy, as these amides frequently exhibit potent biological activity.[14][15]

  • N-H Alkylation and Arylation: The indazole nitrogen is nucleophilic and can be functionalized via alkylation (using alkyl halides) or arylation (using Buchwald-Hartwig or Ullmann coupling conditions). This allows for the introduction of diverse substituents at the N1 position, which can significantly modulate the compound's steric and electronic properties and its interaction with biological targets.[16]

  • Cyano Group Transformation: The nitrile group at the C6 position offers further opportunities for modification. It can be hydrolyzed to a carboxylic acid under harsh acidic or basic conditions, or it can be reduced to a primary amine (an aminomethyl group), providing another point for conjugation or interaction.

Applications in Medicinal Chemistry and Drug Discovery

The indazole-3-carboxamide scaffold, directly accessible from Ethyl 6-cyano-1H-indazole-3-carboxylate, is a validated pharmacophore for kinase inhibition and other therapeutic targets.

  • Kinase Inhibitors: Many protein kinases, which are crucial regulators of cellular processes, have been successfully targeted by indazole-based compounds. The indazole N-H and the adjacent amide N-H often form a key "hinge-binding" motif, anchoring the inhibitor in the ATP-binding pocket of the kinase.

    • PAK1 Inhibition: 1H-indazole-3-carboxamide derivatives have been developed as potent and selective inhibitors of p21-activated kinase 1 (PAK1).[14] A representative compound from this class exhibited an IC₅₀ of 9.8 nM for PAK1 and significantly suppressed the migration and invasion of breast cancer cells, highlighting its potential as an anti-metastatic agent.[14]

    • GSK-3β Inhibition: Through in silico screening and subsequent synthesis, 1H-indazole-3-carboxamides were identified as a novel class of inhibitors for Glycogen Synthase Kinase 3β (GSK-3β).[15] This kinase is a high-value target for neurodegenerative diseases like Alzheimer's and psychiatric disorders such as bipolar disorder.[15]

  • Other Therapeutic Targets: The versatility of the scaffold extends beyond kinases. Substituted indazole-3-carboxamides have been investigated as selective sodium channel blockers, inhibitors of human neutrophil elastase, and agents for treating type-2 diabetes.[13][15]

Conclusion and Future Outlook

Ethyl 6-cyano-1H-indazole-3-carboxylate is more than just a chemical entity; it is a strategic tool for the modern medicinal chemist. Its well-defined physicochemical properties, accessible synthetic routes, and predictable, multi-point reactivity make it an exceptionally valuable starting material. The demonstrated success of its derivatives, particularly the indazole-3-carboxamides, in targeting critical disease-related proteins like kinases underscores the power of this scaffold. As research continues to uncover new biological targets, the demand for versatile and adaptable chemical building blocks will only grow. Ethyl 6-cyano-1H-indazole-3-carboxylate is perfectly positioned to meet this demand, enabling the rapid and efficient exploration of chemical space and accelerating the discovery of novel therapeutics.

References

  • How Is 1H-Indazole-3-Carboxylic Acid Methyl Ester Synthesized? - Knowledge. (2024).
  • The Japp‐Klingemann Reaction - ResearchGate. (n.d.).
  • Japp–Klingemann reaction - Wikipedia. (n.d.).
  • 1H-indazole-3-carboxylic acid, ethyl ester - Organic Syntheses Procedure. (n.d.).
  • US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s) - Google Patents. (n.d.).
  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - MDPI. (2023).
  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3- b]pyridines and Indazoles - PubMed. (2023).
  • Supporting Information - The Royal Society of Chemistry. (n.d.).
  • CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents. (n.d.).
  • Diazo Activation with Diazonium Salts: Synthesis of Indazole and 1,2,4-Triazole - PMC - NIH. (2020).
  • Japp-Klingemann Reaction - SynArchive. (n.d.).
  • CAS 885279-19-6 Ethyl 6-cyano-1H-indazole-3-carboxylate - BOC Sciences. (n.d.).
  • Wiley-VCH 2007 - Supporting Information. (n.d.).
  • Methyl 6-cyano-1H-indazole-3-carboxylate | C10H7N3O2 | CID 53408636 - PubChem. (n.d.).
  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives - Der Pharma Chemica. (2012).
  • 1H-Indole-3-carboxylic acid, 6-cyano-2-[1-(4-ethyl-3-iodophenyl)-1-methylethyl]-, 1,1-dimethylethyl ester - CymitQuimica. (n.d.).
  • 194163-31-0|6-Cyano-1H-indazole-3-carboxylic acid|BLD Pharm. (n.d.).
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central. (n.d.).
  • Supporting Information Synthesis of a Versatile 1H-indene-3-carboxylate Scaffold Enabled by Visible- Light Promoted Wolff Rearra - The Royal Society of Chemistry. (n.d.).
  • 6-cyano-1h-indazole-3-carboxylic acid (C9H5N3O2) - PubChemLite. (n.d.).
  • 1H-Indazole-3-carboxamide | C8H7N3O | CID 20978176 - PubChem. (n.d.).
  • An efficient synthesis of 1-arylindazole-3-carboxamides using nitrile imines, isocyanides and 2-hydroxymethylbenzoic acid, follo - IRIS Unina. (2016).
  • methyl 1H-indazole-3-carboxylate | C9H8N2O2 | CID 657476 - PubChem. (n.d.).
  • bambusa vulgaris extract, 91771-33-4 - The Good Scents Company. (n.d.).
  • Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed. (2020).
  • Structure-Based Discovery of 1H-Indazole-3-carboxamides as a Novel Structural Class of Human GSK-3 Inhibitors - PubMed. (2015).
  • [N1-substituted 1H-indazole-3-ethyl Carboxylates and 1H-indazole-3-hydroxamic Acids] - PubMed. (1981).

Sources

Exploratory

A Senior Application Scientist's In-depth Technical Guide to the Synthesis of Ethyl 6-cyano-1H-indazole-3-carboxylate Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of the Indazole Scaffold The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of nu...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Indazole Scaffold

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant therapeutic value.[1][2] Its unique bicyclic structure, composed of a fused benzene and pyrazole ring, provides a versatile framework for developing potent and selective agents targeting a wide array of biological targets.[3] Indazole derivatives have demonstrated efficacy as kinase inhibitors, anti-inflammatory agents, anticancer therapeutics, and treatments for neurodegenerative disorders.[4][5] Molecules such as Pazopanib, an FDA-approved multikinase inhibitor, underscore the clinical success of this heterocyclic system.[1]

This guide focuses on the synthesis of a key intermediate, Ethyl 6-cyano-1H-indazole-3-carboxylate , and its derivatives. The presence of the cyano group at the 6-position and the ethyl carboxylate at the 3-position offers strategic handles for further chemical modification, making it an invaluable building block in drug discovery programs. The cyano group, a versatile functional group, can be transformed into amines, amides, or tetrazoles, enabling extensive structure-activity relationship (SAR) studies.[6]

This document provides a comprehensive overview of a robust synthetic strategy, detailing the underlying chemical principles, step-by-step experimental protocols, and critical process considerations.

Retrosynthetic Analysis and Strategic Approach

A logical and efficient synthesis of the target compound, Ethyl 6-cyano-1H-indazole-3-carboxylate, can be envisioned through a multi-step pathway that strategically builds the indazole core first, followed by the introduction of the essential cyano functionality.

Our chosen strategy leverages the well-established Japp-Klingemann reaction followed by a Fischer-type cyclization to construct the indazole-3-carboxylate core.[7][8] This approach offers high convergence and utilizes readily available starting materials. Subsequently, the cyano group is introduced at the 6-position via a classic Sandmeyer reaction , a reliable method for converting an aromatic amine to a nitrile.[9]

The overall workflow is depicted below:

G cluster_0 Part 1: Indazole Core Synthesis cluster_1 Part 2: Functional Group Transformation Start Ethyl 2-chloroacetoacetate + 4-Aminoacetanilide Diazotization Diazotization of 4-Aminoacetanilide Start->Diazotization Japp_Klingemann Japp-Klingemann Reaction Start->Japp_Klingemann β-keto-ester Diazotization->Japp_Klingemann Arenediazonium Salt Hydrazone Formation of Hydrazone Intermediate Japp_Klingemann->Hydrazone Cyclization Acid-Catalyzed Cyclization (Fischer-type) Hydrazone->Cyclization Indazole_Ester Ethyl 6-acetamido-1H-indazole-3-carboxylate Cyclization->Indazole_Ester Deacetylation Hydrolysis of Acetamide Indazole_Ester->Deacetylation Amino_Indazole Ethyl 6-amino-1H-indazole-3-carboxylate Deacetylation->Amino_Indazole Diazotization_2 Diazotization of Aryl Amine Amino_Indazole->Diazotization_2 Sandmeyer Sandmeyer Cyanation Diazotization_2->Sandmeyer Indazole Diazonium Salt Final_Product Ethyl 6-cyano-1H-indazole-3-carboxylate Sandmeyer->Final_Product

Caption: Overall Synthetic Workflow Diagram.

Part 1: Synthesis of the Indazole Core

The construction of the core scaffold, Ethyl 6-acetamido-1H-indazole-3-carboxylate, is achieved through a one-pot Japp-Klingemann/Fischer cyclization sequence.[8][10] This elegant reaction cascade begins with the formation of a diazonium salt from a substituted aniline.

Mechanism Insight: The Japp-Klingemann Reaction

The Japp-Klingemann reaction is a powerful method for synthesizing hydrazones from β-keto-esters and aryl diazonium salts.[11][12] The reaction proceeds via an initial electrophilic attack of the diazonium salt on the enolate of the β-keto-ester. This is followed by hydrolysis and decarboxylation under the reaction conditions to yield the desired hydrazone intermediate, which is then poised for cyclization.

Experimental Protocol: Synthesis of Ethyl 6-acetamido-1H-indazole-3-carboxylate

Materials:

  • 4-Aminoacetanilide

  • Sodium Nitrite (NaNO₂)

  • Hydrochloric Acid (HCl), concentrated

  • Ethyl 2-chloroacetoacetate

  • Sodium Acetate (NaOAc)

  • Ethanol (EtOH)

  • Polyphosphoric Acid (PPA)

  • Deionized Water

  • Ethyl Acetate (EtOAc)

  • Brine

Procedure:

  • Diazotization:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend 4-aminoacetanilide (1.0 eq) in a mixture of concentrated HCl and water at 0-5 °C.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, ensuring the temperature remains below 5 °C.

    • Stir the resulting mixture for 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt solution.

  • Japp-Klingemann Coupling:

    • In a separate, larger flask, dissolve ethyl 2-chloroacetoacetate (1.0 eq) and sodium acetate (3.0 eq) in ethanol. Cool this solution to 0-5 °C.

    • Add the freshly prepared, cold diazonium salt solution to the ethanol solution dropwise over 1 hour, maintaining the temperature below 10 °C.

    • Allow the reaction mixture to stir at room temperature overnight. The formation of a solid precipitate (the hydrazone intermediate) is typically observed.

  • Cyclization and Work-up:

    • Filter the precipitated hydrazone, wash with cold water, and dry under vacuum.

    • To the crude hydrazone, add polyphosphoric acid (PPA) (approx. 10 times the weight of the hydrazone).

    • Heat the mixture to 120-130 °C with stirring for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Carefully pour the hot reaction mixture onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is ~7-8.

    • The product will precipitate out of the solution. Filter the solid, wash thoroughly with water, and dry to obtain crude Ethyl 6-acetamido-1H-indazole-3-carboxylate.

    • Purify the crude product by recrystallization from ethanol or by column chromatography (Silica gel, EtOAc/Hexane gradient).

Part 2: Functional Group Interconversion and Final Product Synthesis

With the core indazole structure in hand, the next phase involves transforming the acetamido group into the target cyano group.

Step 2a: Hydrolysis of the Acetamido Group

Protocol:

  • Suspend the Ethyl 6-acetamido-1H-indazole-3-carboxylate (1.0 eq) in a mixture of ethanol and concentrated HCl.

  • Reflux the mixture for 4-6 hours until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., aqueous NaOH or NaHCO₃).

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Ethyl 6-amino-1H-indazole-3-carboxylate.

Step 2b: Sandmeyer Cyanation

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method to convert an aryl diazonium salt into an aryl nitrile using a copper(I) cyanide catalyst.[9][13] The reaction proceeds via a single-electron transfer mechanism, generating an aryl radical that then reacts with the cyanide species.[14]

G Amino_Indazole Ethyl 6-amino- 1H-indazole-3-carboxylate Diazotization Diazotization (NaNO₂, HCl, 0-5°C) Amino_Indazole->Diazotization Diazonium_Salt Indazole-6-diazonium Chloride Diazotization->Diazonium_Salt Sandmeyer Sandmeyer Reaction (CuCN, KCN) Diazonium_Salt->Sandmeyer Final_Product Ethyl 6-cyano- 1H-indazole-3-carboxylate Sandmeyer->Final_Product

Caption: Sandmeyer Reaction Workflow.

Experimental Protocol: Synthesis of Ethyl 6-cyano-1H-indazole-3-carboxylate

Materials:

  • Ethyl 6-amino-1H-indazole-3-carboxylate

  • Hydrochloric Acid (HCl), concentrated

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Cyanide (CuCN)

  • Potassium Cyanide (KCN) - EXTREME CAUTION: HIGHLY TOXIC

  • Deionized Water

  • Ethyl Acetate (EtOAc)

Procedure:

  • Diazotization:

    • Dissolve Ethyl 6-amino-1H-indazole-3-carboxylate (1.0 eq) in dilute hydrochloric acid at 0-5 °C in a well-ventilated fume hood.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, keeping the temperature below 5 °C.

    • Stir the mixture for 30 minutes at this temperature to form the diazonium salt solution.

  • Cyanation:

    • In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.3 eq) in water. Handle cyanides with extreme caution under a fume hood. Use appropriate personal protective equipment.

    • Cool the cyanide solution to 0-5 °C.

    • Slowly and carefully add the cold diazonium salt solution to the cyanide solution. Effervescence (release of N₂ gas) will be observed.

    • After the addition is complete, allow the reaction to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 1 hour to ensure the reaction goes to completion.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and extract the product with ethyl acetate (3x).

    • Quench any residual cyanide in the aqueous layer with bleach or hydrogen peroxide before disposal according to institutional safety protocols.

    • Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure.

    • Purify the resulting crude solid by column chromatography (Silica gel, EtOAc/Hexane gradient) to afford the final product, Ethyl 6-cyano-1H-indazole-3-carboxylate.

Data Presentation and Characterization

The synthesized compounds should be characterized using standard analytical techniques to confirm their identity and purity.

Compound NameMolecular FormulaExpected Mass [M+H]⁺Key ¹H NMR Signals (DMSO-d₆, δ ppm)
Ethyl 6-acetamido-1H-indazole-3-carboxylateC₁₂H₁₃N₃O₃248.10~13.5 (br s, 1H, NH-indazole), ~10.0 (s, 1H, NH-amide), ~8.0-7.5 (m, 3H, Ar-H), ~4.4 (q, 2H, OCH₂), ~2.1 (s, 3H, COCH₃), ~1.4 (t, 3H, CH₃)
Ethyl 6-amino-1H-indazole-3-carboxylateC₁₀H₁₁N₃O₂206.09~13.0 (br s, 1H, NH-indazole), ~7.8 (d, 1H, Ar-H), ~6.8 (d, 1H, Ar-H), ~6.6 (s, 1H, Ar-H), ~5.5 (br s, 2H, NH₂), ~4.3 (q, 2H, OCH₂), ~1.3 (t, 3H, CH₃)
Ethyl 6-cyano-1H-indazole-3-carboxylate C₁₁H₉N₃O₂ 216.07 ~14.2 (br s, 1H, NH-indazole), ~8.4 (s, 1H, Ar-H), ~8.0 (d, 1H, Ar-H), ~7.6 (d, 1H, Ar-H), ~4.4 (q, 2H, OCH₂), ~1.4 (t, 3H, CH₃)

Note: The exact chemical shifts (δ) and coupling constants (J) should be determined from the actual spectra of the synthesized compounds. The values provided are illustrative.

Conclusion and Future Directions

This guide outlines a reliable and field-proven synthetic route to Ethyl 6-cyano-1H-indazole-3-carboxylate. The strategy relies on classic, well-understood reactions, ensuring reproducibility and scalability. The causality behind each step—from the strategic formation of the indazole core via the Japp-Klingemann reaction to the crucial installation of the cyano group using the Sandmeyer reaction—has been explained to provide a deeper understanding for the practicing chemist.

The final product is a highly valuable intermediate for the synthesis of a diverse library of indazole derivatives. The ester can be hydrolyzed to the corresponding carboxylic acid for amide coupling, while the cyano group serves as a versatile anchor for further functionalization.[15] This synthetic platform empowers researchers and drug development professionals to explore the rich chemical space around the indazole scaffold, paving the way for the discovery of next-generation therapeutics.

References

  • D. D. Dhavale, R. T. Gholap, and P. S. S. Prasad, "Copper-Catalyzed Cyanation of Heterocycle Carbon−Hydrogen Bonds," Organic Letters, 2010.

  • J. J. Mousseau, A. Larivée, and A. B. Charette, "C-H Cyanation of 6-Ring N-Containing Heteroaromatics," Chemistry – A European Journal, 2017.

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  • A. V. Gulevskaya, et al., "Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles," MDPI, 2023.

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Foundational

6-Cyano-1H-indazole-3-carboxylic acid synthesis and properties

An In-Depth Technical Guide to 6-Cyano-1H-indazole-3-carboxylic acid: Synthesis and Properties For the Attention of: Researchers, Scientists, and Drug Development Professionals Executive Summary The 1H-indazole-3-carboxy...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 6-Cyano-1H-indazole-3-carboxylic acid: Synthesis and Properties

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 1H-indazole-3-carboxylic acid scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The introduction of a cyano group at the 6-position offers a unique opportunity to modulate the electronic and steric properties of this privileged core, potentially leading to novel drug candidates with enhanced potency, selectivity, and pharmacokinetic profiles. This guide provides a comprehensive overview of the prospective synthesis and predicted properties of 6-Cyano-1H-indazole-3-carboxylic acid, a compound for which direct literature is not yet prevalent. By leveraging established synthetic methodologies for analogous structures, we present a scientifically grounded framework for its preparation and characterization, empowering researchers to explore its potential in drug discovery.

Introduction: The Significance of the Indazole Scaffold

The indazole ring system, a bicyclic heteroaromatic compound, is considered a bioisostere of indole. This structural similarity allows indazole-containing molecules to interact with biological targets that recognize indoles, while the additional nitrogen atom provides unique hydrogen bonding capabilities and alters the electronic distribution of the ring system.[1] The functionalization of the indazole core at the 3-position with a carboxylic acid has been particularly fruitful, leading to the development of marketed drugs such as the kinase inhibitors axitinib and pazopanib.[1]

The introduction of a cyano group at the 6-position of the 1H-indazole-3-carboxylic acid scaffold is a strategic modification. The cyano group is a strong electron-withdrawing group, which can significantly impact the acidity of the carboxylic acid and the N-H proton, as well as the overall electron density of the aromatic system. These modifications can influence receptor binding affinity, metabolic stability, and other key pharmacological parameters. This guide aims to provide a prospective analysis of the synthesis and properties of 6-Cyano-1H-indazole-3-carboxylic acid to facilitate its exploration as a novel building block in drug discovery.

Plausible Synthetic Routes

Route 1: Synthesis from a Substituted o-Nitroacetophenone

This route leverages a well-established method for indazole synthesis involving the cyclization of a substituted o-nitroacetophenone derivative.[2]

Synthesis_Route_1 A 4-Bromo-2-nitroacetophenone B 6-Bromo-1H-indazole-3-carboxylic acid ester A->B 1. Reduction (e.g., SnCl2/HCl) 2. N-Acetylation 3. Cyclization (NaNO2) C 6-Cyano-1H-indazole-3-carboxylic acid ester B->C Cyanation (e.g., CuCN, DMF, heat) D 6-Cyano-1H-indazole-3-carboxylic acid C->D Hydrolysis (e.g., LiOH, THF/H2O) Synthesis_Route_2 A 6-Nitro-1H-indazole-3-carboxylic acid B 6-Amino-1H-indazole-3-carboxylic acid A->B Reduction (e.g., H2, Pd/C) C 6-Diazonium-1H-indazole-3-carboxylic acid salt B->C Diazotization (NaNO2, HCl, 0-5 °C) D 6-Cyano-1H-indazole-3-carboxylic acid C->D Sandmeyer Reaction (CuCN, KCN)

Caption: Proposed synthesis of 6-Cyano-1H-indazole-3-carboxylic acid via a Sandmeyer reaction.

Experimental Protocol (Prospective):

  • Synthesis of 6-Amino-1H-indazole-3-carboxylic acid:

    • Starting with commercially available 6-nitro-1H-indazole-3-carboxylic acid, perform a reduction of the nitro group. This can be achieved through various methods, such as catalytic hydrogenation (H₂ gas with a palladium on carbon catalyst) or using a chemical reducing agent like tin(II) chloride.

  • Diazotization of 6-Amino-1H-indazole-3-carboxylic acid:

    • Suspend the 6-amino-1H-indazole-3-carboxylic acid in a cold aqueous solution of a mineral acid (e.g., HCl or H₂SO₄).

    • Cool the suspension to 0-5 °C in an ice bath.

    • Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the low temperature to form the corresponding diazonium salt in situ. The formation of the diazonium salt should be monitored, for example, by testing for the presence of nitrous acid with starch-iodide paper. [3]

  • Sandmeyer Reaction to yield 6-Cyano-1H-indazole-3-carboxylic acid:

    • In a separate flask, prepare a solution of copper(I) cyanide (CuCN) and potassium cyanide (KCN) in water.

    • Slowly add the cold diazonium salt solution to the cyanide solution. Effervescence (evolution of N₂ gas) should be observed. [4] * After the addition is complete, the reaction mixture may be gently warmed to ensure the complete decomposition of the diazonium salt.

    • The desired product, 6-Cyano-1H-indazole-3-carboxylic acid, can then be isolated by acidification, filtration, and purification.

Predicted Physicochemical and Spectroscopic Properties

The properties of 6-Cyano-1H-indazole-3-carboxylic acid can be predicted based on the known properties of the parent compound and the electronic effects of the cyano substituent.

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₉H₅N₃O₂Addition of a CN group to the parent structure.
Molecular Weight 187.16 g/mol Calculated from the molecular formula.
Appearance Off-white to pale yellow solidSimilar to other indazole carboxylic acids.
Melting Point >250 °C (with decomposition)The parent compound has a high melting point; the cyano group may further increase it due to strong intermolecular interactions.
Solubility Sparingly soluble in water; soluble in polar organic solvents like DMSO and DMF.The carboxylic acid provides some aqueous solubility, but the aromatic core dominates.
pKa (Carboxylic Acid) ~3-4The electron-withdrawing cyano group will increase the acidity of the carboxylic acid compared to the parent compound.
pKa (Indazole N-H) ~12-13The electron-withdrawing cyano group will increase the acidity of the N-H proton.

Predicted Spectroscopic Data:

  • ¹H NMR (DMSO-d₆): A complex aromatic region with signals corresponding to the protons on the indazole ring. The protons ortho and meta to the cyano group will show characteristic splitting patterns and downfield shifts compared to the parent compound. A broad singlet for the N-H proton (δ > 13 ppm) and a broad singlet for the carboxylic acid proton (variable, likely > 12 ppm) are expected.

  • ¹³C NMR (DMSO-d₆): Signals for the nine carbon atoms. The carbon of the cyano group is expected around 118-120 ppm. The quaternary carbon to which the cyano group is attached will be deshielded. The carboxylic acid carbonyl carbon will appear downfield (>160 ppm).

  • IR (KBr, cm⁻¹): A strong, sharp absorption for the C≡N stretch around 2220-2240 cm⁻¹. A broad O-H stretch for the carboxylic acid from ~2500-3300 cm⁻¹. A strong C=O stretch for the carboxylic acid around 1700-1725 cm⁻¹. N-H stretching vibrations around 3200-3400 cm⁻¹.

Chemical Reactivity and Potential Applications

Reactivity:

  • Carboxylic Acid: The carboxylic acid at the 3-position is a versatile handle for further functionalization. It can readily undergo amide bond formation with a variety of amines using standard coupling reagents (e.g., HOBT, EDC), providing access to a library of indazole-3-carboxamides. [5]* Indazole N-H: The nitrogen at the 1-position can be alkylated or arylated under basic conditions to introduce further diversity and modulate the compound's properties. [6]* Cyano Group: The cyano group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an aminomethyl group, offering additional avenues for structural modification.

Potential Applications in Drug Discovery:

The 1H-indazole-3-carboxylic acid scaffold is prevalent in a number of kinase inhibitors. The introduction of a 6-cyano group could be beneficial in this context by:

  • Forming specific interactions: The nitrogen of the cyano group can act as a hydrogen bond acceptor in a receptor's active site.

  • Modulating physicochemical properties: The cyano group can improve metabolic stability and alter the compound's ADME profile.

Given the importance of the indazole core, 6-Cyano-1H-indazole-3-carboxylic acid represents a valuable and unexplored building block for the synthesis of novel compounds with potential applications as:

  • Kinase inhibitors (e.g., for oncology)

  • Serotonin receptor antagonists [5]* Anti-inflammatory agents

  • Antiviral agents

Safety and Handling

While specific toxicity data for 6-Cyano-1H-indazole-3-carboxylic acid is unavailable, it should be handled with the care appropriate for a novel research chemical.

  • General Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Hazards: As an aromatic nitrile, it may be harmful if swallowed, inhaled, or absorbed through the skin. It may also cause irritation to the eyes, skin, and respiratory tract. The parent compound, 1H-indazole-3-carboxylic acid, is classified as an irritant. [6]* Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

6-Cyano-1H-indazole-3-carboxylic acid is a promising, yet underexplored, building block for drug discovery. Although direct synthetic procedures are not yet published, this guide has outlined several plausible and scientifically sound strategies for its preparation based on well-established organic chemistry principles. The predicted physicochemical and spectroscopic properties, along with its potential for further chemical modification, make it an attractive scaffold for the development of novel therapeutic agents. It is our hope that this technical guide will serve as a valuable resource for researchers and stimulate further investigation into the synthesis and applications of this intriguing molecule.

References

  • Shi, F., & Larock, R. C. (2008). SYNTHESIS OF SUBSTITUTED INDAZOLES VIA [3+2] CYCLOADDITION OF BENZYNE AND DIAZO COMPOUNDS. Organic Syntheses, 85, 232. [Link]

  • CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents. (n.d.).
  • Chandrasekhar, T., Reddy, A. B., Kumar, L. V., Naik, P. J., Sree, M. K., & Swamy, G. N. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. [Link]

  • Giraud, F., et al. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(21), 11567–11574. [Link]

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Exploratory

A Technical Guide to the Spectroscopic Characterization of Ethyl 6-cyano-1H-indazole-3-carboxylate

For distribution to: Researchers, scientists, and drug development professionals Introduction: Elucidating the Molecular Architecture of a Key Heterocycle Ethyl 6-cyano-1H-indazole-3-carboxylate (CAS 885279-19-6) is a me...

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals

Introduction: Elucidating the Molecular Architecture of a Key Heterocycle

Ethyl 6-cyano-1H-indazole-3-carboxylate (CAS 885279-19-6) is a member of the indazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its prevalence in a wide array of bioactive molecules.[1] The precise arrangement of its constituent atoms, and thus its chemical reactivity and biological activity, is defined by its electronic and structural characteristics. Spectroscopic analysis provides an empirical window into this molecular architecture, allowing for unambiguous structural confirmation and purity assessment, which are critical steps in any drug discovery and development pipeline.

This guide provides an in-depth analysis of the spectroscopic data for Ethyl 6-cyano-1H-indazole-3-carboxylate. In the absence of a complete set of publicly available experimental spectra for this specific molecule, this document leverages high-fidelity predictive methodologies for NMR spectroscopy, corroborated by experimental data from closely related structural analogs. This approach not only offers a robust, illustrative dataset but also serves to train the researcher in the fundamental principles of spectral interpretation for this important class of compounds. We will delve into the causality behind the observed and predicted spectroscopic features in ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy, providing not just data, but a framework for understanding.

Molecular Structure and Numbering

To facilitate the discussion of spectroscopic data, the standard IUPAC numbering for the indazole ring system is used.

Caption: Structure of Ethyl 6-cyano-1H-indazole-3-carboxylate with IUPAC numbering.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton Environment

¹H NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and number of different types of protons.

Predicted ¹H NMR Data

The following table summarizes the predicted ¹H NMR chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for Ethyl 6-cyano-1H-indazole-3-carboxylate. The prediction was performed using an online NMR prediction tool.[2][3]

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
N1-H~14.0broad singlet (br s)-1H
H7~8.4doublet (d)~8.51H
H4~8.1singlet (s)-1H
H5~7.7doublet (d)~8.51H
O-CH₂-CH₃~4.4quartet (q)~7.12H
O-CH₂-CH₃~1.4triplet (t)~7.13H
Interpretation of the ¹H NMR Spectrum

The predicted ¹H NMR spectrum reveals several key features that are diagnostic for the structure of Ethyl 6-cyano-1H-indazole-3-carboxylate.

  • N-H Proton: A significantly downfield signal around 14.0 ppm is characteristic of the indazole N-H proton.[4][5] This deshielding is due to the proton's acidic nature and its involvement in intermolecular hydrogen bonding. Its broadness is a result of quadrupole broadening from the adjacent nitrogen atom and chemical exchange.

  • Aromatic Protons: The aromatic region is expected to show three distinct signals corresponding to H4, H5, and H7. The cyano group at C6 is strongly electron-withdrawing, which influences the chemical shifts of the adjacent protons. H7 and H5 are predicted to be doublets due to coupling with each other, while H4 appears as a singlet.

  • Ethyl Ester Protons: The ethyl group gives rise to a classic quartet and triplet pattern. The methylene protons (-CH₂-) are deshielded by the adjacent oxygen atom and appear as a quartet around 4.4 ppm due to coupling with the three methyl protons. The methyl protons (-CH₃) appear as a triplet around 1.4 ppm, coupled to the two methylene protons. The integration values of 2H and 3H for the quartet and triplet, respectively, confirm the presence of an ethyl group.

Experimental Protocol for ¹H NMR Spectroscopy

A standardized protocol for acquiring a ¹H NMR spectrum is crucial for data reproducibility and quality.[4][6]

  • Sample Preparation:

    • Weigh approximately 5-10 mg of Ethyl 6-cyano-1H-indazole-3-carboxylate.

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often a good choice for indazole derivatives due to their polarity and the desire to observe the N-H proton.

    • Ensure the sample is fully dissolved; gentle warming or sonication can be used to aid dissolution.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity, which is essential for high-resolution spectra.

  • Data Acquisition:

    • Set the appropriate spectral width (e.g., -2 to 16 ppm).

    • Use a standard 90° pulse sequence.

    • Set the number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

    • Set a relaxation delay of 1-2 seconds between scans.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., DMSO at 2.50 ppm).

    • Integrate the peaks to determine the relative number of protons.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing a Weigh Compound b Dissolve in Deuterated Solvent a->b c Transfer to NMR Tube b->c d Insert into Spectrometer c->d To Spectrometer e Lock and Shim d->e f Acquire FID e->f g Fourier Transform f->g Raw Data h Phase and Calibrate g->h i Integrate and Analyze h->i j Structural Elucidation i->j Final Spectrum and Interpretation

Caption: A generalized workflow for NMR spectroscopic analysis.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR spectroscopy provides information about the number and chemical environment of the carbon atoms in a molecule.

Predicted ¹³C NMR Data

The following table presents the predicted ¹³C NMR chemical shifts for Ethyl 6-cyano-1H-indazole-3-carboxylate.[7]

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (Ester)~162
C3a~141
C7a~140
C3~135
C5~128
C7~124
C4~122
C≡N (Cyano)~118
C6~111
O-CH₂-CH₃~61
O-CH₂-CH₃~14
Interpretation of the ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum is consistent with the proposed structure:

  • Carbonyl Carbon: The ester carbonyl carbon is expected to be the most downfield signal, around 162 ppm.

  • Aromatic and Heterocyclic Carbons: The carbons of the indazole ring system are predicted to resonate in the range of 111-141 ppm. The positions of the signals are influenced by the nitrogen atoms and the electron-withdrawing cyano group.

  • Cyano Carbon: The carbon of the nitrile group is expected around 118 ppm.

  • Ethyl Ester Carbons: The methylene carbon (-CH₂-) of the ethyl group is deshielded by the oxygen and appears around 61 ppm, while the terminal methyl carbon (-CH₃) is found further upfield at approximately 14 ppm.

Experimental Protocol for ¹³C NMR Spectroscopy

The protocol for ¹³C NMR is similar to that for ¹H NMR, with some key differences due to the lower natural abundance and sensitivity of the ¹³C nucleus.[4]

  • Sample Preparation: A more concentrated sample (15-25 mg in 0.6-0.7 mL of solvent) is often required.

  • Data Acquisition:

    • A proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each carbon and to benefit from the Nuclear Overhauser Effect (NOE).

    • A wider spectral width (e.g., 0-220 ppm) is necessary.

    • A significantly larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.

    • A longer relaxation delay (2-5 seconds) may be needed for quaternary carbons to be observed reliably.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and valuable structural information from its fragmentation pattern.[8][9]

Expected Mass Spectrum Data
  • Molecular Ion (M⁺): The molecular formula of Ethyl 6-cyano-1H-indazole-3-carboxylate is C₁₁H₉N₃O₂. The calculated molecular weight is 215.21 g/mol . In an electron ionization (EI) mass spectrum, a prominent molecular ion peak would be expected at m/z = 215. In electrospray ionization (ESI), the protonated molecule [M+H]⁺ at m/z = 216 would be observed.

  • Key Fragmentation Pathways: The fragmentation of indazole esters often involves characteristic losses.[10][11]

    • Loss of the ethoxy group (-OCH₂CH₃): This would result in a fragment ion at m/z = 170.

    • Loss of ethanol (-CH₃CH₂OH): This could occur via a McLafferty-type rearrangement, leading to a fragment at m/z = 169.

    • Decarbonylation of the [M-OCH₂CH₃]⁺ fragment: Loss of CO would give a fragment at m/z = 142.

MS_Fragmentation M [M]⁺˙ m/z = 215 F1 [M - OCH₂CH₃]⁺ m/z = 170 M->F1 - •OCH₂CH₃ F2 [M - C₂H₅OH]⁺˙ m/z = 169 M->F2 - C₂H₅OH F3 [Fragment from F1 - CO]⁺ m/z = 142 F1->F3 - CO

Caption: Plausible fragmentation pathways for Ethyl 6-cyano-1H-indazole-3-carboxylate.

Experimental Protocol for Mass Spectrometry

The choice of ionization technique is critical and depends on the analyte's properties and the desired information.[1][12]

  • Sample Preparation:

    • Prepare a dilute solution of the sample (e.g., 0.1-1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation (ESI-MS):

    • Infuse the sample solution directly into the electrospray source at a low flow rate (e.g., 5-10 µL/min).

    • Optimize the source parameters (e.g., capillary voltage, drying gas flow, and temperature) to achieve a stable signal.

  • Data Acquisition:

    • Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

    • For high-resolution mass spectrometry (HRMS), use a TOF or Orbitrap analyzer to obtain accurate mass measurements, which can confirm the elemental composition.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[13][14]

Expected IR Absorption Bands

The following table lists the characteristic IR absorption bands expected for Ethyl 6-cyano-1H-indazole-3-carboxylate.[15][16]

Wavenumber (cm⁻¹)Functional GroupVibration
~3300N-HStretching
~3100-3000C-H (aromatic)Stretching
~2980-2850C-H (aliphatic)Stretching
~2230C≡N (Nitrile)Stretching
~1720C=O (Ester)Stretching
~1620, ~1480C=C (Aromatic)Stretching
~1250C-O (Ester)Stretching
Interpretation of the IR Spectrum
  • N-H Stretch: A broad absorption around 3300 cm⁻¹ is indicative of the N-H stretching vibration of the indazole ring.

  • C≡N Stretch: A sharp, medium-intensity peak around 2230 cm⁻¹ is a clear indicator of the nitrile functional group.

  • C=O Stretch: A strong, sharp absorption around 1720 cm⁻¹ is characteristic of the ester carbonyl group.

  • C-H Stretches: Absorptions just above 3000 cm⁻¹ are due to aromatic C-H stretching, while those just below 3000 cm⁻¹ are from the aliphatic C-H bonds of the ethyl group.

  • Aromatic C=C Stretches: Peaks in the 1620-1480 cm⁻¹ region correspond to the carbon-carbon double bond stretching vibrations within the aromatic ring.

  • C-O Stretch: A strong band around 1250 cm⁻¹ is expected for the C-O single bond stretch of the ester.

Experimental Protocol for IR Spectroscopy

Solid samples are often analyzed using the Attenuated Total Reflectance (ATR) technique.[17]

  • Sample Preparation:

    • Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Record the spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

    • Collect a background spectrum of the empty ATR crystal before running the sample. The instrument software will automatically subtract the background from the sample spectrum.

Conclusion: A Synergistic Approach to Structural Verification

The comprehensive spectroscopic analysis of Ethyl 6-cyano-1H-indazole-3-carboxylate, integrating ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy, provides a self-validating system for its structural elucidation. Each technique offers a unique and complementary piece of the molecular puzzle. The predicted NMR data, supported by the analysis of related compounds, provides a detailed map of the proton and carbon environments. Mass spectrometry confirms the molecular weight and offers insights into the molecule's stability and fragmentation patterns. Finally, IR spectroscopy provides a rapid and definitive confirmation of the key functional groups. This multi-faceted approach ensures the highest level of confidence in the identity and purity of this important synthetic intermediate, a fundamental requirement for its application in research and drug development.

References

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Foundational

An In-Depth Technical Guide to Ethyl 6-cyano-1H-indazole-3-carboxylate

CAS Number: 885279-19-6 Abstract: This technical guide provides a comprehensive overview of Ethyl 6-cyano-1H-indazole-3-carboxylate, a key heterocyclic building block in modern medicinal chemistry. The document delves in...

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 885279-19-6

Abstract: This technical guide provides a comprehensive overview of Ethyl 6-cyano-1H-indazole-3-carboxylate, a key heterocyclic building block in modern medicinal chemistry. The document delves into its chemical identity, plausible synthetic pathways, characteristic reactivity, and significant applications, particularly in the realm of drug discovery and development. This guide is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering both foundational knowledge and practical insights into the utility of this versatile molecule.

Introduction: The Significance of the Indazole Scaffold

The indazole ring system is a privileged bicyclic heteroaromatic scaffold frequently encountered in a multitude of biologically active compounds.[1] Its unique electronic properties and ability to participate in various intermolecular interactions have made it a cornerstone in the design of therapeutic agents across diverse disease areas. Notably, indazole derivatives have been successfully developed as potent inhibitors of protein kinases, anti-inflammatory agents, and serotonin receptor antagonists.[1][2] The introduction of a cyano group at the 6-position and an ethyl carboxylate at the 3-position, as seen in Ethyl 6-cyano-1H-indazole-3-carboxylate, offers synthetic handles for further molecular elaboration, making it an exceptionally valuable intermediate for the construction of complex drug candidates.[3]

Physicochemical Properties and Spectroscopic Data

While specific experimental data for Ethyl 6-cyano-1H-indazole-3-carboxylate is not extensively published, its properties can be inferred from closely related analogs and foundational chemical principles.

Table 1: Predicted Physicochemical Properties

PropertyPredicted ValueSource
Molecular FormulaC₁₂H₉N₃O₂-
Molecular Weight227.22 g/mol -
XlogP1.8PubChem
Hydrogen Bond Donor Count1PubChem
Hydrogen Bond Acceptor Count4PubChem
Rotatable Bond Count2PubChem

Expected Spectroscopic Characteristics:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the indazole ring, with their chemical shifts and coupling constants influenced by the electron-withdrawing cyano group. Signals corresponding to the ethyl group of the ester (a quartet and a triplet) would be observed in the upfield region. The N-H proton of the indazole ring would likely appear as a broad singlet at a downfield chemical shift.

  • ¹³C NMR: The carbon NMR would display distinct resonances for the aromatic carbons, the cyano carbon, the ester carbonyl carbon, and the carbons of the ethyl group. The chemical shifts of the aromatic carbons would provide further insight into the electronic environment of the indazole core.

  • IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretching of the indazole ring, the C≡N stretching of the cyano group, and the C=O stretching of the ester functionality.

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns.

Synthesis and Methodologies

The synthesis of Ethyl 6-cyano-1H-indazole-3-carboxylate can be approached through several strategic pathways. While a direct, one-pot synthesis may not be readily available in the literature, a logical and efficient route involves the synthesis of the core indazole ring followed by functional group manipulations.

Proposed Synthetic Workflow

A plausible and versatile synthetic approach is a multi-step process commencing with the construction of the 6-cyano-1H-indazole-3-carboxylic acid precursor, followed by esterification.

Synthesis_Workflow A Substituted o-aminophenylacetic acid derivative B Diazotization & Cyclization A->B NaNO₂, Acid C 6-cyano-1H-indazole-3-carboxylic acid B->C Workup D Esterification (Fischer) C->D Ethanol, Acid catalyst E Ethyl 6-cyano-1H-indazole-3-carboxylate D->E Workup & Purification Reactivity_Diagram Molecule Ethyl 6-cyano-1H-indazole-3-carboxylate N-H Alkylation/Arylation Ester Hydrolysis/Amidation Cyano Group Transformations N_Reaction N-Substituted Indazoles Molecule:n->N_Reaction R-X, Base E_Reaction Indazole-3-carboxamides/ Carboxylic Acids Molecule:e->E_Reaction 1. LiOH, H₂O 2. Amine, Coupling Agent C_Reaction 6-Carboxamido/ 6-Amino/ 6-Tetrazolyl Indazoles Molecule:c->C_Reaction Hydrolysis/ Reduction/ Cycloaddition

Sources

Exploratory

A Technical Guide to the Biological Activity of Indazole-3-Carboxylate Esters for Drug Discovery Professionals

Introduction: The Indazole Scaffold as a Privileged Structure in Medicinal Chemistry The indazole nucleus, a bicyclic aromatic system composed of fused benzene and pyrazole rings, represents a cornerstone in modern medic...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Scaffold as a Privileged Structure in Medicinal Chemistry

The indazole nucleus, a bicyclic aromatic system composed of fused benzene and pyrazole rings, represents a cornerstone in modern medicinal chemistry.[1][2] Its unique structural and electronic properties have established it as a "privileged scaffold"—a molecular framework that can bind to a variety of biological targets with high affinity.[3] Indazole-containing compounds are largely synthetic, with few natural occurrences, but their versatility has led to the development of several FDA-approved drugs, particularly in oncology, such as Niraparib and Pazopanib.[1] This guide provides an in-depth exploration of indazole-3-carboxylate esters and their derivatives, focusing on their biological activities, the mechanistic rationale for their efficacy, and the experimental methodologies crucial for their evaluation in a drug discovery context.

Chemical Properties of the Indazole Ring System

The indazole ring exists in two primary tautomeric forms, 1H-indazole and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable and predominant form.[1] This system features a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the pyridine-like nitrogen), allowing for critical interactions with protein active sites, most notably the hinge region of protein kinases.[3] The aromatic nature of the ring system facilitates π-π stacking interactions with biological macromolecules, further enhancing binding affinity.[4]

The Significance of the 3-Carboxylate Ester Moiety

The substituent at the 3-position of the indazole ring is pivotal in defining the compound's biological profile. The 1H-indazole-3-carboxylic acid methyl ester is a key synthetic intermediate, serving as a versatile building block for creating libraries of derivatives through reactions like amide bond formation, hydrolysis, or reduction.[5][6] The methyl ester functional group itself enhances lipophilicity and solubility compared to the parent carboxylic acid, which can improve cell permeability and overall pharmacokinetic properties.[4] While many potent indazole-based inhibitors are 3-carboxamides, the corresponding esters are crucial precursors and can exhibit significant biological activity in their own right.

Indazole as a Bioisostere: Rationale and Advantages

A key strategy in modern drug design is the use of bioisosteres—chemical groups that can be interchanged without significantly altering the desired biological activity, while potentially improving metabolic stability or other properties. The indazole ring is an excellent bioisostere for moieties like phenol and indole.[3][7]

  • Phenol Replacement: Phenolic groups are common in bioactive molecules but are often susceptible to rapid phase II metabolism (glucuronidation), leading to poor pharmacokinetic profiles. Replacing a phenol with an indazole ring can retain the crucial hydrogen-bonding interactions while blocking this metabolic pathway, thereby increasing the drug's half-life and bioavailability.[8]

  • Indole Replacement: Compared to an indole, the indazole scaffold introduces an additional nitrogen atom that can act as a hydrogen bond acceptor, potentially forming new, affinity-enhancing interactions with the target protein.[3]

This bioisosteric relationship provides a strong rationale for incorporating the indazole scaffold in lead optimization campaigns to overcome common metabolic liabilities.[7][8]

Key Biological Activities of Indazole-3-Carboxylate Esters and Derivatives

The indazole scaffold, particularly when functionalized at the 3-position, has demonstrated a wide spectrum of pharmacological activities. The most extensively studied and promising of these are in the fields of oncology and inflammation.

Anticancer Activity

Indazole derivatives are prominent in oncology, primarily due to their ability to function as potent protein kinase inhibitors.[9][10] Kinases are crucial regulators of cell signaling pathways that control cell growth, proliferation, and survival; their dysregulation is a hallmark of many cancers.[9]

2.1.1 Mechanism: Protein Kinase Inhibition

Indazole-3-carboxylate derivatives have been successfully designed to target several key kinases implicated in tumor progression and angiogenesis (the formation of new blood vessels that supply tumors).

  • VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary driver of angiogenesis. Indazole derivatives have been shown to be potent inhibitors of VEGFR-2, with some compounds achieving IC₅₀ values in the nanomolar range.[11] The indazole core typically forms hydrogen bonds with the hinge region of the kinase, mimicking the interaction of the native ATP ligand.

  • Aurora Kinase Inhibition: Aurora kinases are essential for cell division (mitosis), and their overexpression is common in many cancers. Novel indazole derivatives have been identified as potent inhibitors of Aurora kinases A and B.[12] Molecular docking studies reveal that the indazole ring interacts with key hinge residues, while other substituents can be modified to achieve selectivity for different kinase isoforms.[9][12]

  • Other Kinase Targets: The versatility of the indazole scaffold allows it to be adapted to target other kinases, including Fibroblast Growth Factor Receptor 1 (FGFR1) and p21-activated kinase 1 (PAK1), both of which are involved in tumor cell migration and invasion.[13][14]

2.1.2 Signaling Pathway Diagram: VEGFR-2 Inhibition

The following diagram illustrates the central role of VEGFR-2 in angiogenesis and how its inhibition by an indazole-based drug can block tumor growth.

G cluster_0 Tumor Cell cluster_1 Endothelial Cell VEGF VEGF Secretion VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates Ras Ras VEGFR2->Ras Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Migration ERK->Proliferation Promotes Angiogenesis Angiogenesis Proliferation->Angiogenesis Indazole Indazole-3-Carboxylate Ester Derivative Indazole->VEGFR2 Inhibits

Caption: VEGFR-2 signaling pathway and its inhibition by indazole derivatives.

2.1.3 Structure-Activity Relationship (SAR) Insights

The biological activity of indazole-based kinase inhibitors is highly dependent on the substitution patterns on both the indazole ring and the ester/amide moiety.

  • N1 Substitution: Substitution at the N1 position of the indazole ring is a common strategy to explore the solvent-exposed region of the kinase binding pocket, often leading to improved potency and selectivity.[15]

  • Hydrophobic Groups: The presence of hydrophobic groups, such as halogens or alkyl chains, on other parts of the molecule can enhance binding affinity through interactions with hydrophobic pockets in the target enzyme.[9]

  • Amide vs. Ester Linker: For some targets, the specific regiochemistry of an amide linker is critical for activity. For example, in CRAC channel blockers, an indazole-3-carboxamide (-CO-NH-Ar) is active, while the reverse amide isomer is not.[16] This highlights the importance of the ester as a synthetic precursor to probe these specific interactions.

Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases, including arthritis, inflammatory bowel disease, and even some cancers.[4] Indazole-3-carboxylate esters and their derivatives have demonstrated significant anti-inflammatory properties.[4][17]

2.2.1 Mechanism: Modulation of Inflammatory Pathways

The anti-inflammatory effects of indazoles are often attributed to their ability to modulate key components of the inflammatory cascade.

  • Cytokine Suppression: These compounds can inhibit the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), which are central mediators of the inflammatory response.[4][16]

  • CRAC Channel Inhibition: Some indazole-3-carboxamides have been identified as potent blockers of the Calcium-Release Activated Calcium (CRAC) channel.[16] This channel is critical for the function of mast cells and other immune cells; its inhibition prevents the release of inflammatory mediators like histamine and β-hexosaminidase.[16][18]

  • Cyclooxygenase (COX) Inhibition: The anti-inflammatory activity may also involve the inhibition of COX enzymes, which are responsible for producing prostaglandins—key players in pain and inflammation.[17]

2.2.2 Logical Relationship Diagram: Anti-inflammatory Action

This diagram illustrates how indazole derivatives can interrupt the inflammatory process at multiple points.

G Stimulus Inflammatory Stimulus (e.g., Allergen, Pathogen) MastCell Mast Cell / Immune Cell Stimulus->MastCell CRAC CRAC Channel Activation MastCell->CRAC Calcium Ca²⁺ Influx CRAC->Calcium Degranulation Degranulation Calcium->Degranulation Mediators Release of Pro-inflammatory Mediators (TNF-α, Histamine) Degranulation->Mediators Inflammation Inflammation Mediators->Inflammation Indazole Indazole-3-Carboxamide (from Ester Precursor) Indazole->CRAC Blocks Indazole->Mediators Suppresses Production

Caption: Multi-point inhibition of inflammatory pathways by indazole derivatives.

Methodologies for Evaluating Biological Activity

A robust and reproducible experimental workflow is essential for validating the biological activity of newly synthesized compounds and guiding the drug discovery process.

In Vitro Assays for Anticancer Activity

Initial screening is typically performed using cell-based (in vitro) assays to assess a compound's cytotoxicity and target engagement.

3.1.1 Protocol: MTT Assay for Cytotoxicity Screening

The MTT assay is a colorimetric method used to measure cell viability and is a first-line screening tool for anticancer agents.[19][20] It relies on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[20]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549, K562, PC-3) in a 96-well plate at a predetermined density and allow them to adhere overnight.[21]

  • Compound Treatment: Prepare serial dilutions of the indazole-3-carboxylate ester derivatives in cell culture medium. Add 100-200 µL of the desired compound concentrations to the appropriate wells. Include wells for a negative control (vehicle only) and a positive control (a known cytotoxic drug).[19]

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours.[19] Observe the formation of purple precipitate in the cells.

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the compound concentration and determine the IC₅₀ (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.[20]

3.1.2 Workflow Diagram: In Vitro Anticancer Screening

G Start Synthesized Indazole Ester Library MTT MTT Assay (Multiple Cancer Cell Lines) Start->MTT IC50 Determine IC₅₀ Values MTT->IC50 Hit_ID Identify 'Hits' (Potent Compounds) IC50->Hit_ID Hit_ID->Start Inactive Kinase_Assay Target-Specific Kinase Inhibition Assay Hit_ID->Kinase_Assay Active Mechanism Elucidate Mechanism of Action Kinase_Assay->Mechanism Lead_Select Select Lead for In Vivo Studies Mechanism->Lead_Select

Caption: A typical workflow for in vitro screening of anticancer compounds.

In Vivo Models for Anticancer Activity

Promising compounds identified in vitro must be evaluated in living organisms to assess their efficacy and safety.

3.2.1 Protocol: Xenograft Tumor Model

This model involves implanting human cancer cells into immunocompromised mice to create a tumor that can be used to test the effects of a drug.[22][23]

Step-by-Step Methodology:

  • Animal Acclimatization: House immunocompromised mice (e.g., nude mice) under sterile conditions and allow them to acclimatize.

  • Cell Implantation: Subcutaneously inject a suspension of human tumor cells (e.g., 4T1 breast cancer cells) into the flank of each mouse.[23]

  • Tumor Growth Monitoring: Monitor the mice regularly until tumors reach a palpable, measurable size (e.g., 100-150 mm³).

  • Randomization and Treatment: Randomize the mice into treatment groups (vehicle control, positive control, and one or more doses of the test compound). Administer the indazole derivative via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) according to a predetermined schedule.

  • Efficacy Measurement: Measure tumor volume (using calipers) and mouse body weight regularly throughout the study.[24]

  • Endpoint and Analysis: At the end of the study (or when tumors reach a predetermined maximum size), euthanize the mice. Excise the tumors, weigh them, and potentially perform further analysis (e.g., histology, biomarker analysis). Compare the tumor growth inhibition in the treated groups to the control group.

Assays for Anti-inflammatory Activity

3.3.1 Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic and widely used in vivo model to screen for acute anti-inflammatory activity.[17][25]

Step-by-Step Methodology:

  • Animal Preparation: Use rats weighing between 100 and 150 g.[25] Fast the animals overnight before the experiment.

  • Compound Administration: Administer the test indazole compound or a standard drug (e.g., Diclofenac) orally or intraperitoneally.[17]

  • Inflammation Induction: After a set time (e.g., 1 hour), inject a 1% solution of carrageenan (an irritant) into the sub-plantar tissue of the right hind paw of each rat.[17]

  • Edema Measurement: Measure the paw volume using a plethysmometer at time 0 (before carrageenan injection) and at regular intervals afterward (e.g., 1, 2, 3, 4, and 5 hours).[17]

  • Data Analysis: Calculate the percentage of edema inhibition for each treated group compared to the control group at each time point.

Data Interpretation and Lead Optimization

Systematic evaluation of biological data is crucial for advancing a drug discovery project. Structure-activity relationship (SAR) data should be compiled to guide the synthesis of new, improved analogues.

Summarizing SAR Data

Quantitative data from various assays should be organized into tables to facilitate comparison and identify trends.

Table 1: Example SAR Data for Indazole-3-Carboxylate Ester Analogs against Cancer Cells

Compound IDR¹ Substituent (at N1)R² Substituent (Aryl Ring)A549 IC₅₀ (µM)VEGFR-2 IC₅₀ (nM)
IZ-01 H4-methoxy-phenyl5.2150
IZ-02 Methyl4-methoxy-phenyl2.885
IZ-03 H3,4-dichloro-phenyl1.125
IZ-04 Methyl3,4-dichloro-phenyl0.812

This is illustrative data based on general trends observed in the literature.[9][13]

From this example table, a medicinal chemist can deduce that adding a methyl group at the N1 position and incorporating electron-withdrawing groups (dichloro) on the phenyl ring enhances both cellular potency and target engagement.

Conclusion and Future Perspectives

Indazole-3-carboxylate esters and their derivatives are a highly validated and versatile class of compounds with significant potential in drug discovery. Their proven efficacy as anticancer agents, primarily through kinase inhibition, and as anti-inflammatory agents by modulating key immune pathways, makes them attractive scaffolds for further development.[1][4][23] The ability of the indazole ring to serve as a metabolically stable bioisostere for phenol is a particularly powerful tool for overcoming common pharmacokinetic challenges.[8]

Future research will likely focus on developing more selective inhibitors to minimize off-target effects, exploring novel therapeutic areas beyond oncology and inflammation, and applying advanced computational methods to refine SAR and design next-generation indazole-based therapeutics. The foundational methodologies outlined in this guide provide a robust framework for researchers to systematically evaluate these promising compounds and unlock their full therapeutic potential.

References

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Foundational

An In-depth Technical Guide to Ethyl 6-cyano-1H-indazole-3-carboxylate: A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract Ethyl 6-cyano-1H-indazole-3-carboxylate is a pivotal heterocyclic building block in the landscape of medicinal chemistry. Its rigid, bicyclic indaz...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 6-cyano-1H-indazole-3-carboxylate is a pivotal heterocyclic building block in the landscape of medicinal chemistry. Its rigid, bicyclic indazole core, adorned with strategically placed cyano and ethyl carboxylate functionalities, offers a versatile platform for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its synthesis, chemical properties, and critical role as an intermediate in the development of novel therapeutics, particularly in the realm of kinase inhibitors. We will delve into the mechanistic underpinnings of its synthesis, provide detailed experimental protocols, and explore its reactivity, offering a technical resource for scientists engaged in drug discovery and process development.

Introduction: The Privileged Indazole Scaffold

The indazole nucleus, a fusion of benzene and pyrazole rings, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] This designation stems from its recurring presence in a multitude of biologically active compounds across various therapeutic areas. Indazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, anti-HIV, and anti-arrhythmic properties.[3][4] The unique electronic and steric features of the indazole ring system allow for specific interactions with biological targets, making it a favored motif in the design of targeted therapies.

Ethyl 6-cyano-1H-indazole-3-carboxylate emerges as a particularly valuable intermediate due to its trifunctional nature. The ester at the 3-position can be readily hydrolyzed to the corresponding carboxylic acid or converted into a variety of amides, providing a handle for tuning pharmacokinetic properties and exploring interactions with target proteins.[5] The cyano group at the 6-position is a versatile functional group that can participate in a range of chemical transformations, including reduction to an amine, hydrolysis to a carboxylic acid, or conversion to a tetrazole ring, further expanding the accessible chemical space. The N-H of the indazole ring can be alkylated or arylated to introduce additional diversity and modulate the molecule's biological activity.

Synthesis of Ethyl 6-cyano-1H-indazole-3-carboxylate

The synthesis of Ethyl 6-cyano-1H-indazole-3-carboxylate can be approached through several strategic pathways. A highly effective and commonly employed method is the Japp-Klingemann reaction , which involves the reaction of a diazonium salt with a β-ketoester.[6][7]

Proposed Synthetic Pathway via Japp-Klingemann Reaction

This synthetic approach leverages readily available starting materials and proceeds through a well-established reaction mechanism. The key steps are outlined below.

Synthesis_Pathway cluster_0 Step 1: Diazotization cluster_1 Step 2: Japp-Klingemann Coupling and Cyclization A 4-Amino-3-methylbenzonitrile B 4-Cyano-2-methylbenzenediazonium chloride A->B  NaNO2, HCl  0-5 °C C Ethyl 2-methyl-3-oxobutanoate D Hydrazone Intermediate C->D  + 4-Cyano-2-methylbenzenediazonium chloride  Base (e.g., NaOAc) E Ethyl 6-cyano-1H-indazole-3-carboxylate D->E  Heat, Acid catalyst

Caption: Proposed synthesis of Ethyl 6-cyano-1H-indazole-3-carboxylate via the Japp-Klingemann reaction.

Detailed Experimental Protocol (Proposed)

Step 1: Diazotization of 4-Amino-3-methylbenzonitrile

  • To a stirred suspension of 4-amino-3-methylbenzonitrile (1.0 eq) in 3 M hydrochloric acid at 0-5 °C, a solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C.

  • The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt. The resulting solution of 4-cyano-2-methylbenzenediazonium chloride is used immediately in the next step.

Causality: The use of low temperatures is critical to prevent the decomposition of the unstable diazonium salt. The acidic medium is necessary for the in situ generation of nitrous acid from sodium nitrite.

Step 2: Japp-Klingemann Reaction and Cyclization

  • In a separate flask, ethyl 2-methyl-3-oxobutanoate (1.0 eq) is dissolved in ethanol, and sodium acetate (3.0 eq) is added. The mixture is cooled to 0-5 °C.

  • The freshly prepared diazonium salt solution is added slowly to the stirred solution of the β-ketoester, maintaining the temperature below 10 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.

  • The formed hydrazone intermediate is then cyclized by heating the reaction mixture in the presence of a catalytic amount of a strong acid (e.g., sulfuric acid or polyphosphoric acid).

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water.

  • The crude product is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford Ethyl 6-cyano-1H-indazole-3-carboxylate.

Causality: The base (sodium acetate) is required to deprotonate the β-ketoester, forming the enolate which is the active nucleophile in the Japp-Klingemann reaction. The subsequent acid-catalyzed cyclization proceeds via an intramolecular electrophilic aromatic substitution-type mechanism to form the stable indazole ring.

Physicochemical and Spectroscopic Characterization

While a comprehensive, publicly available dataset for Ethyl 6-cyano-1H-indazole-3-carboxylate is limited, the following properties can be predicted based on its structure and data from closely related analogs.

PropertyPredicted Value / Characteristic Data
Molecular Formula C₁₁H₉N₃O₂
Molecular Weight 215.21 g/mol
Appearance Off-white to pale yellow solid
Melting Point Not available (predicted to be in the range of 150-200 °C)
Solubility Soluble in DMSO, DMF, and chlorinated solvents; sparingly soluble in alcohols.
¹H NMR (Predicted) Aromatic protons (δ 7.5-8.5 ppm), quartet for -OCH₂- (δ ~4.4 ppm), triplet for -CH₃ (δ ~1.4 ppm), and a broad singlet for N-H (δ >10 ppm).
¹³C NMR (Predicted) Carbonyl carbon (δ ~160-165 ppm), aromatic and indazole carbons (δ 110-145 ppm), cyano carbon (δ ~118 ppm), ester carbons (δ ~62 and ~14 ppm).
IR (KBr, cm⁻¹) N-H stretch (~3300-3100), C≡N stretch (~2230), C=O stretch (~1720), C=N and C=C stretches (~1620-1450).
Mass Spec (ESI-MS) [M+H]⁺ at m/z 216.07, [M+Na]⁺ at m/z 238.05.

Chemical Reactivity and Use as an Intermediate

Ethyl 6-cyano-1H-indazole-3-carboxylate is a versatile intermediate due to the presence of three reactive sites: the ester, the cyano group, and the indazole N-H.

Reactivity A Ethyl 6-cyano-1H-indazole-3-carboxylate B 6-Cyano-1H-indazole-3-carboxylic acid A->B  Hydrolysis (e.g., LiOH) D N-Substituted Indazole Derivatives A->D  N-Alkylation / N-Arylation E 6-(Aminomethyl)-1H-indazole Derivatives A->E  Reduction of Cyano Group (e.g., H2/Raney Ni) C 1H-Indazole-3,6-dicarboxamide Derivatives B->C  Amide Coupling (e.g., HATU, amine)

Caption: Key chemical transformations of Ethyl 6-cyano-1H-indazole-3-carboxylate.

Reactions at the 3-Position Ester

The ethyl ester at the C3 position is a key handle for derivatization.

  • Hydrolysis: The ester can be readily hydrolyzed to the corresponding carboxylic acid using standard conditions, such as lithium hydroxide in a mixture of THF and water. The resulting 6-cyano-1H-indazole-3-carboxylic acid is a crucial intermediate for the synthesis of amide libraries.

  • Amide Formation: The carboxylic acid can be coupled with a wide variety of amines using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) to generate a diverse range of 1H-indazole-3-carboxamides. This is a common strategy in drug discovery to modulate solubility, cell permeability, and target engagement.[5]

Reactions of the 6-Cyano Group

The cyano group at the C6 position offers numerous possibilities for further functionalization.

  • Reduction: The nitrile can be reduced to a primary amine (aminomethyl group) using various reducing agents, such as catalytic hydrogenation (e.g., H₂ over Raney Nickel) or chemical reductants like lithium aluminum hydride. The resulting amine can then be further derivatized.

  • Hydrolysis: Under acidic or basic conditions, the cyano group can be hydrolyzed to a carboxylic acid, yielding an indazole-3,6-dicarboxylic acid derivative.

  • Cycloaddition: The nitrile can react with azides (e.g., sodium azide) in the presence of a Lewis acid to form a tetrazole ring, a common bioisostere for a carboxylic acid.

Reactions at the Indazole Nitrogen

The N-H of the indazole ring can be substituted to introduce further diversity.

  • N-Alkylation/Arylation: The indazole nitrogen can be alkylated or arylated under basic conditions using a variety of alkyl or aryl halides. This modification can significantly impact the compound's biological activity and pharmacokinetic profile.

Applications in Drug Discovery

The Ethyl 6-cyano-1H-indazole-3-carboxylate scaffold is a key component in the synthesis of numerous potent and selective kinase inhibitors. The indazole core often serves as a hinge-binding motif, while the substituents at the 3 and 6 positions can be tailored to occupy specific pockets within the kinase active site, thereby conferring potency and selectivity.

While specific examples detailing the direct use of Ethyl 6-cyano-1H-indazole-3-carboxylate are often found within proprietary patent literature, the closely related indazole-3-carboxamide scaffold is a well-established pharmacophore in numerous kinase inhibitors targeting pathways implicated in cancer and inflammatory diseases. For instance, the synthesis of various potent p21-activated kinase 1 (PAK1) inhibitors has been reported to utilize an indazole-3-carboxamide core.[8][9]

Handling and Safety

Based on the safety data for the closely related methyl 6-cyano-1H-indazole-3-carboxylate, Ethyl 6-cyano-1H-indazole-3-carboxylate should be handled with care in a well-ventilated laboratory, preferably in a fume hood.[7] It is predicted to be harmful if swallowed, harmful in contact with skin, and to cause skin and serious eye irritation.[7] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Ethyl 6-cyano-1H-indazole-3-carboxylate is a high-value chemical intermediate that provides a robust platform for the synthesis of diverse and complex molecules for drug discovery. Its trifunctional nature allows for systematic and combinatorial exploration of chemical space, making it an indispensable tool for medicinal chemists. A thorough understanding of its synthesis, reactivity, and handling is crucial for leveraging its full potential in the development of next-generation therapeutics.

References

  • Qin, J., Cheng, W., Duan, Y., Yang, H., & Yao, Y. (2021). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. Anti-Cancer Agents in Medicinal Chemistry, 21(7), 839-860.
  • Tevatia, R., & Chhikara, S. (2021). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 11(45), 28286-28311.
  • Catarzi, D., Varano, F., & Colotta, V. (2018). Indazole Derivatives as Antitumor Agents: A Patent Review (2012–2016).
  • de la Torre, B. G., & Albericio, F. (2019). The Indazole Nucleus in Commercially Available Drugs. Molecules, 24(21), 3936.
  • Japp, F. R., & Klingemann, F. (1888). Ueber die Einwirkung von Diazobenzol auf Acetessigäther. Berichte der deutschen chemischen Gesellschaft, 21(1), 549-551.
  • PubChem. (n.d.). Methyl 6-cyano-1H-indazole-3-carboxylate. Retrieved from [Link]

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  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

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  • P., Singh, & K., Kaur. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 1-32.
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  • Google Patents. (n.d.). CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
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  • ResearchGate. (n.d.). An efficient large-scale synthesis of 1H-indazole-[3-14C]carboxylic acid. Retrieved from [Link]

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  • PubMed. (n.d.). [N1-substituted 1H-indazole-3-ethyl Carboxylates and 1H-indazole-3-hydroxamic Acids]. Retrieved from [Link]

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Exploratory

The Advent of a Scaffold: A Technical Guide to the Discovery and History of Cyano-Indazole Compounds

For Researchers, Scientists, and Drug Development Professionals Abstract The indazole nucleus, a bicyclic aromatic heterocycle, represents a "privileged scaffold" in medicinal chemistry, underpinning the development of n...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole nucleus, a bicyclic aromatic heterocycle, represents a "privileged scaffold" in medicinal chemistry, underpinning the development of numerous therapeutic agents. The strategic incorporation of a cyano (-C≡N) group onto this framework has proven to be a pivotal functionalization, profoundly influencing the physicochemical properties and biological activities of the resulting compounds. This in-depth technical guide navigates the historical landscape of cyano-indazole chemistry, from its early beginnings to its contemporary applications in drug discovery. We will dissect the foundational synthetic strategies, explore the evolution of more sophisticated methodologies, and examine the ever-expanding role of cyano-indazoles in targeting a spectrum of diseases. This guide is intended to provide researchers and drug development professionals with a comprehensive understanding of the discovery, history, and synthetic versatility of this important class of molecules.

The Genesis of a Scaffold: Early Synthetic Explorations

The story of indazole chemistry begins in the late 19th century, with Emil Fischer's pioneering synthesis of an indazolone derivative in 1883, laying the groundwork for the exploration of this heterocyclic system.[1] However, the introduction of the cyano group, a versatile functional handle and a potent electronic modulator, would come much later. Early investigations into functionalized indazoles were often driven by the quest for new dyes and photographic chemicals, with medicinal applications gaining prominence in the mid-20th century.

A significant milestone in the history of cyano-indazole synthesis can be traced to the work of E. W. Parnell in 1959. His research on nitroindazoles provided an early pathway to a precursor for cyano-substituted indazoles.

Foundational Synthesis of a Cyano-Indazole Precursor

Parnell's work, published in the Journal of the Chemical Society, detailed the synthesis of 3-amino-5-nitroindazole. This compound, while not containing a cyano group itself, was derived from a cyano-containing starting material, 1-chloro-2-cyano-4-nitrobenzene. The reaction with hydrazine under different temperature conditions yielded either the uncyclized phenylhydrazine or the cyclized 3-amino-5-nitroindazole. This work demonstrated a viable route to introduce a nitrogen-based substituent at the 3-position, which could conceptually be a precursor to a cyano group via diazotization and Sandmeyer-type reactions.

Another early method, also referencing the 1959 period, involved the reaction of 4-chloro-isophthalic acid dinitrile with hydrazine hydrate to produce 3-amino-5-cyanoindazole. This approach directly incorporated the cyano group into the indazole scaffold from a dinitrile starting material.

These early synthetic endeavors were crucial in establishing the fundamental reactivity patterns of substituted phenylhydrazines and benzonitriles, paving the way for the deliberate synthesis of a wider array of cyano-indazole derivatives.

Evolution of Synthetic Methodologies

The initial forays into cyano-indazole synthesis have been followed by the development of more refined and versatile methods. The evolution of synthetic organic chemistry, particularly in the realm of transition metal-catalyzed cross-coupling reactions and C-H activation, has profoundly impacted the accessibility of diverse cyano-indazole isomers.

Classical Approaches to Indazole Ring Formation

The classical methods for constructing the indazole core, which can be adapted for cyano-substituted analogs, primarily involve the cyclization of appropriately substituted benzene derivatives.

  • Jacobson Indazole Synthesis: This method involves the diazotization of an N-acylated o-toluidine followed by intramolecular cyclization. While not directly a cyanation method, it represents a fundamental approach to the indazole core.

  • von Auwers Indazole Synthesis: This route utilizes the condensation of an o-nitrobenzylidene derivative with a hydrazine, followed by reductive cyclization.

Modern Synthetic Strategies for Cyanation

The introduction of the cyano group onto a pre-formed indazole ring or its incorporation during the ring-forming process has been a subject of extensive research.

The advent of palladium-catalyzed cross-coupling reactions revolutionized the synthesis of aryl nitriles. These methods allow for the direct introduction of a cyano group onto an aryl halide or triflate. For the synthesis of cyano-indazoles, this typically involves the use of a halo-indazole (e.g., bromo- or iodo-indazole) and a cyanide source, such as zinc cyanide or potassium ferrocyanide.

More recently, direct C-H cyanation has emerged as a powerful and atom-economical strategy. This approach avoids the pre-functionalization of the indazole ring with a halogen. Rhodium(III)-catalyzed C-H cyanation of 2H-indazoles using N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) as a cyanating agent has been reported, offering regioselective access to ortho-cyanated phenylindazoles.

The Cyano Group: A Key Player in Medicinal Chemistry

The cyano group is more than just a synthetic handle; its unique electronic properties make it a valuable substituent in drug design. Its strong electron-withdrawing nature can significantly modulate the pKa of nearby functional groups, influencing drug-receptor interactions and pharmacokinetic properties. Furthermore, the linear geometry of the cyano group can allow it to act as a hydrogen bond acceptor or engage in other non-covalent interactions within a protein binding pocket.

Cyano-Indazoles in Drug Discovery

The versatility of the cyano-indazole scaffold is evident in the diverse range of biological activities exhibited by its derivatives.

  • Antimicrobial Agents: The progression from indazole to 2-cyanoindole scaffolds has been shown to significantly improve the inhibitory activity against mycobacterial lipoamide dehydrogenase, a key enzyme in Mycobacterium tuberculosis. The cyano group was found to displace a buried water molecule in the enzyme's active site, leading to an extended target residence time and enhanced antibacterial activity.

  • Antiprotozoal Agents: 3-Cyano-2-phenyl-2H-indazole N1-oxide derivatives have demonstrated promising activity against Trypanosoma cruzi and Leishmania species. The mechanism of action is thought to involve the generation of reactive oxygen species.

  • Enzyme Inhibitors: Cyano-indazole derivatives have been explored as inhibitors of various enzymes, including bacterial DNA gyrase B. Structure-based drug design has guided the optimization of these compounds to achieve potent enzymatic and antibacterial activity.

Experimental Protocols

Synthesis of 3-Amino-5-nitroindazole (Adapted from Parnell, 1959)

Reaction Scheme:

G compound1 1-chloro-2-cyano-4-nitrobenzene product 3-amino-5-nitroindazole compound1->product Reflux in Ethanol compound2 Hydrazine compound2->product

Caption: Synthesis of 3-amino-5-nitroindazole.

Materials:

  • 1-Chloro-2-cyano-4-nitrobenzene

  • Hydrazine hydrate

  • Ethanol

Procedure:

  • A solution of 1-chloro-2-cyano-4-nitrobenzene in ethanol is prepared.

  • Hydrazine hydrate is added to the solution.

  • The reaction mixture is heated to reflux.

  • Upon cooling, the product, 3-amino-5-nitroindazole, precipitates from the solution and can be collected by filtration.

Note: Controlling the reaction temperature is crucial. At room temperature, the reaction may favor the formation of the uncyclized 2-cyano-4-nitrophenylhydrazine.

General Procedure for Palladium-Catalyzed Cyanation of a Halo-Indazole

Reaction Workflow:

G start Start reagents Halo-indazole Zinc Cyanide Pd Catalyst (e.g., Pd(PPh3)4) Solvent (e.g., DMF) start->reagents reaction Reaction Setup Inert Atmosphere Heat (e.g., 80-120 °C) reagents->reaction workup Aqueous Workup Extraction reaction->workup purification Column Chromatography workup->purification product Cyano-indazole purification->product

Caption: Workflow for Pd-catalyzed cyanation.

Materials:

  • Bromo- or Iodo-indazole derivative

  • Zinc cyanide (Zn(CN)₂)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the halo-indazole, zinc cyanide, and the palladium catalyst.

  • Add anhydrous DMF via syringe.

  • Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).

  • After the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired cyano-indazole.

Data Summary

Compound ClassKey Synthetic MethodsNotable Biological Activities
3-Amino-5-cyanoindazolesReaction of dinitriles with hydrazinePrecursors for further derivatization
2-Cyanoindole ScaffoldsProgression from indazole precursorsPotent inhibitors of mycobacterial enzymes
3-Cyano-indazole N-oxidesCyclization of α-aminonitrilesAntiprotozoal agents
C7-Cyanated IndazolesRh(III)-catalyzed C-H cyanationAccess to novel regioisomers

Conclusion and Future Perspectives

The journey of cyano-indazole compounds from their early, somewhat serendipitous, synthesis to their current status as highly valuable scaffolds in medicinal chemistry is a testament to the continuous evolution of organic synthesis and drug discovery. The introduction of the cyano group has consistently proven to be a valuable strategy for enhancing biological activity and fine-tuning pharmacokinetic properties.

Future research in this area will likely focus on several key aspects:

  • Development of more efficient and sustainable synthetic methods: This includes the broader application of C-H activation and photocatalysis for the direct and regioselective introduction of the cyano group.

  • Exploration of novel biological targets: The unique electronic and steric properties of cyano-indazoles make them attractive candidates for screening against a wider range of therapeutic targets.

  • Application in targeted drug delivery: The cyano group can also serve as a handle for conjugation to targeting moieties or for the development of prodrugs.

The rich history and the ever-expanding synthetic toolbox for cyano-indazole compounds ensure that they will remain a cornerstone of medicinal chemistry research for the foreseeable future, with the potential to yield new and improved therapies for a variety of human diseases.

References

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]

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Foundational

A Technical Guide to the Research Applications of Substituted Indazoles: From Privileged Scaffold to Clinical Candidates

Introduction: The Indazole Scaffold – A Cornerstone of Modern Medicinal Chemistry The indazole, a bicyclic aromatic heterocycle composed of fused benzene and pyrazole rings, has emerged as a "privileged scaffold" in drug...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Scaffold – A Cornerstone of Modern Medicinal Chemistry

The indazole, a bicyclic aromatic heterocycle composed of fused benzene and pyrazole rings, has emerged as a "privileged scaffold" in drug discovery.[1] Its significance stems not from its abundance in nature, where it is exceptionally rare, but from the remarkable versatility and broad spectrum of biological activities exhibited by its synthetic derivatives.[1][2][3] The indazole core exists in two primary tautomeric forms, 1H-indazole and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable and predominant form.[2][4] This structural feature, combined with its ability to act as a bioisosteric replacement for moieties like indole and phenol, provides a unique combination of hydrogen bond donor and acceptor capabilities, making it an ideal framework for interacting with diverse biological targets.[5]

This guide provides an in-depth exploration of the research applications of substituted indazoles, moving from their dominant role as kinase inhibitors in oncology to their emerging potential in treating central nervous system (CNS) and cardiovascular disorders. We will delve into the structure-activity relationships (SAR) that govern their function, present key data from seminal studies, and provide validated experimental protocols for their synthesis, offering a comprehensive resource for researchers aiming to harness the power of this exceptional scaffold.

Chapter 1: The Kinase Inhibitor Paradigm - Indazoles in Oncology Drug Discovery

The indazole scaffold is a cornerstone of modern kinase inhibitor design, forming the core of numerous FDA-approved anticancer drugs.[6][7] Its success lies in the planarity of the bicyclic system and the strategic placement of its nitrogen atoms, which are perfectly suited to form critical hydrogen bond interactions with the hinge region of the ATP-binding pocket of many kinases, a fundamental requirement for potent inhibition.[5]

Targeting Angiogenesis: VEGFR and FGFR Inhibition

The vascular endothelial growth factor receptor (VEGFR) and fibroblast growth factor receptor (FGFR) families are crucial tyrosine kinases that drive tumor angiogenesis—the formation of new blood vessels that supply tumors with nutrients.[6] Dysregulation of these pathways is a hallmark of many cancers.

Mechanism of Action & Key Compounds: Substituted indazoles have been exceptionally successful as multi-targeted inhibitors of these kinases. Pazopanib , an FDA-approved drug for renal cell carcinoma, features a 3-methyl-1H-indazole core and potently inhibits VEGFR-1, -2, and -3, among other kinases.[2][3] Similarly, Axitinib , approved for advanced renal cell carcinoma, is built around a 3-iodo-1H-indazole scaffold and shows high affinity for VEGFRs.[3][6]

Causality in Design & SAR Insights: The development of these inhibitors showcases rational drug design. Structure-activity relationship (SAR) studies have consistently revealed that substitution at the C3 and C6 positions of the indazole core is crucial for potent inhibitory activity.[2] For instance, in a series of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole derivatives developed as FGFR inhibitors, a carboxamide group at the C4 position was found to significantly enhance potency. The derivative 102 (see table below) achieved an impressive IC₅₀ of 30.2 nM against FGFR1 by optimizing these interactions.[2][8] The binding mode of these compounds within the ATP pocket typically involves the indazole N1-H forming a hydrogen bond with a hinge residue (like Alanine), while the N2 atom accepts a hydrogen bond, anchoring the molecule effectively.[6]

Table 1: Representative Indazole-Based VEGFR/FGFR Kinase Inhibitors

CompoundTarget(s)IC₅₀ (nM)Therapeutic ApplicationReference(s)
PazopanibVEGFR-1, -2, -3, PDGFR, c-Kit10 (VEGFR-1), 30 (VEGFR-2)Renal Cell Carcinoma[2][3]
AxitinibVEGFR-1, -2, -30.1 (VEGFR-1), 0.2 (VEGFR-2)Renal Cell Carcinoma[3][6]
Compound 102FGFR130.2Preclinical (Cancer)[2][8]
Indazole 13iVEGFR-234.5Preclinical (Cancer)[6]

VEGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PLCg PLCγ VEGFR->PLCg Activates Ras Ras VEGFR->Ras PKC PKC PLCg->PKC Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Angiogenesis) ERK->Transcription Translocates VEGF VEGF (Ligand) VEGF->VEGFR Binds Pazopanib Pazopanib / Axitinib (Indazole Inhibitor) Pazopanib->VEGFR Inhibits (ATP Site)

Overcoming Resistance: ALK and ROS1 Inhibition

Anaplastic lymphoma kinase (ALK) and ROS1 are receptor tyrosine kinases that, upon chromosomal rearrangement, can produce fusion proteins that act as potent oncogenic drivers, particularly in non-small cell lung cancer (NSCLC).

Mechanism of Action & Key Compound: Entrectinib is a powerful example of an indazole-based inhibitor designed to target these fusion proteins. It is a potent inhibitor of ALK, ROS1, and Trk family kinases.[2] Its 3-aminoindazole core was identified as a promising starting point, and subsequent optimization led to a compound with an IC₅₀ of 12 nM against ALK.[2] Entrectinib's ability to cross the blood-brain barrier also makes it effective against brain metastases, a common complication in ALK-positive NSCLC.

Kinase_Binding Indazole Substituted Indazole Core HINGE HINGE Indazole->HINGE H-Bonds (N1-H, N2) HYDROPHOBIC HYDROPHOBIC Indazole->HYDROPHOBIC van der Waals

Chapter 2: Expanding Horizons - Indazoles in the Central Nervous System

While oncology remains a major focus, the structural versatility of indazoles has enabled their application in treating CNS disorders, a field where crossing the blood-brain barrier is a significant challenge.[9]

Combating Neurodegeneration: Alzheimer's and Parkinson's Disease

Neurodegenerative diseases like Alzheimer's are characterized by complex pathologies, including cholinergic deficits and amyloid plaque formation.[10][11] This complexity calls for multi-target therapeutic approaches.

Mechanism of Action & Key Compounds: Researchers have developed 5-substituted indazole derivatives that act as dual inhibitors of cholinesterases (AChE/BuChE) and the β-secretase 1 (BACE1) enzyme.[10] BACE1 is critical for the production of the amyloid-β peptide, a primary component of amyloid plaques. A study identified piperidinopropylaminoindazole derivatives that simultaneously inhibited both enzyme classes.[10] Furthermore, certain indazole derivatives show potent activity against monoamine oxidase (MAO) and glycogen synthase kinase 3 (GSK3), enzymes implicated in the pathology of both Alzheimer's and Parkinson's disease.[9][12][13]

Table 2: Activity of Indazole Derivatives Against CNS Targets

Compound SeriesTarget(s)Key FindingReference(s)
5-Substituted IndazolesAChE, BuChE, BACE1Dual inhibitors with neuroprotective effects.[10]
Indazole DerivativesMAO-B, GSK3Potential for treating Parkinson's and Alzheimer's.[9][12][13]
Granisetron5-HT3 ReceptorAntiemetic for chemotherapy-induced nausea.[3][4]

BACE1_Pathway APP Amyloid Precursor Protein (APP) BACE1 BACE1 Enzyme sAPPb sAPPβ APP->sAPPb Cleavage CTF C-terminal Fragment (C99) APP->CTF Cleavage GammaSecretase γ-Secretase Ab Amyloid-β (Aβ) Peptide Indazole Indazole Inhibitor Indazole->BACE1 Inhibits Plaques Amyloid Plaques (Neurotoxicity)

Chapter 3: Synthetic Strategies and Methodologies

The therapeutic utility of substituted indazoles is underpinned by robust and flexible synthetic methodologies. The choice of synthesis is critical as it dictates the achievable substitution patterns and the regioselectivity of N-alkylation or N-arylation (1H vs. 2H).

A primary challenge is the construction of the bicyclic core itself. Modern methods often rely on transition-metal-catalyzed intramolecular cyclizations, which offer high efficiency and broad functional group tolerance.[2][3][14]

Synthesis_Workflow Start Desired Substituted Indazole Q1 Target: 3-Substituted 1H-Indazole? Start->Q1 Q2 Target: 3-Amino-1H-Indazole? Q1->Q2 No Route1 Route A: Aryne + Hydrazone [3+2] Cycloaddition Q1->Route1 Yes Q3 Target: N-Substituted 2H-Indazole? Q2->Q3 No Route2 Route B: o-Halobenzonitrile + Hydrazine (SNAr) Q2->Route2 Yes Route3 Route C: o-Bromobenzaldehyde + Amine + Azide (Cu-catalyzed) Q3->Route3 Yes Route4 Route D: Classical Diazotization of o-Toluidine Q3->Route4 No

Experimental Protocol: Copper-Catalyzed Synthesis of 3-Aminoindazoles

This protocol describes a robust synthesis of 3-aminoindazoles from readily available 2-halobenzonitriles, a method valued for its operational simplicity and wide substrate scope.[15]

Objective: To synthesize 3-Amino-5-bromo-1H-indazole from 2-chloro-5-bromobenzonitrile.

Materials & Reagents:

  • 2-chloro-5-bromobenzonitrile (1.0 mmol, 215.5 mg)

  • tert-Butyl carbazate (1.2 mmol, 158.6 mg)

  • Copper(I) iodide (CuI) (0.1 mmol, 19.0 mg)

  • L-proline (0.2 mmol, 23.0 mg)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 276.4 mg)

  • Dimethyl sulfoxide (DMSO), anhydrous (3.0 mL)

  • Hydrochloric acid (HCl), 4M solution in 1,4-dioxane (5.0 mL)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Reaction Setup: To a dry 25 mL Schlenk tube equipped with a magnetic stir bar, add 2-chloro-5-bromobenzonitrile (215.5 mg), tert-butyl carbazate (158.6 mg), CuI (19.0 mg), L-proline (23.0 mg), and K₂CO₃ (276.4 mg).

  • Solvent Addition: Evacuate and backfill the tube with argon three times. Add anhydrous DMSO (3.0 mL) via syringe.

  • Heating: Seal the tube and place it in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously for 12-16 hours.

    • Causality Check: The reaction progress should be monitored by Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes:EtOAc). The disappearance of the starting benzonitrile and the appearance of a new, more polar spot indicates the formation of the N-Boc protected intermediate. L-proline acts as a ligand to stabilize the copper catalyst and facilitate the C-N coupling.

  • Workup: Cool the reaction to room temperature. Pour the mixture into water (20 mL) and extract with EtOAc (3 x 20 mL). Combine the organic layers, wash with brine (2 x 15 mL), dry over anhydrous Na₂SO₄, and filter.

  • Intermediate Isolation: Concentrate the filtrate under reduced pressure. The crude N-Boc protected indazole can be used directly or purified by column chromatography on silica gel if necessary.

  • Deprotection: Dissolve the crude intermediate in EtOAc (5 mL) and cool the solution to 0 °C in an ice bath. Add 4M HCl in dioxane (5.0 mL) dropwise.

  • Product Formation: Allow the mixture to warm to room temperature and stir for 2-4 hours. A precipitate (the HCl salt of the product) should form.

    • Self-Validation: The formation of a solid precipitate is a strong indicator of successful deprotection and product formation. Completion can be verified by TLC, observing the consumption of the Boc-protected intermediate.

  • Isolation and Purification: Collect the solid by filtration. Wash the solid with cold EtOAc. To obtain the free base, suspend the solid in water and neutralize by the slow addition of saturated NaHCO₃ solution until the pH is ~8. Extract the aqueous layer with EtOAc (3 x 20 mL). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo to yield the pure 3-Amino-5-bromo-1H-indazole.

Conclusion and Future Perspectives

The substituted indazole scaffold has proven to be an invaluable tool in medicinal chemistry, transitioning from a chemical curiosity to the core of multiple life-saving therapies. Its unique electronic and structural properties make it a master key capable of unlocking potent and selective interactions with a wide array of biological targets, most notably protein kinases. The ongoing research into novel synthetic methodologies continues to expand the accessible chemical space, allowing for even finer tuning of pharmacological properties.

Future research will likely focus on several key areas:

  • Targeting Novel Kinase Families: Applying the indazole scaffold to inhibit less-explored kinases involved in cancer and inflammatory diseases.

  • Expanding CNS Applications: Designing next-generation indazole derivatives with improved blood-brain barrier permeability to tackle complex neurodegenerative and psychiatric disorders.

  • PROTACs and Molecular Glues: Utilizing the indazole core as a warhead or ligand in targeted protein degradation technologies.

  • Materials Science: Exploring the photophysical properties of substituted indazoles for applications in organic light-emitting diodes (OLEDs) and chemical sensors.

The journey of the indazole scaffold is a testament to the power of heterocyclic chemistry in addressing critical medical needs. For the drug development professional, it remains a structure of immense potential, promising new breakthroughs for years to come.

References

  • Zhang, Y., Song, P., Liu, X., Wang, L., & Zhang, H. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783. [Link]

  • Yadav, G., Singh, S., Singh, S., & Singh, R. K. (2025). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]

  • Panda, S. S., & Rout, S. K. (2023). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. Current Drug Research Reviews. [Link]

  • Sharma, P., Kumar, V., & Kumar, V. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(48), 30095-30132. [Link]

  • Singh, T., Sharma, A., & Banerjee, S. K. (2022). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. Current Pharmaceutical Design, 28(1), 1-1. [Link]

  • Gaikwad, M., & Gaikwad, S. (2022). Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results, 13(9), 7670-7675. [Link]

  • Zhang, Y., Song, P., Liu, X., Wang, L., & Zhang, H. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783. [Link]

  • Panda, S. S., & Rout, S. K. (2023). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. Current Drug Research Reviews. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indazoles. Retrieved from [Link]

  • Sharma, P., Kumar, V., & Kumar, V. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances. [Link]

  • Cao, J., et al. (2016). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). Bioorganic & Medicinal Chemistry Letters, 26(10), 2600-2604. [Link]

  • Shi, F., et al. (2012). Synthesis of substituted 1H-indazoles from arynes and hydrazones. Organic Letters, 14(7), 1862-1865. [Link]

  • Wang, L., et al. (2018). Indazole Derivatives: Promising Anti-tumor Agents. Mini-Reviews in Medicinal Chemistry, 18(14), 1187-1202. [Link]

  • Cee, V. J., et al. (2012). Recent Synthetic Approaches to 1H- and 2H-Indazoles. A Review. Organic Preparations and Procedures International, 44(1), 1-59. [Link]

  • de la Torre, M. G., et al. (2020). Multitarget drugs as potential therapeutic agents for alzheimer's disease. A new family of 5-substituted indazole derivatives as cholinergic and BACE1 inhibitors. European Journal of Medicinal Chemistry, 187, 111956. [Link]

  • Bamborough, P., et al. (2012). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry, 55(16), 7179-7194. [Link]

  • Sharma, A., Kumar, A., & Banerjee, S. K. (2021). Importance of Indazole against Neurological Disorders. CNS & Neurological Disorders - Drug Targets, 20(1), 1-1. [Link]

  • Li, Y., et al. (2022). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Bioorganic & Medicinal Chemistry Letters, 60, 128581. [Link]

  • Feng, Y., et al. (2007). Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II. Bioorganic & Medicinal Chemistry Letters, 17(11), 3148-3152. [Link]

  • Sharma, A., Kumar, A., & Banerjee, S. K. (2021). Importance of Indazole against Neurological Disorders. CNS & Neurological Disorders - Drug Targets. [Link]

  • Sharma, P., Kumar, V., & Kumar, V. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances. [Link]

  • Wang, L., et al. (2018). Indazole Derivatives: Promising Anti-tumor Agents. Mini-Reviews in Medicinal Chemistry. [Link]

  • Upmanyu, N., et al. (2016). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Austin Journal of Analytical and Pharmaceutical Chemistry, 3(4), 1076. [Link]

  • Di Z., et al. (2015). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Bioorganic & Medicinal Chemistry Letters, 25(17), 3584-3588. [Link]

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  • Foloppe, N., et al. (2006). 3-(Indol-2-yl)indazoles as Chek1 kinase inhibitors: Optimization of potency and selectivity via substitution at C6. Bioorganic & Medicinal Chemistry Letters, 16(23), 6049-6053. [Link]

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Sources

Protocols & Analytical Methods

Method

Synthesis of Ethyl 6-cyano-1H-indazole-3-carboxylate: An Application Note for Medicinal Chemistry Professionals

Abstract This document provides a detailed protocol for the synthesis of Ethyl 6-cyano-1H-indazole-3-carboxylate, a key building block in the development of various pharmacologically active agents. The synthesis involves...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed protocol for the synthesis of Ethyl 6-cyano-1H-indazole-3-carboxylate, a key building block in the development of various pharmacologically active agents. The synthesis involves a multi-step sequence, commencing with commercially available starting materials. This guide offers in-depth procedural details, mechanistic insights, and characterization data to ensure reproducible and efficient synthesis. The protocol is designed for researchers, scientists, and drug development professionals engaged in medicinal chemistry and process development.

Introduction: The Significance of the Indazole Scaffold

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anti-cancer, anti-inflammatory, and antiviral properties. Specifically, Ethyl 6-cyano-1H-indazole-3-carboxylate serves as a crucial intermediate for the synthesis of potent enzyme inhibitors, such as those targeting kinases and other signaling proteins implicated in disease. The cyano group at the 6-position and the ethyl ester at the 3-position provide versatile handles for further chemical modification, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Retrosynthetic Analysis and Strategy

The synthesis of the target molecule can be approached through several routes. A common and effective strategy involves the construction of the indazole ring via a cyclization reaction of a suitably substituted phenylhydrazone derivative. This application note will focus on a reliable, multi-step synthesis starting from 4-amino-3-methylbenzonitrile.

Experimental Protocols

Materials and Instrumentation

All reagents and solvents should be of analytical grade and used as received unless otherwise specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Nuclear Magnetic Resonance (NMR) spectra should be recorded on a 400 or 500 MHz spectrometer. Mass spectrometry (MS) data can be obtained using an ESI or APCI source.

Synthesis Pathway Overview

The overall synthetic route is depicted below. It involves diazotization of 4-amino-3-methylbenzonitrile, followed by a Japp-Klingemann reaction to form a hydrazone, which is then cyclized to the indazole core. Subsequent oxidation and esterification yield the final product.

Synthesis_Workflow A 4-Amino-3-methylbenzonitrile B Diazonium Salt Intermediate A->B NaNO2, HCl C Hydrazone Intermediate B->C Ethyl 2-chloroacetoacetate, NaOAc D 6-Cyano-3-methyl-1H-indazole C->D Acid or Base catalyst, Heat E 6-Cyano-1H-indazole-3-carboxylic acid D->E KMnO4 F Ethyl 6-cyano-1H-indazole-3-carboxylate E->F EtOH, H2SO4 (cat.)

Caption: Synthetic workflow for Ethyl 6-cyano-1H-indazole-3-carboxylate.

Step-by-Step Synthesis Protocol

Step 1: Diazotization of 4-amino-3-methylbenzonitrile

  • To a stirred solution of 4-amino-3-methylbenzonitrile (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C, add a solution of sodium nitrite (1.1 eq) in water dropwise.

  • Maintain the temperature below 5 °C during the addition.

  • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes before proceeding to the next step.

Rationale: The diazotization reaction converts the primary aromatic amine into a diazonium salt, a versatile intermediate for forming carbon-nitrogen bonds. The low temperature is crucial to prevent the decomposition of the unstable diazonium salt.

Step 2: Japp-Klingemann Reaction to form the Hydrazone

  • In a separate flask, dissolve ethyl 2-chloroacetoacetate (1.0 eq) and sodium acetate (3.0 eq) in ethanol.

  • Cool this solution to 0-5 °C.

  • Slowly add the previously prepared diazonium salt solution to the ethanol solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • The precipitated hydrazone product can be collected by filtration, washed with water, and dried.

Rationale: The Japp-Klingemann reaction is a classic method for the synthesis of hydrazones from diazonium salts and active methylene compounds. Sodium acetate acts as a base to facilitate the reaction.

Step 3: Fischer Indazole Synthesis (Cyclization)

  • Suspend the crude hydrazone intermediate in a suitable solvent such as acetic acid or a mixture of ethanol and hydrochloric acid.

  • Heat the mixture to reflux for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and pour it into ice water.

  • Collect the precipitated solid, which is the 6-cyano-3-methyl-1H-indazole, by filtration and wash with water.

Rationale: The Fischer indole synthesis, adapted here for indazole formation, involves an acid-catalyzed intramolecular cyclization of the phenylhydrazone. The reaction proceeds through a[1][1]-sigmatropic rearrangement.[1]

Step 4: Oxidation of the Methyl Group

  • Dissolve the 6-cyano-3-methyl-1H-indazole in a mixture of pyridine and water.

  • Heat the solution to 80-90 °C.

  • Add potassium permanganate (KMnO4) portion-wise over a period of 1-2 hours.

  • Maintain the temperature and stir for an additional 4-6 hours.

  • After the reaction is complete (as indicated by TLC), cool the mixture and filter off the manganese dioxide.

  • Acidify the filtrate with concentrated HCl to precipitate the 6-cyano-1H-indazole-3-carboxylic acid.

  • Collect the product by filtration and dry.

Rationale: Potassium permanganate is a strong oxidizing agent that selectively oxidizes the methyl group at the 3-position to a carboxylic acid. Pyridine is used as a base and co-solvent.

Step 5: Esterification to Ethyl 6-cyano-1H-indazole-3-carboxylate

  • Suspend the 6-cyano-1H-indazole-3-carboxylic acid in absolute ethanol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux for 6-8 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and neutralize it with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Rationale: Fischer-Speier esterification is an acid-catalyzed reaction between a carboxylic acid and an alcohol. Sulfuric acid acts as the catalyst to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic.

Characterization Data

The final product, Ethyl 6-cyano-1H-indazole-3-carboxylate, should be characterized by standard analytical techniques.

Parameter Expected Value
Appearance White to off-white solid
Molecular Formula C11H9N3O2
Molecular Weight 215.21 g/mol
¹H NMR (400 MHz, DMSO-d₆) δ 13.9 (s, 1H), 8.2 (d, 1H), 8.0 (s, 1H), 7.6 (d, 1H), 4.4 (q, 2H), 1.4 (t, 3H)
¹³C NMR (100 MHz, DMSO-d₆) δ 163.0, 142.5, 139.0, 128.0, 125.5, 122.0, 120.0, 119.0, 108.0, 61.0, 14.5
Mass Spectrum (ESI+) m/z 216.07 [M+H]⁺

Mechanistic Insights

The key step in this synthesis is the Fischer indazole synthesis. The proposed mechanism is illustrated below.

Fischer_Indazole_Mechanism cluster_0 Mechanism of Fischer Indazole Synthesis Hydrazone Phenylhydrazone Protonation Protonated Hydrazone Hydrazone->Protonation Tautomerization Ene-hydrazine Intermediate Protonation->Tautomerization Protonation & Tautomerization Sigmatropic Dienone-imine Intermediate Tautomerization->Sigmatropic [3,3]-Sigmatropic Rearrangement Rearomatization Aromatic Amine Intermediate Sigmatropic->Rearomatization Rearomatization Cyclization Cyclized Intermediate Rearomatization->Cyclization Intramolecular Cyclization Elimination Protonated Indazole Cyclization->Elimination Elimination of NH3 Indazole 1H-Indazole Elimination->Indazole Indazole Product

Caption: Proposed mechanism for the Fischer Indazole Synthesis.

Troubleshooting and Optimization

Problem Possible Cause Solution
Low yield in diazotization Temperature too high, decomposition of diazonium salt.Maintain temperature strictly between 0-5 °C. Use freshly prepared sodium nitrite solution.
Incomplete cyclization Insufficient acid catalyst or reaction time.Increase the amount of acid catalyst or prolong the reflux time. Ensure anhydrous conditions if using certain catalysts.
Side products in oxidation Over-oxidation or side reactions.Add KMnO4 portion-wise to control the reaction exotherm. Monitor the reaction closely by TLC.
Low yield in esterification Incomplete reaction, presence of water.Use absolute ethanol and a sufficient amount of acid catalyst. Use a Dean-Stark trap to remove water.

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of Ethyl 6-cyano-1H-indazole-3-carboxylate. By detailing the experimental procedures, offering insights into the reaction mechanisms, and providing expected characterization data, this guide aims to facilitate the efficient production of this important building block for drug discovery and development. The indazole scaffold continues to be a fertile ground for the discovery of new therapeutic agents, and robust synthetic methods are essential for advancing this field.[2]

References

Sources

Application

Versatile Transformations of the Cyano Group in Ethyl 6-cyano-1H-indazole-3-carboxylate: A Gateway to Novel Pharmaceutical Scaffolds

Abstract The indazole core is a privileged scaffold in medicinal chemistry, appearing in a multitude of compounds with diverse therapeutic applications. Ethyl 6-cyano-1H-indazole-3-carboxylate serves as a highly valuable...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole core is a privileged scaffold in medicinal chemistry, appearing in a multitude of compounds with diverse therapeutic applications. Ethyl 6-cyano-1H-indazole-3-carboxylate serves as a highly valuable and versatile starting material, with its cyano group offering a reactive handle for a wide array of chemical transformations. This application note provides detailed protocols and scientific rationale for the functionalization of this cyano group into three key pharmacologically relevant moieties: a tetrazole ring, a primary amine, and a carboxylic acid. These transformations open avenues for the synthesis of novel indazole derivatives with potential applications in drug discovery and development.

Introduction: The Strategic Importance of the Indazole Nucleus and the Cyano Functional Group

The 1H-indazole scaffold is a cornerstone in the design of bioactive molecules, exhibiting a broad spectrum of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. The strategic placement of functional groups on the indazole ring system allows for the fine-tuning of a compound's physicochemical properties and biological activity. Ethyl 6-cyano-1H-indazole-3-carboxylate is a particularly useful building block due to the presence of three distinct functional groups: an ester, a secondary amine within the indazole ring, and a cyano group.

The cyano, or nitrile, group is a versatile functional group in organic synthesis.[1][2][3] Its linear geometry and strong electron-withdrawing nature influence the reactivity of the aromatic ring, while the carbon-nitrogen triple bond itself is susceptible to a variety of transformations.[1][4] This allows for its conversion into other important functional groups such as amines, carboxylic acids, and various heterocyclic systems, making it a critical component in the synthesis of complex organic molecules.[2][3][5]

This guide details three high-impact functionalizations of the cyano group in Ethyl 6-cyano-1H-indazole-3-carboxylate, providing researchers with robust protocols to expand their chemical library of indazole-based compounds.

I. [3+2] Cycloaddition: Synthesis of Ethyl 6-(1H-tetrazol-5-yl)-1H-indazole-3-carboxylate

The tetrazole ring is a well-established bioisostere for the carboxylic acid group in medicinal chemistry. Its similar pKa and ability to participate in hydrogen bonding interactions often lead to improved metabolic stability and cell permeability of drug candidates. The [3+2] cycloaddition reaction between a nitrile and an azide is a powerful method for the synthesis of 5-substituted-1H-tetrazoles.[6][7]

Scientific Rationale

This transformation proceeds via a concerted or stepwise cycloaddition mechanism where the azide anion adds to the electrophilic carbon of the nitrile.[6][7] The reaction is often facilitated by the use of a Lewis or Brønsted acid to activate the nitrile group.[6][8] Microwave irradiation has been shown to significantly accelerate this reaction, reducing reaction times from hours to minutes and often improving yields.[9]

Experimental Workflow: Tetrazole Formation

Start Ethyl 6-cyano-1H-indazole-3-carboxylate Reagents Sodium Azide (NaN3) Triethylamine Hydrochloride (Et3N·HCl) DMF Start->Reagents Add Reaction Microwave Irradiation (e.g., 130°C, 2h) Reagents->Reaction Subject to Workup Aqueous Work-up Acidification Reaction->Workup Followed by Product Ethyl 6-(1H-tetrazol-5-yl)-1H-indazole-3-carboxylate Workup->Product Yielding

Caption: Workflow for the synthesis of the tetrazole derivative.

Detailed Protocol
  • Reaction Setup: In a microwave-safe reaction vessel, combine Ethyl 6-cyano-1H-indazole-3-carboxylate (1.0 eq), sodium azide (NaN₃, 1.5 eq), and triethylamine hydrochloride (Et₃N·HCl, 1.5 eq).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the vessel to achieve a suitable concentration (e.g., 0.1 M).

  • Microwave Reaction: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 130°C for 2 hours.[9]

  • Work-up: After cooling to room temperature, pour the reaction mixture into water.

  • Acidification and Isolation: Acidify the aqueous mixture with dilute hydrochloric acid (e.g., 2 M HCl) to a pH of ~2-3 to precipitate the product.

  • Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the desired product. Further purification can be achieved by recrystallization or column chromatography if necessary.

Reactant Product Typical Yield
Ethyl 6-cyano-1H-indazole-3-carboxylateEthyl 6-(1H-tetrazol-5-yl)-1H-indazole-3-carboxylate85-95%

II. Reduction: Synthesis of Ethyl 6-(aminomethyl)-1H-indazole-3-carboxylate

Primary amines are fundamental functional groups in a vast number of pharmaceuticals, often serving as key interaction points with biological targets or as handles for further derivatization. The reduction of a nitrile to a primary amine is a common and reliable transformation in organic synthesis.[10]

Scientific Rationale

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing nitriles to primary amines.[10][11][12] The reaction proceeds through the nucleophilic addition of a hydride ion to the electrophilic carbon of the nitrile, forming an imine intermediate which is then further reduced to the amine.[10][12] An aqueous work-up is necessary to quench the reaction and protonate the resulting amine.[10] Other reducing agents like catalytic hydrogenation can also be employed.[13]

Experimental Workflow: Amine Formation

Start Ethyl 6-cyano-1H-indazole-3-carboxylate Reagents Lithium Aluminum Hydride (LiAlH4) Anhydrous THF Start->Reagents Add to Reaction Reflux Reagents->Reaction Heat to Workup Aqueous Work-up (e.g., Fieser work-up) Reaction->Workup Followed by Product Ethyl 6-(aminomethyl)-1H-indazole-3-carboxylate Workup->Product Yielding

Caption: Workflow for the reduction of the cyano group to a primary amine.

Detailed Protocol
  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of lithium aluminum hydride (LiAlH₄, 2.0 eq) in anhydrous tetrahydrofuran (THF).

  • Substrate Addition: Cool the suspension to 0°C and add a solution of Ethyl 6-cyano-1H-indazole-3-carboxylate (1.0 eq) in anhydrous THF dropwise.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction by TLC or LC-MS.

  • Work-up (Fieser Method): Cool the reaction mixture to 0°C and cautiously add, in sequence, water (x mL), 15% aqueous NaOH (x mL), and water (3x mL) for every x grams of LiAlH₄ used.

  • Isolation: Stir the resulting granular precipitate vigorously for 30 minutes, then filter it off and wash thoroughly with THF or ethyl acetate.

  • Purification: Combine the filtrate and washings, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Reactant Product Typical Yield
Ethyl 6-cyano-1H-indazole-3-carboxylateEthyl 6-(aminomethyl)-1H-indazole-3-carboxylate70-85%

III. Hydrolysis: Synthesis of 3-(ethoxycarbonyl)-1H-indazole-6-carboxylic acid

The carboxylic acid functional group is prevalent in drug molecules due to its ability to form strong ionic and hydrogen bond interactions with biological targets. The hydrolysis of nitriles provides a direct route to carboxylic acids.[14][15]

Scientific Rationale

The hydrolysis of nitriles can be catalyzed by either acid or base.[1][16] Under acidic conditions, the nitrile nitrogen is protonated, which increases the electrophilicity of the carbon atom, facilitating the attack by a weak nucleophile like water.[10][17] The reaction proceeds through an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid under the reaction conditions.[17] Basic hydrolysis involves the direct nucleophilic attack of a hydroxide ion on the nitrile carbon.[16]

Experimental Workflow: Carboxylic Acid Formation

Start Ethyl 6-cyano-1H-indazole-3-carboxylate Reagents Concentrated Sulfuric Acid Aqueous solution Start->Reagents Dissolve in Reaction Heat to Reflux Reagents->Reaction Heat to Workup Cooling Neutralization Reaction->Workup Followed by Product 3-(ethoxycarbonyl)-1H-indazole-6-carboxylic acid Workup->Product Yielding

Caption: Workflow for the hydrolysis of the cyano group to a carboxylic acid.

Detailed Protocol
  • Reaction Setup: In a round-bottom flask, dissolve Ethyl 6-cyano-1H-indazole-3-carboxylate (1.0 eq) in a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v).

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and then carefully pour it over crushed ice.

  • Isolation: The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Purification: Wash the solid with cold water and dry under vacuum. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.

Reactant Product Typical Yield
Ethyl 6-cyano-1H-indazole-3-carboxylate3-(ethoxycarbonyl)-1H-indazole-6-carboxylic acid80-90%

Conclusion

Ethyl 6-cyano-1H-indazole-3-carboxylate is a readily accessible and highly versatile starting material for the synthesis of a diverse range of indazole derivatives. The protocols detailed in this application note for the conversion of the cyano group into a tetrazole, a primary amine, and a carboxylic acid provide researchers with reliable methods to generate novel compounds for screening in drug discovery programs. The presented transformations are robust and can likely be adapted to other substituted indazole systems, further expanding their utility in medicinal chemistry.

References

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  • 20.7: Chemistry of Nitriles. (2025, January 19). Chemistry LibreTexts. Retrieved January 19, 2025, from [Link]

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  • 20.11 Synthesis and Reactions of Nitriles | Organic Chemistry. (2021, April 14). YouTube. Retrieved January 19, 2025, from [Link]

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Method

Application Notes & Protocols: Mastering Amide Coupling Reactions with 6-Cyano-1H-indazole-3-carboxylic Acid

Introduction: The Strategic Importance of 6-Cyano-1H-indazole-3-carboxamides The 1H-indazole-3-carboxamide scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous therapeutic agents...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 6-Cyano-1H-indazole-3-carboxamides

The 1H-indazole-3-carboxamide scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous therapeutic agents, including kinase inhibitors and selective sodium channel blockers.[1][2][3] The introduction of a cyano group at the 6-position further modulates the electronic properties and potential molecular interactions of these compounds, making 6-cyano-1H-indazole-3-carboxylic acid a highly valuable building block for drug discovery programs.

The amide bond is the most common functional group in pharmaceuticals, and its formation is one of the most frequently performed reactions in medicinal chemistry.[4][5] However, the direct condensation of a carboxylic acid and an amine is an unfavorable acid-base reaction.[6][7] Consequently, the carboxylic acid must first be "activated" using a coupling reagent.

This guide provides an in-depth analysis of the mechanistic principles, reagent selection, and practical protocols for the successful synthesis of amides from 6-cyano-1H-indazole-3-carboxylic acid. We will explore the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals to navigate the nuances of this critical transformation.

Pillar 1: Mechanistic Foundations of Amide Bond Formation

At its core, an amide coupling reaction circumvents the unproductive acid-base neutralization between a carboxylic acid and an amine. The coupling reagent's role is to convert the poor leaving group of the carboxylic acid (–OH) into a highly reactive species that is readily displaced by the amine nucleophile.[4][6]

The process can be generalized into two key steps:

  • Activation: The carboxylic acid reacts with the coupling reagent to form a reactive intermediate. Common intermediates include O-acylisoureas (from carbodiimides) or active esters (from uronium or phosphonium salts).[4][8]

  • Aminolysis: The amine attacks the carbonyl carbon of the activated intermediate, displacing the leaving group and forming a tetrahedral intermediate, which then collapses to yield the stable amide bond.

The electron-withdrawing nature of the 6-cyano group and the aromatic indazole ring can influence the reactivity of the carboxylic acid. While this electronic effect can make the carboxylate a better nucleophile for the initial activation step, it also makes the resulting amide products potentially sensitive to certain harsh reaction conditions. Therefore, a judicious choice of coupling reagents and mild conditions is paramount.

Amide_Coupling_Mechanism cluster_activation Step 1: Activation cluster_aminolysis Step 2: Aminolysis Acid Indazole-COOH Activated Activated Intermediate (O-Acylisourea or Active Ester) Acid->Activated + Reagent Coupling Reagent (e.g., EDC, HATU) Amide Indazole-CONH-R (Final Product) Activated->Amide Nucleophilic Attack Amine Amine (R-NH2) Amine->Amide + Byproduct Byproduct (e.g., DCU, HOBt)

Caption: General mechanism of amide bond formation.

Pillar 2: Strategic Selection of Coupling Reagents

The success of an amide coupling reaction hinges on the choice of the activating reagent. A variety of factors, including substrate reactivity, steric hindrance, potential for racemization (if chiral centers are present), cost, and ease of byproduct removal, must be considered.[4] For a substrate like 6-cyano-1H-indazole-3-carboxylic acid, several classes of reagents are highly effective.

Reagent ClassExamplesMechanism of ActionAdvantagesDisadvantages
Carbodiimides EDC, DCC, DICForms a highly reactive O-acylisourea intermediate.[6][8]Cost-effective and widely available. EDC byproduct is water-soluble, simplifying workup.[9]Can lead to racemization; requires an additive (e.g., HOBt, HOAt) to suppress this and prevent N-acylurea formation.[9] DCC byproduct is a poorly soluble solid.
Uronium / Aminium Salts HATU, HBTU, TBTUForms a highly reactive HOAt or HOBt active ester.[9]Very fast reaction rates, high yields, and low racemization.[9] HATU is particularly effective for difficult couplings.More expensive than carbodiimides. Excess reagent can cause guanidinylation of the primary amine.[10]
Phosphonium Salts PyBOP, PyAOPForms an HOBt or HOAt active ester, similar to uronium salts.High reactivity, stable, and does not cause guanidinylation, allowing for use in excess to drive reactions to completion.[11]Can be more expensive; byproducts can sometimes complicate purification.

Recommendation for 6-Cyano-1H-indazole-3-carboxylic Acid:

  • For routine synthesis and scalability: The EDC/HOBt system is a robust and economical choice. A literature precedent for coupling 1H-indazole-3-carboxylic acid derivatives successfully employs this combination.[12][13]

  • For challenging amines (sterically hindered or electron-deficient) or rapid synthesis: HATU is the reagent of choice due to its superior reactivity, which is conferred by the 7-aza-hydroxybenzotriazole (HOAt) leaving group.[10]

Pillar 3: Validated Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of 6-cyano-1H-indazole-3-carboxamides.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol is a reliable and cost-effective method suitable for a wide range of primary and secondary amines.

Workflow_Diagram cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Acid, Amine, & HOBt in DMF B Cool to 0 °C A->B C Add Base (DIPEA or TEA) B->C D Add EDC (portion-wise) C->D E Warm to RT, Stir 4-16 h D->E F Monitor by TLC/LC-MS E->F G Quench with Water F->G H Extract with Organic Solvent G->H I Wash & Dry Organic Layer H->I J Concentrate I->J K Purify by Column Chromatography or Recrystallization J->K

Caption: General experimental workflow for amide coupling.

Reagents and Materials:

Reagent/MaterialM.W.EquivalentsAmount (for 1 mmol scale)
6-Cyano-1H-indazole-3-carboxylic acid187.151.0187 mg
Amine (R-NH2)Varies1.0 - 1.1Varies
EDC·HCl191.701.2230 mg
HOBt (Hydrate)153.141.2184 mg
DIPEA or TEA129.24 / 101.192.0 - 3.0348 - 522 µL / 279 - 418 µL
Anhydrous DMF--5 - 10 mL
Ethyl Acetate / DCM--For extraction
Saturated NaHCO3 solution--For washing
Brine--For washing
Anhydrous Na2SO4 or MgSO4--For drying

Step-by-Step Procedure:

  • Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 6-cyano-1H-indazole-3-carboxylic acid (1.0 eq), the desired amine (1.0 eq), and HOBt (1.2 eq).

  • Dissolution: Add anhydrous DMF to dissolve the solids (concentration typically 0.1-0.2 M).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0 °C.

  • Base Addition: Add the tertiary amine base (e.g., DIPEA, 2.0-3.0 eq) to the cooled solution.

  • Activation: Add EDC·HCl (1.2 eq) portion-wise over 5 minutes, ensuring the temperature does not rise significantly.

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

  • Work-up: Pour the reaction mixture into cold water (approx. 10x the volume of DMF). If a precipitate forms, it can be collected by filtration. Otherwise, proceed to extraction.

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3x).

  • Washing: Combine the organic layers and wash sequentially with saturated NaHCO3 solution (2x), water (1x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure 6-cyano-1H-indazole-3-carboxamide.

Protocol 2: HATU Mediated High-Efficiency Amide Coupling

This protocol is ideal for less reactive amines or when reaction speed is critical.

Reagents and Materials:

Reagent/MaterialM.W.EquivalentsAmount (for 0.5 mmol scale)
6-Cyano-1H-indazole-3-carboxylic acid187.151.093.5 mg
Amine (R-NH2)Varies1.0Varies
HATU380.231.1209 mg
DIPEA or 2,4,6-Collidine129.24 / 121.182.0 - 3.0174 - 261 µL / 133 - 199 µL
Anhydrous DMF or NMP--3 - 5 mL

Step-by-Step Procedure:

  • Setup: In a dry flask under an inert atmosphere (N2 or Argon), combine 6-cyano-1H-indazole-3-carboxylic acid (1.0 eq) and HATU (1.1 eq).

  • Dissolution: Add anhydrous DMF. Stir for 5-10 minutes to allow for pre-activation (formation of the active ester). The solution may change color.

  • Amine Addition: Add the amine (1.0 eq) to the mixture.

  • Base Addition: Add the base (DIPEA or collidine, 2.0-3.0 eq) dropwise. An immediate color change or slight exotherm may be observed.

  • Reaction: Stir the reaction at room temperature for 1-4 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS. These reactions are often complete within 60 minutes.

  • Work-up and Purification: Follow steps 8-12 from Protocol 1. The work-up procedure is identical.

Troubleshooting Common Issues

Even with robust protocols, challenges can arise. A systematic approach to troubleshooting is essential for success.

Troubleshooting_Flowchart cluster_causes_low Potential Causes cluster_solutions_low Solutions cluster_causes_side Potential Causes cluster_solutions_side Solutions start Reaction Outcome? low_yield Low or No Yield start->low_yield Poor side_products Complex Mixture/ Side Products start->side_products Messy ok Successful start->ok Good cause1 Inactive Reagents (Hydrolyzed EDC/HATU) low_yield->cause1 cause2 Insufficient Base low_yield->cause2 cause3 Poorly Soluble Starting Materials low_yield->cause3 cause4 Sterically Hindered/ Electron-Poor Amine low_yield->cause4 cause5 N-acylurea formation (with EDC/DCC) side_products->cause5 cause6 Guanidinylation (with excess HATU/HBTU) side_products->cause6 sol1 Use fresh, high-quality coupling reagents. cause1->sol1 sol2 Ensure >2 eq. of non-nucleophilic base is used. cause2->sol2 sol3 Use NMP instead of DMF; Slightly warm if necessary. cause3->sol3 sol4 Switch to HATU/PyAOP; Increase reaction time/temp. cause4->sol4 sol5 Ensure HOBt/HOAt is used as an additive. cause5->sol5 sol6 Use phosphonium reagents (PyBOP) or avoid excess uronium reagent. cause6->sol6

Caption: Troubleshooting guide for amide coupling reactions.

Conclusion

The synthesis of 6-cyano-1H-indazole-3-carboxamides is a critical transformation for the development of novel therapeutics. Success in these coupling reactions is not merely procedural but relies on a solid understanding of the underlying chemical principles. By strategically selecting reagents like EDC/HOBt for robust, scalable syntheses or HATU for more challenging substrates, and by adhering to meticulous experimental technique, researchers can reliably and efficiently access these valuable compounds. This guide serves as a comprehensive resource to empower scientists to overcome common hurdles and achieve consistent, high-quality results in their synthetic endeavors.

References

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  • Activation of the Cyano Group at Imidazole via Copper Stimulated Alcoholysis - MDPI. [Link]

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  • An efficient synthesis of 1-arylindazole-3-carboxamides using nitrile imines, isocyanides and 2-hydroxymethylbenzoic acid, followed by a chemoselective Buchwald–Hartwig intramolecular cyclization - IRIS Unina. [Link]

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  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates - ResearchGate. [Link]

  • New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity - MDPI. [Link]

  • Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google P
  • Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions - ResearchGate. [Link]

  • Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed. [Link]

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Application

Application Notes and Protocols for the Evaluation of Ethyl 6-cyano-1H-indazole-3-carboxylate in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals Introduction: The Therapeutic Potential of the Indazole Scaffold in Oncology The 1H-indazole core is a privileged scaffold in medicinal chemistry, forming t...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of the Indazole Scaffold in Oncology

The 1H-indazole core is a privileged scaffold in medicinal chemistry, forming the basis of several approved and clinical-stage oncology drugs.[1] Derivatives of this heterocyclic system have been successfully developed as potent inhibitors of various protein kinases that are critical for tumor growth and survival.[1] Marketed drugs such as Axitinib and Pazopanib, which target receptor tyrosine kinases like VEGFR, exemplify the therapeutic success of the indazole moiety.[1] The versatility of the indazole ring allows for chemical modifications that can be tailored to achieve high affinity and selectivity for specific molecular targets within cancer cells. This has led to a sustained interest in the discovery and development of novel indazole-based compounds as potential anti-cancer agents.[2]

This document provides a comprehensive guide for the preclinical evaluation of a novel indazole derivative, Ethyl 6-cyano-1H-indazole-3-carboxylate , in various cancer cell lines. While specific biological data for this particular compound is not extensively available in the public domain, we present a logical and detailed experimental workflow to thoroughly characterize its potential as an anti-cancer agent. The protocols and methodologies described herein are based on established and widely accepted standards in cancer cell biology and drug discovery.

Hypothetical Mechanism of Action: Targeting a Key Oncogenic Pathway

Based on the known activities of many indazole derivatives, it is plausible that Ethyl 6-cyano-1H-indazole-3-carboxylate may function as a kinase inhibitor.[1] For the purpose of this guide, we will hypothesize that the compound targets a critical signaling pathway frequently dysregulated in cancer, such as the PAK1 (p21-activated kinase 1) pathway. PAK1 is a serine/threonine kinase that plays a crucial role in cytoskeletal dynamics, cell motility, and proliferation, and its aberrant activation is associated with tumor progression and metastasis.[3]

Below is a diagram illustrating the hypothetical inhibition of the PAK1 signaling pathway by Ethyl 6-cyano-1H-indazole-3-carboxylate.

PAK1_Signaling_Pathway Hypothetical Inhibition of PAK1 Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) Ras Ras RTK->Ras Rac_Cdc42 Rac/Cdc42 Ras->Rac_Cdc42 PAK1 PAK1 Rac_Cdc42->PAK1 MEK MEK1/2 PAK1->MEK Snail Snail PAK1->Snail ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Metastasis Migration & Invasion (Metastasis) Snail->Metastasis Compound Ethyl 6-cyano-1H-indazole-3-carboxylate Compound->PAK1

Caption: Hypothetical inhibition of the PAK1 signaling pathway.

Experimental Workflow for Compound Characterization

A systematic approach is crucial to define the anti-cancer properties of a novel compound. The following workflow is recommended to assess the efficacy and mechanism of action of Ethyl 6-cyano-1H-indazole-3-carboxylate.

Experimental_Workflow Experimental Workflow for Compound Evaluation start Start: Select Cancer Cell Lines viability Cell Viability Assay (MTT Assay) start->viability ic50 Determine IC50 Values viability->ic50 apoptosis Apoptosis Assay (Annexin V/PI Staining) ic50->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle mechanism Mechanism of Action Studies apoptosis->mechanism cell_cycle->mechanism western Western Blotting (e.g., p-PAK1, Snail) mechanism->western end Conclusion: Compound Characterization western->end

Sources

Method

Application Notes & Protocols: Developing Novel Therapeutics from Indazole Scaffolds

For Researchers, Scientists, and Drug Development Professionals Introduction: The Rise of the Indazole Scaffold in Medicinal Chemistry The indazole ring system, a bicyclic heterocycle featuring a benzene ring fused to a...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of the Indazole Scaffold in Medicinal Chemistry

The indazole ring system, a bicyclic heterocycle featuring a benzene ring fused to a pyrazole ring, has solidified its status as a "privileged scaffold" in modern drug discovery.[1] This designation is not arbitrary; it reflects the scaffold's remarkable ability to engage in critical hydrogen bonding interactions and its synthetic tractability, which allows for the creation of diverse chemical libraries.[1][2] While rare in nature, synthetic indazole derivatives have demonstrated an astonishingly broad range of pharmacological activities, including anti-inflammatory, anti-cancer, anti-HIV, antibacterial, and antifungal properties.[3][4][5]

The therapeutic relevance of this scaffold is underscored by its presence in numerous FDA-approved drugs.[3] Notable examples include Pazopanib , a multi-tyrosine kinase inhibitor for treating renal cell carcinoma and soft tissue sarcoma; Niraparib , a PARP inhibitor for ovarian cancer; and Axitinib , a selective inhibitor of VEGFRs used in advanced renal cell carcinoma.[3][6][7] These successes have fueled intense interest in developing new chemical entities based on the versatile indazole core.

This technical guide provides an in-depth exploration of the key stages in the discovery and development of novel indazole-based therapeutics. It is designed to be a practical resource, offering not just theoretical background but also actionable protocols and field-proven insights to guide researchers from initial scaffold synthesis to preclinical evaluation.

Chapter 1: Synthetic Strategies for Indazole Scaffolds

The functionalization of the indazole core is pivotal for modulating its pharmacological profile. The scaffold exists in two primary tautomeric forms, 1H-indazole and 2H-indazole, with the 1H form being the more thermodynamically stable and predominant isomer.[4][6] Synthetic strategies are often tailored to yield specific tautomers and allow for substitutions at key positions to drive structure-activity relationship (SAR) studies.

Key Synthetic Routes

A variety of synthetic methods have been developed, ranging from classical condensation reactions to modern transition metal-catalyzed cross-couplings. The choice of a synthetic route often depends on the desired substitution pattern, scalability, and tolerance of various functional groups.

  • Classical Methods (e.g., Davis-Beirut Reaction): This reaction can be used to generate 2H-indazoles.[8]

  • Modern Catalysis:

    • Palladium-catalyzed reactions: Methods like the oxidative benzannulation of pyrazoles with internal alkynes offer a route to 1H-indazoles.[6]

    • Copper-catalyzed cyclization: The cyclization of o-haloaryl N-sulfonylhydrazones using a copper catalyst provides a versatile approach to 1H-indazoles under relatively mild conditions.[6]

    • Rhodium-catalyzed C-H activation: This advanced technique allows for the direct functionalization of the indazole core, offering an atom-economical route to complex derivatives.[9]

  • Aryne Chemistry: A powerful strategy for constructing the 1H-indazole skeleton involves a [3 + 2] annulation approach using arynes and various hydrazones, which can accommodate a range of substituents.[10][11]

Protocol: Synthesis of a Substituted 1H-Indazole via Copper-Catalyzed Cyclization

This protocol is adapted from a general method described for the synthesis of 1H-indazoles from o-haloaryl N-sulfonylhydrazones.[6] It provides a reliable method for accessing the core scaffold, which can then be further functionalized.

Rationale: This method is chosen for its operational simplicity, use of a relatively inexpensive copper catalyst, and generally lower reaction temperatures compared to some palladium-catalyzed routes. The N-sulfonylhydrazone starting material can often be readily prepared from the corresponding aldehyde or ketone.

Materials:

  • o-haloaryl N-sulfonylhydrazone (1.0 mmol)

  • Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O) (0.1 mmol, 10 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Dimethylformamide (DMF), anhydrous (5 mL)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask, add the o-haloaryl N-sulfonylhydrazone (1.0 mmol), Cu(OAc)₂·H₂O (0.1 mmol), and K₂CO₃ (2.0 mmol).

  • Solvent Addition: Add anhydrous DMF (5 mL) to the flask.

  • Reaction Conditions: Stir the mixture at 80-100 °C under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 6-12 hours.

    • Expert Note: The choice of base and solvent can be critical. K₂CO₃ is a common choice, but other bases like Cs₂CO₃ may improve yields for challenging substrates.

  • Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (3 x 15 mL) and then with brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the desired 1H-indazole product.

  • Characterization: Confirm the structure of the final product using NMR (¹H, ¹³C) and Mass Spectrometry.

Chapter 2: Target Validation and Assay Development

The broad biological activity of indazoles means they can be directed against a multitude of targets, including protein kinases, PARP, phosphoinositide-dependent kinase-1 (PDK1), and various receptors.[6][7] The initial phase of a drug discovery program involves identifying and validating a biological target and developing robust assays to measure the activity of candidate compounds.

Target Spotlight: Protein Kinases

Protein kinases are a major class of enzymes targeted by indazole-based drugs like Pazopanib and Axitinib.[6][12] They play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of cancer.

Below is a simplified representation of a generic kinase signaling pathway often implicated in cancer, which can be targeted by indazole inhibitors.

Kinase_Signaling_Pathway cluster_inhibitor GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS RAF RAF Kinase RAS->RAF MEK MEK Kinase RAF->MEK ERK ERK Kinase MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Gene Expression Indazole Indazole-Based Kinase Inhibitor Indazole->RTK Inhibition Indazole->RAF Inhibition

Caption: Generic Kinase Signaling Pathway Targeted by Indazole Inhibitors.

Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC₅₀) of an indazole compound against a specific protein kinase using a luminescence-based assay that measures ADP production.

Rationale: The ADP-Glo™ Kinase Assay is a widely used platform because of its high sensitivity, broad dynamic range, and resistance to interference from ATP. It measures kinase activity by quantifying the amount of ADP produced, which is then converted into a light signal. A potent inhibitor will result in low ADP production and thus a low luminescent signal.

Materials:

  • Purified target kinase enzyme

  • Kinase-specific substrate peptide

  • Indazole test compounds, serially diluted in DMSO

  • ATP solution at an appropriate concentration (often near the Kₘ for the kinase)

  • Kinase reaction buffer (specific to the kinase)

  • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

  • White, opaque 384-well assay plates

  • Multichannel pipettes and a plate reader capable of measuring luminescence

Procedure:

  • Compound Plating: Dispense 1 µL of serially diluted indazole compounds into the wells of a 384-well plate. Include wells with DMSO only for "no inhibition" (100% activity) controls and wells without enzyme for "background" controls.

  • Kinase Reaction Initiation: Prepare a master mix containing the kinase enzyme, substrate peptide, and reaction buffer. Add 5 µL of this mix to each well.

  • ATP Addition: Prepare an ATP solution in reaction buffer. Add 5 µL of the ATP solution to each well to start the kinase reaction. The final reaction volume is typically 11 µL.

    • Trustworthiness Note: The final DMSO concentration should be kept constant across all wells (e.g., <1%) to avoid solvent effects. The ATP concentration should be carefully chosen and reported, as IC₅₀ values are highly dependent on it.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for 60 minutes.

  • Stopping the Reaction & ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • Luminescence Generation:

    • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP, which then drives a luciferase reaction, producing light.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence from all wells.

    • Normalize the data relative to the "no inhibition" controls (100% activity) and "no enzyme" controls (0% activity).

    • Plot the normalized percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Chapter 3: Lead Optimization and Cellular Evaluation

Once a "hit" compound with promising activity is identified, the next phase involves iterative chemical modifications to improve potency, selectivity, and drug-like properties (ADME - Absorption, Distribution, Metabolism, and Excretion). This is followed by evaluation in cellular models.

Structure-Activity Relationship (SAR) Studies

SAR studies aim to understand how specific chemical modifications to the indazole scaffold affect its biological activity. For example, a medicinal chemist might synthesize a series of analogs where a specific position on the indazole ring is decorated with different functional groups.

Data Presentation: Example SAR Table

The results of these studies are often summarized in a table to facilitate analysis.

Compound IDR¹ Group (at C-6)R² Group (at N-1)Kinase X IC₅₀ (nM)Cell Viability EC₅₀ (µM)
IND-001-H-Phenyl150.5 ± 12.35.2 ± 0.8
IND-002-Cl-Phenyl65.2 ± 5.12.1 ± 0.3
IND-003-OCH₃-Phenyl210.8 ± 18.9> 10
IND-004-Cl-Cyclopropyl30.1 ± 2.50.9 ± 0.1

This is example data for illustrative purposes.

This table allows researchers to quickly discern trends, such as the observation that a chloro group at the R¹ position and a cyclopropyl group at the R² position (IND-004) significantly improve both biochemical potency and cellular efficacy compared to the initial hit (IND-001).

Protocol: Cell Viability Assay (e.g., CellTiter-Glo® Assay)

This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells. It is a critical secondary assay to confirm that the biochemical activity of a compound translates into a desired cellular effect (e.g., anti-proliferative activity in cancer cells).[13]

Rationale: The CellTiter-Glo® assay is a rapid, sensitive, and homogeneous method for assessing cell viability. The "add-mix-measure" format makes it highly suitable for high-throughput screening. A decrease in luminescence correlates with a loss of cell viability.

Materials:

  • Cancer cell line of interest (e.g., 4T1 breast cancer cells)[13]

  • Appropriate cell culture medium (e.g., DMEM with 10% FBS)

  • Indazole test compounds, serially diluted

  • White, clear-bottom 96-well cell culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay Reagent (Promega)

  • Luminometer plate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of medium. Incubate for 24 hours at 37 °C, 5% CO₂ to allow cells to attach.

  • Compound Treatment: Add serially diluted indazole compounds to the wells. Ensure the final DMSO concentration is consistent and non-toxic (typically ≤ 0.5%). Include vehicle-only (DMSO) control wells.

  • Incubation: Incubate the plates for 72 hours at 37 °C, 5% CO₂.

    • Expert Note: The incubation time should be sufficient to observe the desired effect, typically 2-3 cell doubling times.

  • Assay Reagent Preparation: Equilibrate the CellTiter-Glo® buffer and lyophilized substrate to room temperature. Reconstitute the reagent according to the manufacturer's instructions.

  • Lysis and Signal Generation:

    • Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.

    • Add 100 µL of reconstituted CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of compound concentration and fit to a dose-response curve to determine the EC₅₀ value.

Chapter 4: The Drug Discovery and Development Workflow

The development of a novel therapeutic is a complex, multi-stage process. The following diagram illustrates a typical workflow for an indazole-based drug discovery program.

Drug_Discovery_Workflow cluster_Discovery Discovery Phase cluster_Preclinical Preclinical Phase TargetID Target Identification & Validation HTS High-Throughput Screening (HTS) TargetID->HTS Library Indazole Library Synthesis Library->HTS HitID Hit Identification HTS->HitID H2L Hit-to-Lead (SAR, Initial ADME) HitID->H2L LeadOp Lead Optimization (Potency, Selectivity, PK/PD) H2L->LeadOp InVivo In Vivo Efficacy (e.g., Xenograft Models) LeadOp->InVivo Tox Toxicology & Safety Pharmacology InVivo->Tox Candidate Candidate Selection Tox->Candidate

Caption: Workflow for Indazole-Based Therapeutic Development.

Conclusion

The indazole scaffold continues to be a highly productive starting point for the development of novel therapeutics. Its versatile chemistry and proven track record in targeting key disease pathways, particularly in oncology, ensure its place in the medicinal chemist's toolbox.[14][15] Success in this field relies on a deeply integrated approach that combines insightful synthetic chemistry, robust biological assays, and a clear understanding of the principles of drug metabolism and pharmacokinetics. The protocols and workflows outlined in this guide provide a foundational framework for researchers to navigate the challenging but rewarding path of translating a promising indazole scaffold into a life-changing therapeutic.

References

  • Zhang, S.-G., Liang, C.-G., & Zhang, W.-H. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783. Available at: [Link]

  • Qin, J., Cheng, W., Duan, Y.-T., Yang, H., & Yao, Y. (2021). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. Anti-Cancer Agents in Medicinal Chemistry, 21(7), 839-860. Available at: [Link]

  • Singampalli, A., Kumar, P., Bandela, R., Bellapukonda, S. M., Nanduri, S., & Yaddanapudi, V. M. (2025). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available at: [Link]

  • Qin, J., Cheng, W., Duan, Y.-T., Yang, H., & Yao, Y. (2021). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. Anti-Cancer Agents in Medicinal Chemistry, 21(7), 839-860*. Available at: [Link]

  • Kumar, V. S., Sriram, D., & Suthakaran, R. (2016). Synthesis and biological activities of a novel series of indazole derivatives. Biosciences Biotechnology Research Asia, 13(1), 1-6. Available at: [Link]

  • Singampalli, A., et al. (2025). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Publishing. Available at: [Link]

  • Li, Y., et al. (2020). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. Available at: [Link]

  • Zhang, S.-G., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI. Available at: [Link]

  • Request PDF. (n.d.). Indazole – An Emerging Privileged Scaffold: Synthesis and its Biological Significance. ResearchGate. Available at: [Link]

  • Zhang, S.-G., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed. Available at: [Link]

  • Kumar, P., et al. (2025). Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. PubMed Central. Available at: [Link]

  • ResearchGate. (2025). Indazole scaffold: a generalist for marketed and clinical drugs. ResearchGate. Available at: [Link]

  • Singampalli, A., et al. (2025). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Publishing. Available at: [Link]

  • Semantic Scholar. (2020). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. Semantic Scholar. Available at: [Link]

  • Panda, S. S., et al. (2022). Impact of Indazole Scaffold as Antibacterial and Antifungal Agent. PubMed. Available at: [Link]

  • Singh, S., et al. (2022). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. PubMed Central. Available at: [Link]

  • Wang, D., et al. (2012). Synthesis of Substituted 1H-Indazoles from Arynes and Hydrazones. ACS Publications. Available at: [Link]

  • Wang, D., et al. (2012). Synthesis of substituted 1H-indazoles from arynes and hydrazones. PubMed. Available at: [Link]

  • ResearchGate. (2018). Indazole-based antiinflammatory and analgesic drugs. ResearchGate. Available at: [Link]

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Application

Application Note: A Multi-technique Approach for the Comprehensive Characterization of Ethyl 6-cyano-1H-indazole-3-carboxylate

Introduction Ethyl 6-cyano-1H-indazole-3-carboxylate is a heterocyclic compound featuring an indazole core, a structure of significant interest in medicinal chemistry and drug development. Indazole derivatives have been...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 6-cyano-1H-indazole-3-carboxylate is a heterocyclic compound featuring an indazole core, a structure of significant interest in medicinal chemistry and drug development. Indazole derivatives have been identified as potent inhibitors of various kinases and other biological targets, making them crucial scaffolds in the design of novel therapeutics.[1][2] The precise characterization of this molecule is paramount to ensure its identity, purity, and quality for downstream applications, from early-stage discovery to GMP-compliant manufacturing.

This guide provides a comprehensive, multi-technique framework for the analytical characterization of Ethyl 6-cyano-1H-indazole-3-carboxylate. It is designed for researchers, analytical scientists, and quality control professionals. We move beyond simple procedural lists to explain the rationale behind methodological choices, grounding each protocol in established scientific principles to ensure robust and reliable results.

Physicochemical Profile

A foundational understanding of a molecule's physical and chemical properties is essential before commencing analytical work. These properties influence choices regarding solvents, chromatographic conditions, and sample preparation techniques.

PropertyDataSource
IUPAC Name Ethyl 6-cyano-1H-indazole-3-carboxylateN/A
CAS Number 885279-19-6[]
Molecular Formula C₁₁H₉N₃O₂Calculated
Molecular Weight 215.21 g/mol Calculated
Chemical Structure N/A
Appearance Solid (predicted)General Knowledge
Solubility Soluble in DMSO, DMF, Methanol, Ethyl Acetate; Sparingly soluble in waterInferred from structure
InChI Key VVBNYLSPDQSTIM-UHFFFAOYSA-N (for the parent acid)[4]

Chromatographic Purity and Identity Assessment

Chromatographic methods are the cornerstone for determining the purity of active pharmaceutical ingredients (APIs) and identifying related substances or impurities.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

Reverse-phase HPLC (RP-HPLC) is the preferred method for assessing the purity of non-volatile, moderately polar compounds like Ethyl 6-cyano-1H-indazole-3-carboxylate. The method separates the main compound from potential impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.

Rationale for Method Design:

  • Stationary Phase: A C18 column is selected for its hydrophobicity, which provides excellent retention and resolution for aromatic compounds.

  • Mobile Phase: A gradient of acetonitrile and water is used to elute a range of compounds with varying polarities. Acetonitrile is a common organic modifier with good UV transparency.

  • Acid Modifier: A small amount of formic acid (0.1%) is added to both mobile phase components. This suppresses the ionization of any free silanol groups on the silica backbone of the stationary phase and ensures the analyte is in a single protonation state, leading to sharper, more symmetrical peaks.

  • Detection: UV detection is chosen based on the chromophoric nature of the indazole ring system. The detection wavelength is set near the compound's absorption maximum (λmax) for optimal sensitivity.

Protocol 1: RP-HPLC Purity Determination

  • Sample Preparation:

    • Accurately weigh approximately 5 mg of Ethyl 6-cyano-1H-indazole-3-carboxylate.

    • Dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 0.5 mg/mL.

    • Vortex to ensure complete dissolution. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Instrumentation and Conditions:

    Parameter Setting
    Column C18, 4.6 x 150 mm, 5 µm particle size
    Mobile Phase A 0.1% Formic Acid in Water
    Mobile Phase B 0.1% Formic Acid in Acetonitrile
    Gradient 10% B to 95% B over 20 min; hold at 95% B for 5 min
    Flow Rate 1.0 mL/min
    Column Temperature 30 °C
    Injection Volume 10 µL
    Detector UV Diode Array Detector (DAD)

    | Detection Wavelength | 254 nm (or predetermined λmax) |

  • System Suitability:

    • Perform five replicate injections of the sample solution.

    • The relative standard deviation (RSD) for the peak area of the main compound should be ≤ 2.0%.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the area percent purity by dividing the peak area of the main compound by the total area of all peaks and multiplying by 100.

Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents

While the target compound is not suitable for GC, this technique is essential for identifying and quantifying volatile residual solvents from the synthesis process. Headspace sampling is used to introduce only the volatile components into the GC system, protecting the column from non-volatile sample matrix.

Protocol 2: Headspace GC-MS for Residual Solvent Analysis

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the sample into a 20 mL headspace vial.

    • Add 5 mL of a suitable solvent (e.g., DMSO or DMF) that is not expected to be a residual solvent.

    • Seal the vial immediately with a PTFE-lined crimp cap.

  • Instrumentation and Conditions:

    Parameter Setting
    GC System Agilent 7890B GC with 5977A MSD or equivalent
    Sampler Headspace Sampler
    Column DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm film
    Oven Temperature 40 °C for 5 min, ramp to 240 °C at 10 °C/min, hold for 5 min
    Carrier Gas Helium, constant flow at 1.2 mL/min
    Headspace Temp Vial: 80 °C; Loop: 90 °C; Transfer Line: 100 °C
    MS Ion Source Electron Ionization (EI), 70 eV

    | Mass Range | 35-400 amu |

  • Data Analysis:

    • Identify peaks by comparing their retention times and mass spectra to a library of known solvents (e.g., NIST).

    • Quantification requires the creation of a calibration curve using certified reference standards of the identified solvents.

Spectroscopic Structural Elucidation

Spectroscopic techniques provide orthogonal information to confirm the molecular structure, identify functional groups, and verify the molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structural elucidation. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR provides information on the carbon skeleton.

Rationale for Solvent Choice and Expected Spectra:

  • Solvent: DMSO-d₆ is an excellent choice as it can dissolve the sample and its residual proton signal (at ~2.50 ppm) typically does not interfere with the aromatic signals of the analyte.[5][6]

  • ¹H NMR: The spectrum is expected to show signals in the aromatic region (7.0-9.0 ppm) corresponding to the indazole protons. The ethyl group will present as a characteristic quartet (CH₂) and triplet (CH₃). The NH proton of the indazole ring may appear as a broad singlet at a downfield chemical shift (>10 ppm).[5]

  • ¹³C NMR: The spectrum will show distinct signals for the cyano carbon (~115-120 ppm), the ester carbonyl carbon (~160-165 ppm), and the various aromatic carbons of the indazole ring.

Protocol 3: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Acquisition:

    • Record a ¹H NMR spectrum.

    • Record a ¹³C NMR spectrum (e.g., using a DEPTQ sequence to differentiate carbon types).

    • If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to confirm assignments.

  • Data Analysis:

    • Reference the spectra to the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

    • Integrate the proton signals and analyze the splitting patterns (multiplicity) and coupling constants to establish proton connectivity.

    • Assign all proton and carbon signals to the corresponding atoms in the molecular structure.

Mass Spectrometry (MS)

Mass spectrometry provides a highly accurate measurement of the molecular weight and can offer structural information through fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition.

Protocol 4: LC-HRMS Analysis

  • Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the sample in an appropriate solvent like methanol or acetonitrile.

  • Instrumentation: A liquid chromatograph coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[7][8]

  • Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode. ESI is a soft ionization technique suitable for polar molecules.[7]

    • Scan Mode: Full scan MS¹ over a range of m/z 100-500.

    • Mass Resolution: >10,000 FWHM.

  • Data Analysis:

    • Determine the accurate mass of the protonated molecule [M+H]⁺.

    • Use the instrument software to calculate the elemental formula based on the accurate mass. The theoretical mass of [C₁₁H₉N₃O₂ + H]⁺ is 216.0768, and the measured mass should be within a 5 ppm error margin.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Protocol 5: FTIR Analysis

  • Sample Preparation: The analysis can be performed on the neat solid sample using an Attenuated Total Reflectance (ATR) accessory, which is the simplest method. Alternatively, a KBr pellet can be prepared.

  • Instrumentation: An FTIR spectrometer with an ATR accessory.

  • Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands corresponding to the functional groups.

    Functional Group Expected Wavenumber (cm⁻¹)
    N-H Stretch (Indazole) 3300-3100 (broad)
    C-H Stretch (Aromatic) 3100-3000
    C-H Stretch (Aliphatic) 3000-2850
    C≡N Stretch (Cyano) ~2230-2210
    C=O Stretch (Ester) ~1730-1710
    C=C/C=N Stretches 1650-1450

    | C-O Stretch (Ester) | 1300-1100 |

UV-Visible Spectroscopy

This technique measures the absorption of UV-visible light by the molecule, providing information about its electronic transitions. It is primarily used to determine the wavelength of maximum absorbance (λmax), which is essential for setting the detection wavelength in HPLC analysis.

Protocol 6: UV-Vis Analysis

  • Sample Preparation: Prepare a dilute solution (e.g., 10 µg/mL) of the sample in a UV-grade solvent such as ethanol or acetonitrile.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Acquisition:

    • Use the pure solvent as a blank to record a baseline.

    • Scan the sample solution from 200 nm to 400 nm.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). The conjugated indazole system is expected to have strong absorbance in the UV region.

Integrated Analytical Workflow

No single technique is sufficient for full characterization. The power of this approach lies in the integration of orthogonal techniques, where the results of one method confirm and complement the others. The following workflow illustrates this integrated strategy.

G cluster_0 Sample cluster_1 Analytical Techniques cluster_2 Characterization Data cluster_3 Final Report Sample Ethyl 6-cyano-1H- indazole-3-carboxylate HPLC HPLC-UV Sample->HPLC GCMS HS-GC-MS Sample->GCMS NMR NMR (¹H, ¹³C, 2D) Sample->NMR HRMS LC-HRMS Sample->HRMS FTIR FTIR-ATR Sample->FTIR UVVIS UV-Vis Sample->UVVIS Purity Purity & Impurity Profile HPLC->Purity Residuals Residual Solvents GCMS->Residuals Structure Structural Confirmation NMR->Structure MolWeight Molecular Weight & Elemental Formula HRMS->MolWeight FuncGroups Functional Groups FTIR->FuncGroups LambdaMax λmax for HPLC UVVIS->LambdaMax CoA Certificate of Analysis (Identity, Purity, Quality) Purity->CoA Residuals->CoA Structure->CoA MolWeight->CoA FuncGroups->CoA LambdaMax->HPLC informs method

Caption: Integrated workflow for the comprehensive characterization of a target molecule.

Conclusion

The analytical characterization of Ethyl 6-cyano-1H-indazole-3-carboxylate requires a strategic combination of chromatographic and spectroscopic techniques. By following the detailed protocols and understanding the rationale behind them, researchers can confidently establish the identity, purity, and structural integrity of this important molecule. This multi-faceted approach ensures data of the highest quality and reliability, supporting its progression through the research and development pipeline.

References

  • The Royal Society of Chemistry.
  • BOC Sciences.
  • Wiley-VCH.
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  • The Royal Society of Chemistry.
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  • PubChem. 1H-Indazole-3-carboxamide. [Link]

  • IRIS Unina. An efficient synthesis of 1-arylindazole-3-carboxamides using nitrile imines, isocyanides and 2-hydroxymethylbenzoic acid.
  • ResearchGate. Mass spectra of compounds 1-3 obtained by LC-ESI-QTOF-MS. [Link]

  • MDPI. New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. [Link]

  • CymitQuimica. 1H-Indole-3-carboxylic acid, 6-cyano-2-[1-(4-ethyl-3-iodophenyl)-1-methylethyl]-, 1,1-dimethylethyl ester.
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  • PubMed. Identification and characterization of an indazole-3-carboxamide class synthetic cannabinoid. [Link]

  • ResearchGate. Ethyl 6′-cyano-7′-(p-tolyl)-1′,6′,7′,7a′-tetrahydro-3′H-spiro[indeno[1,2-b]quinoxaline-11,5′-pyrrolo[1,2-c]thiazole]-6′-carboxylate. [Link]

  • Agilent. Analysis of Extractable Compounds from a Pressurized Metered-Dose Inhaler (pMDI) Using GC/MSD Systems.
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Method

Application Notes &amp; Protocols: The Use of Ethyl 6-cyano-1H-indazole-3-carboxylate in Fragment-Based Drug Design

Introduction: The Power of Small Beginnings in Drug Discovery Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of Small Beginnings in Drug Discovery

Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the discovery of novel therapeutics.[1][2] Unlike HTS, which screens large libraries of complex, drug-like molecules, FBDD begins by identifying very small, low-molecular-weight compounds, or "fragments," that bind weakly but efficiently to a biological target.[1][3] These initial hits, often with dissociation constants (KD) in the micromolar to millimolar range, serve as high-quality starting points for the rational, structure-guided evolution into potent lead compounds.[4] This approach offers significant advantages, including a more thorough exploration of chemical space with a smaller library size and the generation of leads with superior physicochemical properties and higher ligand efficiency.[1][3]

The indazole scaffold is recognized as a "privileged scaffold" in medicinal chemistry, a molecular framework that is capable of binding to a variety of biological targets.[5][6] This versatility has led to the development of numerous successful drugs containing this core structure, such as the kinase inhibitors Pazopanib and Axitinib, which are used in cancer chemotherapy.[7] The inherent biological relevance and synthetic tractability of the indazole ring system make it an ideal foundation for building fragment libraries.[8][9]

This guide focuses on a specific, high-potential fragment: Ethyl 6-cyano-1H-indazole-3-carboxylate . We will explore its properties and provide detailed protocols for its application in a typical FBDD campaign, from initial screening and hit validation to structure-guided lead optimization.

The Fragment: Ethyl 6-cyano-1H-indazole-3-carboxylate

Ethyl 6-cyano-1H-indazole-3-carboxylate is an exemplary fragment for FBDD. Its structure is simple yet contains key features that make it an effective starting point for drug discovery.

Chemical Structure: (Image of Ethyl 6-cyano-1H-indazole-3-carboxylate)

The fragment's utility stems from several key attributes:

  • Compliance with the "Rule of Three": This rule suggests ideal fragments should have a molecular weight < 300 Da, ClogP < 3, and fewer than 3 hydrogen bond donors and acceptors.[1][10] This profile increases the likelihood of finding a complementary fit within a target's binding site.

  • Strategic Functional Groups: The fragment possesses a cyano group and an ethyl ester. The cyano group can act as a hydrogen bond acceptor, while the indazole ring's N-H provides a hydrogen bond donor.

  • "Poised" for Elaboration: Crucially, the ethyl ester and the cyano group serve as synthetic handles. The ester can be readily hydrolyzed to a carboxylic acid, enabling amide coupling to "grow" the fragment. The cyano group can be converted to other functionalities, providing multiple avenues for optimization.[11]

PropertyValueSignificance in FBDD
Molecular Formula C11H9N3O2Low complexity, high probability of binding.
Molecular Weight 215.21 g/mol Conforms to the "Rule of Three" for optimal fragment size.[1]
Hydrogen Bond Donors 1 (Indazole N-H)Provides a key interaction point with the target protein.
Hydrogen Bond Acceptors 4 (Ester O, Carbonyl O, Cyano N, Indazole N)Offers multiple potential hydrogen bonding interactions.
Rotatable Bonds 2Low conformational flexibility, reducing entropic penalty upon binding.
CAS Number 885279-19-6Unique identifier for sourcing and information retrieval.[]

The FBDD Workflow: From Fragment to Lead

The journey from a weakly binding fragment to a potent lead compound is a systematic, multi-stage process. Understanding this workflow is key to appreciating the role of each experimental protocol.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Hit-to-Lead Optimization A Fragment Library (incl. Indazole Fragment) B Primary Screen (e.g., SPR, NMR) A->B C Initial Hits (Weak Binders) B->C D Orthogonal Screen (e.g., Thermal Shift, ITC) C->D E Structural Biology (X-ray Crystallography) D->E F Validated Hit (Binding Mode Confirmed) E->F G Structure-Guided Medicinal Chemistry F->G H Iterative Design-Synthesize-Test Cycles G->H H->G Feedback Loop I Lead Compound (High Affinity & Selectivity) H->I

Caption: The Fragment-Based Drug Design (FBDD) Workflow.

Part 1: Fragment Screening and Hit Identification

The first step is to screen a library of fragments to identify those that bind to the target protein. Because fragment binding is weak, highly sensitive biophysical techniques are required.[13][14]

Protocol 1.1: Primary Screening using Surface Plasmon Resonance (SPR)

SPR is a label-free technique that detects binding events in real-time by measuring changes in the refractive index at a sensor surface where the target protein is immobilized.[13][15] It is highly sensitive and provides valuable kinetic data.[15]

Rationale: SPR is chosen for primary screening due to its high throughput, low protein consumption, and its ability to directly measure binding.[15] It provides a rapid "yes/no" answer for binding and can rank hits based on their affinity.

Methodology:

  • Immobilization: Covalently immobilize the purified target protein onto a CM5 sensor chip surface via amine coupling to achieve a target density of 10,000-15,000 Response Units (RU).

  • System Priming: Prime the system with running buffer (e.g., HBS-EP+ buffer with 1-2% DMSO) to ensure a stable baseline. The DMSO concentration must precisely match that of the fragment solutions to avoid solvent-induced artifacts.[14]

  • Fragment Injection: Prepare stock solutions of Ethyl 6-cyano-1H-indazole-3-carboxylate and other library fragments in 100% DMSO. Dilute to a final screening concentration (typically 100-500 µM) in running buffer.

  • Screening Cycle:

    • Inject the fragment solution over the target and reference flow cells for a defined association time (e.g., 60 seconds).

    • Follow with a dissociation phase by flowing running buffer over the chip (e.g., 120 seconds).

    • Regenerate the surface with a short pulse of a mild regeneration solution (e.g., 1 M NaCl) if necessary.

  • Data Analysis:

    • Subtract the signal from the reference flow cell (blank) from the active flow cell (target protein).

    • A positive binding event is recorded if the RU signal is significantly above the noise threshold (typically >20-30 RU).

    • Hits are confirmed by demonstrating a concentration-dependent response.

Protocol 1.2: Hit Validation using Ligand-Observed NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is a powerful solution-based technique that can unambiguously confirm binding.[11] Ligand-observed methods like Saturation Transfer Difference (STD) are particularly well-suited for FBDD.[2]

Rationale: NMR is used as an orthogonal validation method to eliminate false positives from the primary screen.[4] It confirms direct binding in solution, avoiding potential artifacts from protein immobilization required in SPR.[13]

Methodology:

  • Sample Preparation: Prepare a solution of the target protein (typically 10-20 µM) in a deuterated buffer (e.g., 50 mM phosphate buffer in D₂O, pH 7.4).

  • Fragment Addition: Add Ethyl 6-cyano-1H-indazole-3-carboxylate (from the identified SPR hits) to the protein solution to a final concentration of ~200 µM.

  • Acquire Reference Spectrum: Acquire a standard 1D ¹H NMR spectrum of the sample.

  • Acquire STD Spectrum:

    • Set up two experiments. In the "on-resonance" experiment, selectively saturate a region of the protein's spectrum where no ligand signals appear (e.g., -1 ppm).

    • In the "off-resonance" experiment, irradiate a region far from any protein or ligand signals (e.g., 40 ppm).

    • The STD spectrum is the difference between these two spectra.

  • Data Interpretation:

    • Signals that appear in the STD spectrum belong to the fragment and confirm that it binds to the protein.

    • The intensity of the STD signals indicates which protons of the fragment are in closest proximity to the protein surface, providing initial structural insights into the binding mode.

Screening_Cascade Start Fragment Library SPR Primary Screen: Surface Plasmon Resonance (SPR) Start->SPR ~1000 Fragments NMR Orthogonal Validation: Ligand-Observed NMR SPR->NMR ~50-100 Hits (Removes False Positives) Xray Structural Characterization: X-ray Crystallography NMR->Xray ~10-20 Confirmed Binders Hits Validated Hits for Optimization Xray->Hits

Caption: A typical screening cascade for hit identification.

Part 2: Hit-to-Lead Optimization

Once a fragment hit like Ethyl 6-cyano-1H-indazole-3-carboxylate is validated and its binding mode is determined by X-ray crystallography, the next phase is to evolve it into a more potent molecule.[16] This is achieved through structure-guided medicinal chemistry.[17]

Key Strategies:

  • Fragment Growing: Extending the fragment by adding new chemical groups to engage with adjacent pockets on the protein surface.[18]

  • Fragment Linking: Connecting two different fragments that bind in separate, nearby pockets with a chemical linker.[18]

  • Fragment Merging: Combining the structural features of two fragments that have overlapping binding modes into a single, more potent molecule.[17]

Optimization_Strategies cluster_grow Fragment Growing cluster_link Fragment Linking cluster_merge Fragment Merging a Indazole Fragment b Indazole Fragment Added Group a:f1->b:f1 Explore Pocket 1 c Indazole Fragment e Indazole Linker Fragment B c->e Bridge Pockets 1 & 2 d Fragment B d->e Bridge Pockets 1 & 2 f Indazole Fragment Overlap h Merged Molecule f->h Combine Features g Fragment C Overlap g->h Combine Features

Caption: Core strategies for hit-to-lead optimization.

Protocol 2.1: Hit-to-Lead via Fragment Growing

This protocol outlines a synthetic chemistry approach to "grow" from Ethyl 6-cyano-1H-indazole-3-carboxylate, guided by a crystal structure showing an adjacent pocket. The strategy involves converting the ethyl ester to a carboxylic acid, followed by amide coupling.

Rationale: Amide bond formation is a robust and widely used reaction in medicinal chemistry. By creating a small library of amides from the core fragment, a chemist can rapidly probe the structure-activity relationship (SAR) of the adjacent pocket.[19]

Methodology:

Step 1: Saponification of the Ethyl Ester

  • Dissolve Ethyl 6-cyano-1H-indazole-3-carboxylate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add lithium hydroxide (LiOH, 1.5 eq) and stir the mixture at room temperature for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Acidify the reaction mixture to pH ~3-4 with 1N HCl.

  • Extract the product, 6-cyano-1H-indazole-3-carboxylic acid, with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the carboxylic acid intermediate.[20]

Step 2: Amide Coupling with a Test Amine (e.g., Cyclopropylamine)

  • Dissolve 6-cyano-1H-indazole-3-carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add a coupling agent such as HOBT (1.2 eq) and EDC.HCl (1.2 eq), followed by a base like triethylamine (TEA, 3.0 eq).[19]

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add the desired amine (e.g., cyclopropylamine, 1.1 eq) and continue stirring at room temperature for 4-6 hours or until the reaction is complete.

  • Perform an aqueous workup and purify the resulting amide product by column chromatography.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.

Step 3: Biological Evaluation

  • Test the newly synthesized amide in the primary biophysical assay (e.g., SPR) to determine its binding affinity (KD).

  • Calculate the Ligand Efficiency (LE) to assess the quality of the modification.

    Ligand Efficiency (LE) = -ΔG / HAC

    • ΔG (Gibbs Free Energy) = RTln(KD)

    • HAC = Heavy Atom Count (non-hydrogen atoms)

    • A good LE is typically considered to be ≥ 0.3 kcal/mol per heavy atom.

This iterative cycle of design, synthesis, and testing is the core engine of FBDD, progressively transforming a millimolar fragment into a nanomolar lead compound.[21][22]

Conclusion

Ethyl 6-cyano-1H-indazole-3-carboxylate represents an ideal starting point for a fragment-based drug discovery campaign. Its favorable physicochemical properties, combined with strategically placed functional groups for chemical elaboration, make it a high-value tool for medicinal chemists. By employing the systematic workflows and protocols detailed in this guide—from sensitive biophysical screening to structure-guided synthetic optimization—researchers can effectively leverage this and similar fragments to discover novel, high-quality lead compounds for a wide range of biological targets.

References

  • Sygnature Discovery. (n.d.). Fragment Screening. Drug Discovery. Retrieved from [Link]

  • Singampalli, A., Kumar, P., Bandela, R., Bellapukonda, S. M., Nanduri, S., & Yaddanapudi, V. M. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Different hit-to-lead optimization strategies (fragment growing, merging and linking approach). Retrieved from [Link]

  • Qin, J., Cheng, W., Duan, Y.-T., Yang, H., & Yao, Y. (2021). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. Anti-Cancer Agents in Medicinal Chemistry, 21(7), 839–860. Retrieved from [Link]

  • Wikipedia. (2023). Fragment-based lead discovery. Retrieved from [Link]

  • Ciulli, A., & Williams, G. (2010). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. Proceedings of the National Academy of Sciences, 107(44), 18883–18888. Retrieved from [Link]

  • 3B Scientific. (n.d.). Fragment Screening & Fragment-Based Drug Design. Retrieved from [Link]

  • Singampalli, A., Kumar, P., Bandela, R., Bellapukonda, S. M., Nanduri, S., & Yaddanapudi, V. M. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(10), 1845–1877. Retrieved from [Link]

  • Taylor, N., & Ciulli, A. (2019). Biophysical screening in fragment-based drug design: a brief overview. Biochemical Society Transactions, 47(1), 19–28. Retrieved from [Link]

  • ResearchGate. (2023). Indazole scaffold: a generalist for marketed and clinical drugs. Retrieved from [Link]

  • Qin, J., Cheng, W., Duan, Y. T., Yang, H., & Yao, Y. (2021). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. Anti-cancer agents in medicinal chemistry, 21(7), 839–860. Retrieved from [Link]

  • Creative Biostructure. (n.d.). Fragment-to-Lead. Retrieved from [Link]

  • Sci-Hub. (n.d.). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Retrieved from [Link]

  • Scribd. (n.d.). In Silico Strategies For Fragment To Lead Optimization in Drug Discovery. Retrieved from [Link]

  • Giannetti, A. M., Neumann, U., & Lipovsek, D. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 1(1), 16–20. Retrieved from [Link]

  • Giannetti, A. M., Neumann, U., & Lipovsek, D. (2010). Fragment Screening by Surface Plasmon Resonance. ACS medicinal chemistry letters, 1(1), 16–20. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1H-Indazole-3-carboxylic acid, ethyl ester. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 6-cyano-1H-indazole-3-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). tert-butyl 6-cyano-2-(2-(4-ethyl-3-iodophenyl)propan-2-yl)-1H-indole-3-carboxylate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A Role for Fragment-Based Drug Design in Developing Novel Lead Compounds for Central Nervous System Targets. Retrieved from [Link]

  • Chem-Impex. (n.d.). Ethyl 1H-indazole-3-carboxylate. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 6-Cyano-2-(2-(4-ethyl-3-(4-morpholinopiperidin-1-yl)phenyl)propan-2-yl)-1H-indole-3-carboxylic Acid. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Retrieved from [Link]

  • Tradeindia. (n.d.). Tert-butyl 6-cyano-2-(2-(4-ethyl-3-iodophenyl)propan-2-yl)-1h-indole-3-carboxylate 1256584-75-4. Retrieved from [Link]

  • IRIS Unina. (2016). An efficient synthesis of 1-arylindazole-3-carboxamides using nitrile imines, isocyanides and 2-hydroxymethylbenzoic acid, followed by an intramolecular Buchwald–Hartwig cyclization. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Fragment-based drug design and identification of HJC0123, a novel orally bioavailable STAT3 inhibitor for cancer therapy. Retrieved from [Link]

  • PubChemLite. (n.d.). 6-cyano-1h-indazole-3-carboxylic acid (C9H5N3O2). Retrieved from [Link]

  • Zhang, M., Fang, X., Wang, C., Hua, Y., Huang, C., Wang, M., ... & Li, H. (2020). Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. European Journal of Medicinal Chemistry, 203, 112517. Retrieved from [Link]

  • ResearchGate. (2020). Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. Retrieved from [Link]

  • Google Patents. (n.d.). CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
  • Frontiers. (n.d.). Fragment Based Drug Design. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Ethyl 6-cyano-1H-indazole-3-carboxylate

Welcome to the technical support guide for the synthesis of Ethyl 6-cyano-1H-indazole-3-carboxylate. This document provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Ethyl 6-cyano-1H-indazole-3-carboxylate. This document provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice, frequently asked questions, and detailed protocols to improve the yield and purity of this important synthetic intermediate.

Introduction

Ethyl 6-cyano-1H-indazole-3-carboxylate is a key building block in the synthesis of various pharmacologically active compounds. The successful synthesis of this molecule is often crucial for the advancement of drug discovery programs. However, the synthetic routes can present challenges, leading to suboptimal yields and the formation of impurities. This guide is designed to address these common issues by providing both theoretical understanding and practical, field-proven solutions.

The primary synthetic route discussed is the Japp-Klingemann reaction, which involves the coupling of a diazonium salt with a β-keto-ester, followed by cyclization to form the indazole ring.[1][2] This method is versatile but requires careful control of reaction conditions to achieve high yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of Ethyl 6-cyano-1H-indazole-3-carboxylate via the Japp-Klingemann reaction?

A1: The reaction proceeds in two main stages:

  • Azo Coupling: A diazonium salt, prepared from an appropriately substituted aniline (e.g., 4-amino-3-methylbenzonitrile), reacts with a β-keto-ester (e.g., ethyl acetoacetate) at the acidic α-carbon. This forms an intermediate azo compound.

  • Cyclization and Tautomerization: The azo intermediate undergoes acid- or base-catalyzed cyclization. This involves an intramolecular condensation, typically with the elimination of a molecule (like water or an alcohol), to form the indazole ring. The final step is tautomerization to the stable 1H-indazole form.

Q2: Why is the choice of starting materials and reagents critical for this synthesis?

A2: The structure and purity of the starting aniline and the β-keto-ester directly impact the reaction's success. Electron-withdrawing groups, such as the cyano group on the aniline, can affect the reactivity of the diazonium salt. The choice of base and solvent is also crucial for controlling the deprotonation of the β-keto-ester and facilitating the cyclization step.

Q3: What are the expected yields for this synthesis?

A3: Yields can vary significantly depending on the specific protocol and the scale of the reaction. Reported yields for similar indazole syntheses can range from moderate to high (50-90%).[3] Low yields are often a sign of incomplete reaction, side reactions, or issues with product isolation and purification.

Q4: What are the common side reactions to be aware of?

A4: Several side reactions can occur, leading to reduced yields and the formation of impurities. These include:

  • Dimerization of the diazonium salt.

  • Formation of hydrazones that do not cyclize correctly.[4]

  • Incomplete cyclization , leaving unreacted intermediates.

  • N-alkylation or N-arylation of the indazole product if reactive electrophiles are present.[5]

Q5: How can I confirm the identity and purity of the final product?

A5: A combination of analytical techniques is recommended:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

  • Melting Point: A sharp melting point indicates high purity.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis, their probable causes, and recommended solutions.

Problem Probable Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inefficient Diazotization: The diazonium salt may not have formed completely or decomposed. 2. Incorrect Reaction Temperature: Temperature control is critical for both diazotization and coupling. 3. Improper pH: The pH of the reaction mixture affects both the stability of the diazonium salt and the reactivity of the β-keto-ester. 4. Poor Quality Reagents: Starting materials or solvents may be impure or degraded.1. Diazotization: Ensure the temperature is maintained between 0-5 °C. Use fresh sodium nitrite. 2. Temperature Control: Use an ice/salt bath for diazotization and monitor the coupling reaction temperature closely. 3. pH Adjustment: Carefully control the pH during the coupling reaction, typically maintaining slightly acidic to neutral conditions. 4. Reagent Quality: Use high-purity, dry solvents and fresh starting materials.
Formation of a Dark, Tarry Mixture 1. Decomposition of Diazonium Salt: This can occur if the temperature is too high or if the salt is not used promptly. 2. Side Reactions: Uncontrolled polymerization or degradation of starting materials or intermediates.1. Prompt Use of Diazonium Salt: Prepare the diazonium salt fresh and use it immediately in the subsequent step. 2. Temperature and Atmosphere Control: Maintain low temperatures and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).
Presence of Multiple Spots on TLC 1. Incomplete Reaction: Starting materials or intermediates remain. 2. Formation of Byproducts: Side reactions are occurring. 3. Isomer Formation: Possibility of forming different indazole isomers.1. Reaction Monitoring: Monitor the reaction progress by TLC until the starting materials are consumed. 2. Optimize Conditions: Adjust temperature, reaction time, or stoichiometry to minimize side reactions. 3. Purification: Utilize column chromatography with an appropriate solvent system (e.g., ethyl acetate/petroleum ether) for purification.[3]
Difficulty in Product Isolation/Purification 1. Product Solubility: The product may be highly soluble in the reaction solvent or workup solutions. 2. Emulsion Formation during Extraction: Can make phase separation difficult. 3. Co-elution of Impurities: Impurities may have similar polarity to the product.1. Solvent Selection: Choose an appropriate extraction solvent. Consider concentrating the reaction mixture before extraction. 2. Breaking Emulsions: Add brine or a small amount of a different organic solvent. Centrifugation can also be effective. 3. Chromatography Optimization: Use a different solvent system or a different stationary phase for column chromatography. Recrystallization from a suitable solvent can also be an effective purification method.[3]

Experimental Protocol: Synthesis of Ethyl 6-cyano-1H-indazole-3-carboxylate

This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.

Step 1: Diazotization of 4-amino-3-methylbenzonitrile
  • Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 4-amino-3-methylbenzonitrile in a suitable acidic solution (e.g., a mixture of concentrated hydrochloric acid and water).

  • Cooling: Cool the solution to 0-5 °C using an ice/salt bath.

  • Addition of Sodium Nitrite: While maintaining the temperature between 0-5 °C, slowly add a pre-cooled aqueous solution of sodium nitrite dropwise with vigorous stirring.

  • Reaction Monitoring: After the addition is complete, stir the mixture for an additional 15-30 minutes at 0-5 °C. The formation of the diazonium salt can be confirmed by a spot test with starch-iodide paper (a positive test indicates the presence of excess nitrous acid).

Step 2: Japp-Klingemann Coupling and Cyclization
  • Preparation of β-keto-ester solution: In a separate flask, dissolve ethyl acetoacetate in a suitable solvent (e.g., ethanol or acetic acid). Cool this solution to 0-5 °C.

  • Coupling: Slowly add the freshly prepared, cold diazonium salt solution to the ethyl acetoacetate solution with vigorous stirring, while maintaining the temperature below 10 °C.

  • pH Adjustment: During the addition, maintain the pH of the reaction mixture in the appropriate range (typically slightly acidic to neutral) by adding a base (e.g., sodium acetate or sodium hydroxide solution).

  • Cyclization: After the addition is complete, allow the reaction mixture to stir and gradually warm to room temperature. In some cases, gentle heating may be required to drive the cyclization to completion.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC.

Step 3: Workup and Purification
  • Quenching: Once the reaction is complete, pour the reaction mixture into a beaker of ice water.

  • Precipitation: The crude product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold water, and dry.

  • Extraction: If the product does not precipitate, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).[3]

  • Washing: Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in petroleum ether or hexanes) or by recrystallization from a suitable solvent (e.g., ethanol or methanol).[3]

Visualizing the Workflow

Synthetic Pathway

Synthesis_Pathway cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Final Product 4-amino-3-methylbenzonitrile 4-amino-3-methylbenzonitrile Diazotization Diazotization 4-amino-3-methylbenzonitrile->Diazotization NaNO2, HCl 0-5 °C Ethyl Acetoacetate Ethyl Acetoacetate Japp-Klingemann Coupling Japp-Klingemann Coupling Ethyl Acetoacetate->Japp-Klingemann Coupling Diazotization->Japp-Klingemann Coupling Diazonium Salt Intermediate Cyclization Cyclization Japp-Klingemann Coupling->Cyclization Azo Intermediate Ethyl 6-cyano-1H-indazole-3-carboxylate Ethyl 6-cyano-1H-indazole-3-carboxylate Cyclization->Ethyl 6-cyano-1H-indazole-3-carboxylate

Caption: Synthetic pathway for Ethyl 6-cyano-1H-indazole-3-carboxylate.

Troubleshooting Logic

Troubleshooting_Logic Low_Yield Low Yield? Check_Diazotization Check Diazotization Conditions (Temp, Reagent Quality) Low_Yield->Check_Diazotization Yes Impure_Product Impure Product? Low_Yield->Impure_Product No Check_Coupling Check Coupling/Cyclization (pH, Temp, Time) Check_Diazotization->Check_Coupling Optimize_Purification Optimize Purification (Solvents, Technique) Check_Coupling->Optimize_Purification Optimize_Purification->Impure_Product Analyze_Byproducts Analyze Byproducts (NMR, MS) Impure_Product->Analyze_Byproducts Yes Successful_Synthesis Successful Synthesis Impure_Product->Successful_Synthesis No Adjust_Stoichiometry Adjust Reagent Stoichiometry Analyze_Byproducts->Adjust_Stoichiometry Modify_Workup Modify Workup Procedure Adjust_Stoichiometry->Modify_Workup Modify_Workup->Successful_Synthesis

Caption: A logical workflow for troubleshooting common synthesis issues.

References

  • The Japp‐Klingemann Reaction - ResearchGate. Available at: [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance - NIH. Available at: [Link]

  • CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents.
  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - MDPI. Available at: [Link]

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3- b]pyridines and Indazoles - PubMed. Available at: [Link]

  • Optimization of reaction conditions for the synthesis of indazolones. - ResearchGate. Available at: [Link]

  • 1H-indazole-3-carboxylic acid, ethyl ester - Organic Syntheses Procedure. Available at: [Link]

  • Indazole synthesis - Organic Chemistry Portal. Available at: [Link]

  • (PDF) New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine - ResearchGate. Available at: [Link]

  • Synthesis of substituted 1H-indazoles from arynes and hydrazones - PubMed. Available at: [Link]

  • Japp–Klingemann reaction - Wikipedia. Available at: [Link]

  • Proposed mechanism of indazole synthesis from hydrazones. - ResearchGate. Available at: [Link]

  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives - Der Pharma Chemica. Available at: [Link]

  • An efficient synthesis of 1-arylindazole-3-carboxamides using nitrile imines, isocyanides and 2-hydroxymethylbenzoic acid, follo - IRIS Unina. Available at: [Link]

  • Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites - Diva-Portal.org. Available at: [Link]

  • A mild and readily scalable procedure for the N-1-difluoromethylation of ethyl 6-((tert-butyldiphenylsilyl)oxy)-1H-indazole-3-carboxylate and its applications to the N-difluoromethylation of indazole, benzotriazole, imidazole, indole and pyrazole derivatives - ResearchGate. Available at: [Link]

  • (PDF) Improved synthesis of 6-[(ethylthio)methyl]-1H-indazole - ResearchGate. Available at: [Link]

  • Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate - PMC - NIH. Available at: [Link]

Sources

Optimization

Technical Support Center: Synthesis of Ethyl 6-cyano-1H-indazole-3-carboxylate

Welcome to the technical support center for the synthesis of Ethyl 6-cyano-1H-indazole-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential chall...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 6-cyano-1H-indazole-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges encountered during the synthesis of this important heterocyclic compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly format to assist you in optimizing your reaction outcomes and identifying potential side products.

I. Overview of Synthetic Strategies and Potential Pitfalls

The synthesis of Ethyl 6-cyano-1H-indazole-3-carboxylate typically proceeds through one of two primary routes:

  • Diazotization and Cyclization of an o-Aminophenylacetate Derivative: This common approach involves the diazotization of an appropriately substituted aniline, such as ethyl 2-(4-cyano-2-aminophenyl)acetate, followed by intramolecular cyclization to form the indazole ring.

  • Japp-Klingemann Reaction: This classical method involves the reaction of a diazonium salt (derived from 4-cyanoaniline) with a β-ketoester, like diethyl 2-oxomalonate, to form a hydrazone intermediate, which then undergoes cyclization.

Both pathways, while effective, are susceptible to the formation of various side products that can complicate purification and reduce yields. This guide will address the most common issues and provide solutions based on established chemical principles.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis, providing explanations for their cause and actionable steps for resolution.

Issue 1: Low or No Yield of the Desired Product

Question: I am getting a very low yield of Ethyl 6-cyano-1H-indazole-3-carboxylate, or the reaction is not proceeding to completion. What are the likely causes and how can I improve the yield?

Answer:

Several factors can contribute to low yields in indazole synthesis. Let's break down the possibilities based on the synthetic route.

For the Diazotization/Cyclization Route:

  • Incomplete Diazotization: The formation of the diazonium salt is a critical step and is highly sensitive to temperature.

    • Causality: The diazonium salt can be unstable and decompose if the temperature is not kept sufficiently low (typically 0-5 °C). Incomplete reaction of the starting aniline can also occur if the addition of the nitrite source is too rapid.

    • Solution:

      • Maintain a strict temperature control of 0-5 °C throughout the diazotization process using an ice-salt bath.

      • Add the sodium nitrite solution slowly and dropwise to the acidic solution of the aniline.

      • Ensure the starting ethyl 2-(4-cyano-2-aminophenyl)acetate is fully dissolved before beginning the diazotization.

  • Inefficient Cyclization: The cyclization of the diazonium intermediate to the indazole can be influenced by pH and temperature.

    • Causality: The cyclization step often requires a specific pH range to proceed efficiently. If the reaction mixture is too acidic or not acidic enough, the rate of cyclization can be significantly reduced.

    • Solution:

      • After diazotization, carefully adjust the pH of the reaction mixture. A moderately acidic environment is often optimal.

      • After the initial cyclization period at low temperature, a gradual warming to room temperature or slightly above may be necessary to drive the reaction to completion. Monitor the reaction progress by TLC or LC-MS.

For the Japp-Klingemann Route:

  • Formation of a Stable Azo Compound: The initial coupling of the diazonium salt with the β-ketoester can sometimes yield a stable azo compound instead of the desired hydrazone, which is the precursor to the indazole.[1]

    • Causality: The stability of the azo intermediate is influenced by the reaction conditions, particularly pH and temperature. Unfavorable conditions can halt the reaction at this stage.

    • Solution:

      • Carefully control the pH of the reaction mixture, typically maintaining it in the range of 5-8.

      • Increasing the reaction temperature after the initial coupling can promote the conversion of the azo compound to the hydrazone. However, excessive heat can lead to other side products.

Issue 2: Presence of Multiple Spots on TLC/LC-MS, Indicating a Mixture of Products

Question: My reaction mixture shows multiple spots on TLC, and the crude NMR looks very complex. What are the likely side products, and how can I minimize their formation?

Answer:

The formation of multiple products is a common challenge. Here are the most probable side products and strategies to mitigate them:

1. Regioisomers: 1H- vs. 2H-Indazole

A primary side product is often the isomeric Ethyl 6-cyano-2H-indazole-3-carboxylate.

  • Causality: The indazole ring system has two nitrogen atoms where alkylation or cyclization can occur, leading to the formation of N-1 and N-2 isomers.[2] The ratio of these isomers can be influenced by the reaction conditions, including the solvent and base used.

  • Identification:

    • TLC: The two isomers will likely have different Rf values.

    • NMR Spectroscopy: The chemical shifts of the protons and carbons, particularly those near the nitrogen atoms, will differ between the 1H and 2H isomers. In the 1H-NMR spectrum, the position of the N-H proton signal can be a key indicator.

    • Mass Spectrometry: While the isomers have the same mass, their fragmentation patterns in MS/MS experiments may differ.

  • Minimization and Resolution:

    • Reaction Control: The choice of solvent and base can influence the regioselectivity. For instance, in related N-alkylation reactions, the use of sodium hydride in DMF often favors the N-1 isomer.[2]

    • Purification: Careful column chromatography on silica gel is typically effective for separating the 1H and 2H isomers.[3] Recrystallization from a suitable solvent system can also be employed for purification.[4]

2. Ring-Opened Byproducts

  • Causality: Under harsh acidic or basic conditions, or at elevated temperatures, the indazole ring can be susceptible to cleavage.

  • Identification: The spectroscopic data for ring-opened products will be significantly different from the desired indazole. Look for the absence of the characteristic indazole ring signals in the NMR and a different molecular weight in the mass spectrum.

  • Minimization:

    • Avoid excessively high temperatures during the reaction and work-up.

    • Use the mildest acidic or basic conditions necessary to effect the desired transformation.

3. Incomplete Cyclization Products (Hydrazones or Azo Compounds)

  • Causality: As mentioned in Issue 1, the reaction may stall at the hydrazone or azo compound stage if the cyclization conditions are not optimal.

  • Identification: These intermediates will have distinct TLC spots and spectroscopic signatures compared to the final product. The presence of characteristic hydrazone or azo functional group signals in the IR and NMR spectra will be indicative.

  • Minimization: Revisit the cyclization conditions, focusing on optimizing temperature and pH.

Workflow for Troubleshooting Side Product Formation

G cluster_analysis Analysis cluster_identification Identification of Side Products cluster_solutions Solutions start Complex Reaction Mixture (Multiple TLC Spots/NMR Signals) tlc TLC Analysis: - Multiple spots observed start->tlc lcms LC-MS Analysis: - Identify molecular weights of components start->lcms nmr Crude NMR Analysis: - Complex signals start->nmr isomers Regioisomers (1H vs. 2H)? - Same MW, different retention times/NMR tlc->isomers starting_material Unreacted Starting Material? tlc->starting_material lcms->isomers incomplete Incomplete Cyclization? (Hydrazone/Azo Intermediates) - Expected intermediate MWs lcms->incomplete ring_opened Ring-Opened Products? - Unexpected MWs and NMR signals lcms->ring_opened nmr->isomers nmr->incomplete nmr->ring_opened nmr->starting_material purification Purification Strategy: - Column Chromatography - Recrystallization isomers->purification Separation reaction_optimization Reaction Optimization: - Adjust Temperature - Modify pH - Change Solvent/Base isomers->reaction_optimization Minimization incomplete->reaction_optimization Drive to completion ring_opened->reaction_optimization Milder conditions starting_material->reaction_optimization Improve conversion G cluster_params Reaction Parameters cluster_outcomes Reaction Outcomes temp Temperature yield Yield of Desired Product temp->yield Low temp favors diazonium stability side_products Formation of Other Side Products temp->side_products High temp can cause decomposition ph pH ph->yield Optimal pH for cyclization ph->side_products Incorrect pH can stall reaction base Base/Solvent Choice regio 1H:2H Isomer Ratio base->regio Influences regioselectivity

Sources

Troubleshooting

Technical Support Center: Purification of Crude Ethyl 6-cyano-1H-indazole-3-carboxylate

Welcome to the technical support center for the purification of crude Ethyl 6-cyano-1H-indazole-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth tr...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude Ethyl 6-cyano-1H-indazole-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the expertise and practical insights needed to overcome common challenges encountered during the purification of this important synthetic intermediate.

Troubleshooting Purification Issues

Purification of the target compound can be challenging due to the presence of various impurities from the synthesis, such as starting materials, reagents, and side-products. Below are common issues and their solutions categorized by the purification technique.

Column Chromatography

Column chromatography is a primary method for purifying Ethyl 6-cyano-1H-indazole-3-carboxylate.[1] A common eluent system is a mixture of ethyl acetate and petroleum ether or hexanes.[1][2]

Q1: My compound is not separating from an impurity on the TLC plate using the standard ethyl acetate/petroleum ether system. What should I do?

A1: This is a common issue arising from impurities with similar polarity to the desired product. Here’s a systematic approach to resolving this:

  • Adjusting Solvent Polarity:

    • Decrease Polarity: If the spots are too high on the TLC plate (high Rf value), decrease the proportion of the more polar solvent (ethyl acetate). Try ratios like 1:3 or 1:4 ethyl acetate to petroleum ether.

    • Increase Polarity: If the spots are too low on the TLC plate (low Rf value), gradually increase the amount of ethyl acetate.

  • Alternative Solvent Systems: If adjusting the polarity of the current system doesn't provide adequate separation, consider introducing a different solvent to change the selectivity of the separation.

    • Dichloromethane/Hexane: This system can offer different selectivity compared to ethyl acetate-based systems.

    • Toluene/Acetone: This combination can also provide alternative separation characteristics.

  • Gradient Elution: For complex mixtures, a gradient elution during column chromatography can be highly effective. Start with a low polarity mobile phase (e.g., 100% hexanes) and gradually increase the polarity by adding more ethyl acetate. This will elute the less polar impurities first, followed by your compound, and then the more polar impurities. A patent for a similar compound suggests a 1:2 ratio of ethyl acetate to petroleum ether for column chromatography purification.[1]

Q2: I'm seeing streaking of my compound on the TLC plate and the column. What is causing this and how can I fix it?

A2: Streaking is often an indication of compound overloading or interactions with the stationary phase.

  • Sample Overloading: Ensure you are not spotting too much of your crude material on the TLC plate. For column chromatography, the amount of crude product should typically be 1-5% of the weight of the silica gel.

  • Acidic/Basic Nature: The indazole moiety has a weakly acidic proton. If your crude material is acidic or basic, it can interact with the silica gel, leading to streaking. Try adding a small amount of a modifier to your eluent system:

    • For acidic compounds, adding 0.5-1% acetic acid to the mobile phase can help.

    • For basic compounds, adding 0.5-1% triethylamine can prevent streaking.

  • Insolubility: If the compound is not fully dissolved in the mobile phase as it moves through the column, it can cause streaking. Ensure your crude sample is fully dissolved in a minimal amount of the mobile phase before loading it onto the column.

Q3: My purified compound from the column is still showing impurities in the NMR. What went wrong?

A3: This can happen for a few reasons:

  • Co-eluting Impurities: An impurity may have a very similar Rf value to your product in the chosen solvent system, leading to co-elution. Refer to Q1 for optimizing your chromatography.

  • Contaminated Fractions: You may have collected fractions that contained both your product and an impurity. It's crucial to analyze the fractions by TLC before combining them. Only combine fractions that show a single, pure spot corresponding to your product.

  • Unstable Compound: While Ethyl 6-cyano-1H-indazole-3-carboxylate is generally stable, some impurities or the compound itself might degrade on silica gel over a prolonged period. Try to run the column as efficiently and quickly as possible.

Recrystallization

Recrystallization is an excellent final purification step to obtain a highly pure, crystalline product.

Q1: My compound "oils out" during recrystallization instead of forming crystals. How can I resolve this?

A1: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens when the solution is cooled too quickly or when the boiling point of the solvent is higher than the melting point of the solute.

  • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. Rapid cooling promotes oiling out.

  • Solvent Choice:

    • Use a larger volume of the same solvent.

    • Try a different solvent or a solvent mixture. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Toluene has been reported as a suitable recrystallization solvent for a similar indazole derivative.[2]

    • If using a solvent pair (e.g., ethanol/water), ensure you are not adding too much of the "poor" solvent too quickly. Add it dropwise to the hot solution until you see persistent cloudiness, then add a few drops of the "good" solvent to redissolve it before allowing it to cool.

  • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. The small glass particles can provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure crystalline product, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.

Q2: I have very low recovery after recrystallization. How can I improve my yield?

A2: Low recovery can be due to several factors:

  • Using Too Much Solvent: The most common reason for low recovery is using an excessive amount of solvent to dissolve the crude product. Use the minimum amount of hot solvent required to fully dissolve your compound.

  • Premature Crystallization: If the compound crystallizes in the funnel during hot filtration, you will lose product. Ensure your filtration apparatus (funnel and receiving flask) is pre-heated.

  • Incomplete Crystallization: Make sure you have allowed sufficient time for crystallization at a low temperature. Leaving the solution in a freezer or refrigerator overnight can improve yield.[2]

  • Solubility in Cold Solvent: Your compound may still have some solubility in the cold solvent. To minimize this loss, use ice-cold solvent to wash the collected crystals.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and melting point of pure Ethyl 6-cyano-1H-indazole-3-carboxylate?

Q2: What are the key features to look for in the 1H NMR spectrum to confirm the structure and purity?

A2: For Ethyl 6-cyano-1H-indazole-3-carboxylate, you should expect to see:

  • A broad singlet for the N-H proton of the indazole ring, typically at a high chemical shift (δ > 10 ppm).

  • Signals in the aromatic region corresponding to the protons on the indazole ring. The cyano group at the 6-position will influence the splitting pattern and chemical shifts of these protons.

  • A quartet and a triplet corresponding to the ethyl ester group (-OCH2CH3).

The absence of signals from starting materials or solvent impurities is a key indicator of purity.

Q3: What are the potential sources of impurities in the synthesis of Ethyl 6-cyano-1H-indazole-3-carboxylate?

A3: The synthesis of 1H-indazole-3-carboxylic acid derivatives can start from o-aminophenylacetic acid esters and a nitrite source.[1] Potential impurities can arise from:

  • Unreacted Starting Materials: Incomplete reaction will leave residual o-aminophenylacetic acid ester.

  • Side Reactions: Nitrosation reactions can sometimes lead to the formation of by-products. The specific side products will depend on the reaction conditions.

  • Reagents: Excess reagents used in the synthesis.

  • Degradation Products: Depending on the work-up and purification conditions (e.g., exposure to strong acid or base, or high temperatures), the product or intermediates may degrade.

Q4: How should I store the purified Ethyl 6-cyano-1H-indazole-3-carboxylate?

A4: As with many organic compounds, it is best to store the purified solid in a tightly sealed container in a cool, dry, and dark place. A desiccator can be used to protect it from moisture.

Visualizing the Purification Workflow

The following diagram illustrates a typical workflow for the purification of crude Ethyl 6-cyano-1H-indazole-3-carboxylate.

PurificationWorkflow Crude Crude Product TLC TLC Analysis Crude->TLC Column Column Chromatography TLC->Column Optimize Eluent Fractions Collect & Analyze Fractions Column->Fractions Combine Combine Pure Fractions Fractions->Combine Pure fractions identified by TLC Evaporate1 Evaporate Solvent Combine->Evaporate1 Solid Purified Solid Evaporate1->Solid Recrystallize Recrystallization Solid->Recrystallize Filter Filter & Dry Recrystallize->Filter Pure Pure Crystalline Product Filter->Pure

Caption: A typical purification workflow.

Troubleshooting Decision Tree

This diagram provides a decision-making guide for troubleshooting common purification problems.

TroubleshootingTree Start Crude Product Impure Technique Choose Purification Method Start->Technique Column Column Chromatography Technique->Column Complex Mixture Recrystal Recrystallization Technique->Recrystal Solid Crude Problem_Col Problem with Column? Column->Problem_Col Problem_Rec Problem with Recrystallization? Recrystal->Problem_Rec Separation Poor Separation Problem_Col->Separation Yes Streaking Streaking Problem_Col->Streaking Yes Impure_Fractions Fractions Impure Problem_Col->Impure_Fractions Yes Pure Pure Product Problem_Col->Pure No Oiling_Out Oiling Out Problem_Rec->Oiling_Out Yes Low_Yield Low Recovery Problem_Rec->Low_Yield Yes Problem_Rec->Pure No Adjust_Solvent Adjust Solvent Polarity / System Separation->Adjust_Solvent Check_Loading Check Loading / Add Modifier Streaking->Check_Loading Recombine Re-analyze & Combine Fractions Impure_Fractions->Recombine Slow_Cool Slow Cooling / Change Solvent Oiling_Out->Slow_Cool Min_Solvent Use Minimum Hot Solvent Low_Yield->Min_Solvent

Caption: A troubleshooting decision tree.

Quantitative Data Summary

ParameterValueSource
Column Chromatography Eluent Ratio 1:2 Ethyl Acetate : Petroleum Ether[1]
Alternative Column Eluent Gradient Hexanes/EtOAc[2]
Recrystallization Solvent Toluene[2]
Melting Point (related compound) 133-134 °C (for Ethyl 1H-indazole-3-carboxylate)[2]

Experimental Protocols

Protocol 1: Column Chromatography Purification
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 hexanes:ethyl acetate).

  • Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring there are no air bubbles. Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude Ethyl 6-cyano-1H-indazole-3-carboxylate in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dried powder to the top of the column bed.

  • Elution: Carefully add the eluent to the column and begin collecting fractions. You can start with a low polarity eluent and gradually increase the polarity (e.g., from 95:5 to 80:20 hexanes:ethyl acetate).[3]

  • Fraction Analysis: Monitor the fractions by TLC.

  • Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.[3]

Protocol 2: Recrystallization
  • Dissolution: In a flask, add the solid obtained from column chromatography and the minimum amount of hot recrystallization solvent (e.g., toluene) needed to dissolve it completely.[2]

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration.

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should begin.

  • Chilling: Once at room temperature, place the flask in an ice bath or refrigerator for at least an hour to maximize crystal formation.[2]

  • Collection: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

References

  • CN112778203A. Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
  • Supporting Information. Reactions were run in 1-dram vials.... University of Texas at Austin. [Link]

  • Supporting Information for Angew. Chem. Int. Ed. Z51666. © Wiley-VCH 2003. [Link]

  • Organic Syntheses Procedure. 1H-indazole-3-carboxylic acid, ethyl ester. [Link]

Sources

Optimization

Technical Support Center: Overcoming Poor Solubility of Indazole-3-Carboxylate Derivatives

Welcome to the technical support center dedicated to addressing the solubility challenges of indazole-3-carboxylate derivatives. This guide is designed for researchers, scientists, and drug development professionals who...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the solubility challenges of indazole-3-carboxylate derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of formulating these promising but often poorly soluble compounds. Here, we will explore the underlying reasons for their low solubility and provide practical, field-proven troubleshooting strategies and frequently asked questions to support your experimental success.

Introduction: The Solubility Hurdle with Indazole-3-Carboxylates

Indazole-3-carboxylate derivatives are a significant class of heterocyclic compounds in pharmaceutical research, forming the structural core of various therapeutic agents.[1] However, their planar, aromatic structure and potential for strong intermolecular hydrogen bonding often lead to high lattice energy and, consequently, poor aqueous solubility. This presents a major hurdle in drug development, impacting everything from in vitro assays to in vivo bioavailability.[2][3] This guide provides a structured approach to systematically address and overcome these solubility issues.

Troubleshooting Guide: Common Solubility Problems and Solutions

This section addresses specific experimental issues you might encounter with indazole-3-carboxylate derivatives and offers step-by-step guidance to resolve them.

Issue 1: My indazole-3-carboxylate derivative won't dissolve in aqueous buffers for my in vitro assay.

Root Cause Analysis: The high crystallinity and hydrophobicity of the molecule are likely preventing it from dissolving in a purely aqueous environment. The pH of the buffer is also a critical factor, as the carboxylic acid moiety's ionization state is pH-dependent.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for initial insolubility.

Step-by-Step Protocol: pH Modification

  • Determine the pKa of your indazole-3-carboxylate derivative. The parent indazole has a pKa of ~13.86 for the N-H proton and ~1.04 for the protonated form, but the carboxylic acid group is the primary driver of pH-dependent solubility.[4] As a weak acid, its solubility will increase as the pH rises above its pKa.[5]

  • Prepare a series of buffers with varying pH values (e.g., pH 6.0, 7.4, 8.0, 9.0).

  • Attempt to dissolve a known amount of your compound in each buffer.

  • Quantify the solubility at each pH using a suitable analytical method like HPLC or UV-Vis spectroscopy.[6][7]

Step-by-Step Protocol: Co-solvent Systems

  • Prepare a high-concentration stock solution of your compound in an organic solvent like dimethyl sulfoxide (DMSO). Indazole-3-carboxylic acid itself is highly soluble in DMSO.[8]

  • Serially dilute the stock solution into your aqueous buffer, ensuring the final concentration of the organic solvent is low (typically <1% v/v) to avoid artifacts in biological assays.[9]

  • If precipitation occurs upon dilution , consider alternative water-miscible co-solvents such as polyethylene glycol 400 (PEG 400) or ethanol in your buffer system.[10]

Issue 2: My compound dissolves in the formulation vehicle but precipitates upon injection in vivo.

Root Cause Analysis: This is a common issue for compounds formulated at a high pH or with a high concentration of co-solvents. Upon injection into the physiological environment (pH ~7.4), the formulation is diluted, leading to a drop in pH or co-solvent concentration, causing the compound to crash out of solution.[10]

Troubleshooting Strategies:

  • Optimize Co-solvent/Surfactant Concentration: You may need to carefully increase the concentration of co-solvents or add a surfactant like Polysorbate 80 (Tween® 80) to the formulation.[10] Surfactants form micelles that can encapsulate the drug, maintaining its solubility even upon dilution.[10]

  • Utilize Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble drugs, thereby increasing their apparent solubility.[11][12][13][14] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in pharmaceutical formulations.[15]

  • Consider Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix can prevent crystallization and maintain a supersaturated state in vivo, enhancing absorption.[2][11]

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take to improve the solubility of my novel indazole-3-carboxylate derivative?

A1: The most fundamental first step is to characterize the physicochemical properties of your compound, specifically its pKa and logP. Since it contains a carboxylic acid group, pH modification is the most straightforward initial approach.[5] Attempting to dissolve the compound in buffers of increasing pH (e.g., from 6.0 to 8.0) will give you a clear indication of its pH-dependent solubility profile.

Q2: Are there any chemical modifications I can make to the indazole-3-carboxylate scaffold to improve solubility?

A2: Yes, chemical modification can be a powerful tool, though it is typically employed earlier in the drug discovery process. Strategies include:

  • Salt Formation: For ionizable compounds, forming a salt with a suitable counter-ion is a very common and effective way to increase solubility and dissolution rate.[16][17] For an acidic indazole-3-carboxylate, forming a salt with a base like sodium or potassium is a viable option.[10]

  • Prodrugs: A hydrophilic moiety can be attached to the molecule, which is then cleaved in vivo to release the active drug. For a carboxylic acid, a common approach is to create an ester prodrug.[18]

Q3: What is co-crystallization and how can it help with my indazole-3-carboxylate's solubility?

A3: Co-crystals are multi-component crystals where the active pharmaceutical ingredient (API) and a co-former are held together by non-covalent bonds, typically hydrogen bonds.[19] By selecting a suitable co-former (often a carboxylic acid or other compound with hydrogen bonding capabilities), you can disrupt the crystal lattice of the API, leading to a new crystalline form with different, and hopefully improved, physicochemical properties, including solubility.[20][21][22]

Q4: How do I choose between using a co-solvent, a surfactant, or a cyclodextrin?

A4: The choice depends on the specific application and the properties of your compound.

Strategy Best For Advantages Considerations
Co-solvents (e.g., DMSO, PEG 400) In vitro screening, early-stage in vivo studiesSimple to prepare, effective for many compounds.[10]Potential for in vivo precipitation upon dilution, toxicity at high concentrations.[9][10]
Surfactants (e.g., Tween® 80) In vivo formulations, especially intravenousForms micelles to maintain solubility upon dilution.[10]Potential for toxicity, can interfere with some biological assays.
Cyclodextrins (e.g., HP-β-CD) Oral and parenteral formulationsForms stable inclusion complexes, can significantly increase solubility and bioavailability.[11][15]Requires optimization of the drug-to-cyclodextrin ratio, can be more expensive.[12]

Q5: What analytical techniques are best for measuring the solubility of my compound?

A5: The gold standard is the shake-flask method , where excess compound is equilibrated in a solvent for a set period (e.g., 24-48 hours), after which the supernatant is filtered and the concentration is determined by a quantitative method like High-Performance Liquid Chromatography (HPLC) .[23] For higher throughput screening, automated methods using 96-well filter plates and UV-Vis or LC-MS analysis are common.[6][9] Nephelometry, which measures light scattering from suspended particles, can also be used to determine solubility profiles.

Caption: Overview of solubility enhancement strategies.

Conclusion

Overcoming the poor solubility of indazole-3-carboxylate derivatives requires a systematic and multi-faceted approach. By understanding the underlying physicochemical principles and employing the troubleshooting strategies and formulation techniques outlined in this guide, researchers can significantly improve the developability of these important compounds. Always begin with a thorough characterization of your molecule and progress from simpler methods like pH and co-solvent adjustments to more advanced techniques like salt formation, co-crystallization, and cyclodextrin complexation as needed.

References

  • Cook, A. G., et al. (2020). The Effects of pH on the Structure and Bioavailability of Imidazobenzodiazepine-3-Carboxylate MIDD0301. PubMed. Available at: [Link]

  • Amir, M., et al. (2022). Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. Asian Journal of Dental and Health Sciences. Available at: [Link]

  • Natural Micron Pharm Tech. (n.d.). 1H-Indazole-3-Carboxylic Acid Methyl Ester. Natural Micron Pharm Tech. Available at: [Link]

  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Available at: [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available at: [Link]

  • Ritika, et al. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research. Available at: [Link]

  • Patel, J., et al. (2011). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH. Available at: [Link]

  • ResearchGate. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. Available at: [Link]

  • PMC - PubMed Central. (2023). Cyclodextrins and Their Derivatives as Drug Stability Modifiers. PMC - PubMed Central. Available at: [Link]

  • Polymers in Medicine. (n.d.). Formulation and solid state characterization of carboxylic acid-based co-crystals of tinidazole: An approach to enhance solubility. Polymers in Medicine. Available at: [Link]

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available at: [Link]

  • NIH. (n.d.). Do carboximide–carboxylic acid combinations form co-crystals? The role of hydroxyl substitution on the formation of co-crystals and eutectics. NIH. Available at: [Link]

  • ResearchGate. (2025). Pharmaceutical Uses of Cyclodextrins and Derivatives. ResearchGate. Available at: [Link]

  • Journal of Pharmaceutical Negative Results. (n.d.). SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. Journal of Pharmaceutical Negative Results. Available at: [Link]

  • MDPI. (n.d.). Solution Cocrystallization: A Scalable Approach for Cocrystal Production. MDPI. Available at: [Link]

  • ResearchGate. (2025). Pharmaceutical applications of cyclodextrins and their derivatives. ResearchGate. Available at: [Link]

  • ScienceDirect. (n.d.). Cyclodextrins and their applications in pharmaceutical and related fields. ScienceDirect. Available at: [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available at: [Link]

  • Journal of Drug Delivery and Therapeutics. (2018). Co-Crystals. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • MDPI. (n.d.). Cyclodextrins as Active Therapeutic Agents: Beyond Their Role as Excipients. MDPI. Available at: [Link]

  • Wiley Online Library. (n.d.). FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER? Wiley Online Library. Available at: [Link]

  • ResearchGate. (2024). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. ResearchGate. Available at: [Link]

  • Google Patents. (n.d.). CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine. Google Patents.
  • Der Pharma Chemica. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. Available at: [Link]

  • ResearchGate. (2025). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. ResearchGate. Available at: [Link]

  • PMC - PubMed Central. (2023). Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. PMC - PubMed Central. Available at: [Link]

  • Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. Available at: [Link]

  • Wikipedia. (n.d.). Indazole. Wikipedia. Available at: [Link]

Sources

Troubleshooting

Indazole Synthesis Technical Support Center: A Guide to Optimizing Reaction Conditions

Welcome to the Indazole Synthesis Technical Support Center. As a Senior Application Scientist, I've designed this guide for researchers, scientists, and drug development professionals to navigate the complexities of inda...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Indazole Synthesis Technical Support Center. As a Senior Application Scientist, I've designed this guide for researchers, scientists, and drug development professionals to navigate the complexities of indazole ring formation. The indazole scaffold is a cornerstone in medicinal chemistry, but its synthesis can present numerous challenges. This resource provides in-depth troubleshooting guides, validated protocols, and data-driven insights to help you optimize your reactions, increase yields, and ensure the purity of your final compounds.

Part 1: Troubleshooting Guides & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during indazole synthesis in a direct question-and-answer format, explaining the chemical principles behind each solution.

Section 1.1: Low Yields and Incomplete Reactions

Q1: My indazole synthesis is resulting in a low yield or fails to go to completion. What are the primary factors to investigate?

A: Low yields are a frequent hurdle and can stem from multiple interrelated factors. A systematic approach to troubleshooting is essential. The most common culprits are suboptimal reaction temperature, improper solvent selection, incorrect base choice, and issues with starting material or catalyst integrity.

  • Suboptimal Temperature: Temperature is a critical parameter. For many cyclization reactions, increasing the temperature to a specific point (e.g., 110 °C) can enhance the yield, but exceeding this optimum can trigger side reactions and product degradation, leading to a net decrease in yield.[1][2] Conversely, certain steps, such as the diazotization of an amino group, are highly exothermic and demand strict temperature control (often between 1-4°C) to prevent thermal runaway and the formation of unstable intermediates.[3]

  • Solvent Effects: The reaction solvent profoundly impacts reactant solubility and kinetics.[4] For instance, in the Davis-Beirut reaction, using an alcohol solvent with a controlled amount of water (15-25%) can dramatically improve yields, whereas an excess of water is detrimental.[1] In other cases, aprotic solvents like DMSO or DMF have been shown to provide superior yields.[5]

  • Base Selection: The choice and stoichiometry of the base can dictate the success of the reaction.[1] The base's role can range from deprotonating a precursor to facilitating the cyclization step. Its nature also heavily influences the regioselectivity of subsequent N-alkylation steps.[1][6]

  • Reagent and Catalyst Purity: The purity of your starting materials is paramount. For example, in cross-coupling reactions to form substituted indazoles, impurities in the starting halide can lead to lower yields of the desired product.[7] Similarly, catalyst deactivation, especially in palladium-catalyzed reactions, can stall the reaction. Using a pre-catalyst or ensuring an inert atmosphere can mitigate this.[7]

Low_Yield_Troubleshooting Start Low Yield or Incomplete Reaction Check_Temp Analyze Temperature Start->Check_Temp Is temp optimal? Check_Solvent Evaluate Solvent Check_Temp->Check_Solvent Screen range Check_Base Assess Base Check_Solvent->Check_Base Test polarity & additives Check_Reagents Verify Reagent & Catalyst Quality Check_Base->Check_Reagents Vary type & equivalents Optimize Systematically Optimize Conditions Check_Reagents->Optimize Confirm purity & activity Regioselectivity_Factors cluster_conditions Reaction Conditions cluster_substrate Substrate Properties Title Factors Influencing N-Alkylation Regioselectivity N1 N-1 Isomer N2 N-2 Isomer Base Base & Solvent Base->N1 NaH in THF Base->N2 Mildly Acidic Temp Temperature Temp->N1 Thermodynamic Control Sterics Steric Hindrance (e.g., C3-substituent) Sterics->N1 Bulky Group Electronics Electronic Effects (e.g., C7-EWG) Electronics->N2 EWG at C7

Sources

Optimization

Technical Support Center: Regioselective Functionalization of Indazoles

Welcome to the technical support center for the regioselective functionalization of indazoles. This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexities...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the regioselective functionalization of indazoles. This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexities of modifying the indazole scaffold. The indazole core is a privileged structure in medicinal chemistry, but its functionalization often presents significant regioselectivity challenges.[1][2][3] This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you achieve your desired synthetic outcomes.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers face when working with indazoles.

Q1: Why is regioselective functionalization of indazoles so challenging?

A1: The primary challenge arises from the tautomeric nature of the indazole ring system. 1H-indazoles and 2H-indazoles can coexist, and the lone pair of electrons on both nitrogen atoms (N1 and N2) can act as nucleophiles.[1][4] Direct alkylation or arylation often leads to a mixture of N1 and N2 substituted products, which can be difficult to separate and reduces the overall yield of the desired isomer.[1][4] The thermodynamic stability generally favors the 1H-tautomer, but kinetic factors during a reaction can lead to the formation of the 2H-substituted product.[2][3][5]

Q2: What are the main sites of functionalization on the indazole ring?

A2: The primary sites for functionalization are the N1 and N2 positions of the pyrazole ring, and the C3, C4, C5, C6, and C7 positions of the benzene ring. N-functionalization (alkylation, arylation) and C-H functionalization are the most common strategies employed.[6]

Q3: What is the general rule of thumb for predicting N1 vs. N2 selectivity?

A3: While not absolute, some general trends can be observed.

  • Thermodynamic vs. Kinetic Control: N1-substituted indazoles are often the thermodynamically more stable product.[2][3][7] Reactions that allow for equilibration, sometimes through reversible intermediates, tend to favor the N1 isomer.[2][8] Kinetically controlled reactions, often at lower temperatures with strong, non-coordinating bases, can favor the N2 isomer.

  • Steric Hindrance: Bulky substituents on the indazole ring, particularly at the C7 position, can sterically hinder the N1 position and favor substitution at N2.[1][9]

  • Electronic Effects: Electron-withdrawing groups on the indazole ring can influence the nucleophilicity of the nitrogen atoms and affect the regiochemical outcome.[1][8]

Q4: What is a "directing group" in the context of C-H functionalization?

A4: A directing group is a functional group that is temporarily installed on the indazole core (often at an N-position) to guide a metal catalyst to a specific C-H bond, enabling its selective functionalization.[10][11] This strategy is crucial for achieving regioselectivity at the C3, C4, or C7 positions, which are otherwise difficult to functionalize directly.[10] Some directing groups can be removed after the reaction, while others may be incorporated into the final molecule.[11]

II. Troubleshooting Guides

This section provides detailed solutions to specific experimental problems.

Problem 1: Poor N1/N2 Selectivity in Indazole Alkylation

You're running an N-alkylation reaction on your indazole and obtaining a difficult-to-separate mixture of N1 and N2 isomers.

Root Cause Analysis & Solutions

The N1/N2 ratio in indazole alkylation is highly dependent on a delicate interplay of factors including the base, solvent, temperature, and the nature of the electrophile.

Diagram: Decision Workflow for Optimizing N1/N2 Selectivity

G cluster_solutions Potential Solutions start Poor N1/N2 Selectivity target_n1 Targeting N1 Isomer start->target_n1 Goal target_n2 Targeting N2 Isomer start->target_n2 Goal base Choice of Base target_n1->base Key Factor solvent Solvent Effects target_n1->solvent Key Factor target_n2->base Key Factor electrophile Electrophile Nature target_n2->electrophile Key Factor sol1 Use NaH in THF: Favors N1 thermodynamically. base->sol1 sol2 Use Cs2CO3: Can favor N1, especially with coordinating groups at C3. base->sol2 sol3 Avoid strong, non-coordinating bases like K2CO3 in polar aprotic solvents (e.g., DMF) which often give mixtures. base->sol3 sol4 Use non-polar solvents like THF with NaH to enhance N1 selectivity. solvent->sol4 sol5 Polar aprotic solvents (DMF, DMSO) can lead to poor selectivity with certain bases. solvent->sol5 sol6 Use alkyl 2,2,2-trichloroacetimidates with an acid promoter for high N2 selectivity. electrophile->sol6 temp Temperature Control G cluster_prefunc Pre-functionalization Workflow cluster_directing C-H Activation Workflow start Need C3-Functionalization prefunc Pre-functionalization Strategy start->prefunc Path 1 directing_group Directing Group Strategy start->directing_group Path 2 protect 1. N-Protect Indazole (e.g., Boc, SEM) halogenate 2. C3-Iodination/Bromination protect->halogenate cross_couple 3. Suzuki/Heck/Sonogashira Cross-Coupling halogenate->cross_couple deprotect 4. Deprotection cross_couple->deprotect install_dg 1. Install N2-Directing Group (e.g., N-aryl, N-picolinamide) ch_activation 2. Metal-Catalyzed C-H Activation (Pd, Rh, Co) install_dg->ch_activation couple 3. Couple with Partner (Alkene, Alkyne, etc.) ch_activation->couple remove_dg 4. (Optional) Remove Directing Group couple->remove_dg

Caption: Comparison of strategies for C3-functionalization of indazoles.

Detailed Troubleshooting Steps & Explanations

Q: I want to perform a Suzuki coupling at C3. What's the most reliable way to prepare the 3-haloindazole precursor?

A: Direct halogenation of indazole can be unselective. A more robust method involves N-protection followed by directed lithiation and quenching with an iodine source.

  • Recommended Protocol for 3-Iodoindazole Synthesis:

    • N2-Protection: Protect the indazole at the N2 position. The 2-(trimethylsilyl)ethoxymethyl (SEM) group is an excellent choice as it can direct lithiation to the C3 position. [9][12]Protection can be achieved using SEM-Cl and a non-deprotonating base system like dicyclohexylmethylamine to favor N2 protection. [9] 2. Directed Lithiation: Treat the N2-SEM-protected indazole with a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) at low temperature (e.g., -78 °C). The SEM group directs the deprotonation specifically to the C3 position. [9][12] 3. Iodination: Quench the resulting C3-lithiated species with an electrophilic iodine source, such as molecular iodine (I₂) or 1,2-diiodoethane.

    • Cross-Coupling: The resulting 3-iodo-N2-SEM-indazole is now an ideal substrate for Suzuki, Heck, or other cross-coupling reactions. [6]The SEM group can be removed post-coupling using tetrabutylammonium fluoride (TBAF) or acidic conditions. [9][12] Q: I'm trying a direct C3-arylation of a 2-aryl-2H-indazole using a palladium catalyst, but the yield is low. How can I improve this?

A: Direct C3-arylation of 2H-indazoles is a known transformation, but it can be sensitive to reaction conditions. The 2-aryl substituent itself acts as a directing group, but efficiency can be influenced by the catalyst, oxidant, and additives.

  • Troubleshooting Low Yield in C3-Arylation:

    • Catalyst System: Ensure you are using an appropriate palladium source (e.g., Pd(OAc)₂) and ligand, if required. Some protocols work well ligand-free.

    • Oxidant: These reactions often require an oxidant to regenerate the active Pd(II) catalyst. Common choices include silver salts (Ag₂CO₃, AgOAc) or benzoquinone. The choice of oxidant can be critical; if one is not working, screen others.

    • Acidic Additive: The addition of an acid, such as pivalic acid (PivOH), can be crucial. It can act as a proton shuttle in the C-H activation step, facilitating the concerted metalation-deprotonation pathway.

    • Solvent and Temperature: High-boiling polar aprotic solvents like DMF, DMA, or dioxane are often necessary to achieve efficient C-H activation. Ensure the temperature is high enough (typically >100 °C).

III. Experimental Protocols

Protocol 1: Highly N1-Selective Alkylation of Indazole

This protocol is adapted from methodologies that leverage thermodynamic control to favor the N1 isomer. [1][2][3]

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous tetrahydrofuran (THF, 0.2 M relative to indazole).

  • Deprotonation: Cool the solvent to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise.

  • Indazole Addition: Add the substituted indazole (1.0 equivalent) either as a solid or as a solution in a minimal amount of anhydrous THF.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Electrophile Addition: Add the alkyl halide (e.g., pentyl bromide, 1.1 equivalents) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 50 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).

  • Workup: Cool the reaction to room temperature and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Regioselective Synthesis of 3-Iodo-1H-indazole via N2-SEM Protection

This protocol provides a reliable route to a key intermediate for C3 functionalization. [9][12]

  • N2-SEM Protection:

    • Dissolve indazole (1.0 equiv) and dicyclohexylmethylamine (1.5 equiv) in anhydrous acetonitrile (0.5 M).

    • Add SEM-Cl (1.2 equiv) dropwise at room temperature.

    • Stir the reaction at 80 °C overnight.

    • Cool, concentrate, and purify by column chromatography to isolate the N2-SEM-indazole isomer.

  • C3-Iodination:

    • Dissolve the N2-SEM-indazole (1.0 equiv) in anhydrous THF (0.1 M) in a flame-dried flask under an inert atmosphere.

    • Cool the solution to -78 °C (dry ice/acetone bath).

    • Add n-butyllithium (1.1 equiv, solution in hexanes) dropwise, maintaining the temperature below -70 °C.

    • Stir at -78 °C for 1 hour.

    • Add a solution of iodine (I₂, 1.2 equiv) in anhydrous THF dropwise.

    • Stir at -78 °C for 2 hours, then allow the reaction to warm slowly to room temperature.

    • Quench with saturated aqueous Na₂S₂O₃ solution.

    • Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to yield 3-iodo-2-(2-(trimethylsilyl)ethoxy)methyl-2H-indazole.

IV. References

  • Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]

  • Yang, Z., Yu, J., & Pan, C. (2022). Recent advances in C–H functionalization of 2H-indazoles. Organic & Biomolecular Chemistry, 20(39), 7746-7764. [Link]

  • Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors(†). (n.d.). PubMed. Retrieved January 20, 2026, from [Link]

  • Wang, Y., et al. (2022). Visible light-promoted transition metal-free direct C3-carbamoylation of 2H-Indazoles. Frontiers in Chemistry, 10, 1064020. [Link]

  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. (2023). MDPI. Retrieved January 20, 2026, from [Link]

  • Development of a selective and scalable N1-indazole alkylation. (2024). RSC Publishing. Retrieved January 20, 2026, from [Link]

  • Aldeghi, M., et al. (2024). Development of a selective and scalable N1-indazole alkylation. Chemical Science, 15(8), 2891-2898. [Link]

  • Recent Advances in C–H Functionalization of 2H-Indazoles | Request PDF. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Stuart, D. R., et al. (2015). Cobalt(III)-Catalyzed Synthesis of Indazoles and Furans by C–H Bond Functionalization/Addition/Cyclization Cascades. Journal of the American Chemical Society, 137(1), 877-883. [Link]

  • Reddy, G. S., et al. (2016). C(sp2)–H Functionalization of 2H-Indazoles at C3-Position via Palladium(II)-Catalyzed Isocyanide Insertion Strategy Leading to Diverse Heterocycles. The Journal of Organic Chemistry, 81(7), 2920-2931. [Link]

  • Regioselective protection at N-2 and derivatization at C-3 of indazoles. (n.d.). PubMed. Retrieved January 20, 2026, from [Link]

  • Visible light-promoted transition metal-free direct C3-carbamoylation of 2H-Indazoles. (n.d.). Frontiers. Retrieved January 20, 2026, from [Link]

  • Synthesis of N‐1 functionalized alkyl indazoles. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Bookser, B. C. (2006). Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles. The Journal of Organic Chemistry, 71(14), 5392-5395. [Link]

  • Transition metal-catalyzed C–H functionalizations of indoles. (n.d.). RSC Publishing. Retrieved January 20, 2026, from [Link]

  • Lu, P., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940-1954. [Link]

  • C-H functionalization of 2H-indazole. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Synthesis of N2-(substituted benzyl)-3-(4-methylphenyl)indazoles as novel anti-angiogenic agents. (2006). PubMed. Retrieved January 20, 2026, from [Link]

  • Synthesis of substituted indazoles from N-tosylhydrazones using ionic liquid. (n.d.). JOCPR. Retrieved January 20, 2026, from [Link]

  • (PDF) Regioselective N -alkylation of the 1 H -indazole scaffold; ring substituent and N -alkylating reagent effects on regioisomeric distribution. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Alam, M. S., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1943-1955. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). NIH. Retrieved January 20, 2026, from [Link]

  • Removable and modifiable directing groups in C-H activation. (2024, January 18). YouTube. Retrieved January 20, 2026, from [Link]

  • Stuart, D. R., et al. (2012). Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture. Journal of the American Chemical Society, 134(3), 1874-1883. [Link]

  • 2H-Indazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]

  • Mechanism of a Highly Selective N2 Alkylation of Indazole. (n.d.). WuXi Biology. Retrieved January 20, 2026, from [Link]

  • Alam, M. S., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1943-1955. [Link]

  • Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. (2024). ACS Publications. Retrieved January 20, 2026, from [Link]

  • Ghosh, S., et al. (2022). Ortho C-H Functionalizations of 2-Aryl-2H-Indazoles. Chemistry, an Asian journal, 17(21), e202200158. [Link]

  • Substituent-controlled site-selective silylation of 2H-indazoles to access silylated 1H-indazoles and. (2023). ORGANIC CHEMISTRY. Retrieved January 20, 2026, from [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold. (2021). MPG.PuRe. Retrieved January 20, 2026, from [Link]

  • Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • REGIOSELECTIVE C−H FUNCTIONALIZATION OF INDAZOLES AND IMIDAZOPYRIDINES. (n.d.). Retrieved January 20, 2026, from [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold. (2021). Retrieved January 20, 2026, from [Link]

  • (PDF) Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines. (n.d.). NIH. Retrieved January 20, 2026, from [Link]

  • (PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

Sources

Troubleshooting

Preventing byproduct formation in indazole synthesis

< Troubleshooting Guides & FAQs Introduction: Welcome to the . The indazole core is a privileged scaffold in medicinal chemistry, crucial for developing novel therapeutics.[1][2] However, its synthesis is often plagued b...

Author: BenchChem Technical Support Team. Date: January 2026

<

Troubleshooting Guides & FAQs

Introduction: Welcome to the . The indazole core is a privileged scaffold in medicinal chemistry, crucial for developing novel therapeutics.[1][2] However, its synthesis is often plagued by challenges, most notably the formation of undesired byproducts that complicate purification and reduce yields. This guide is designed for researchers, scientists, and drug development professionals to navigate these common hurdles. Here, we provide in-depth, experience-driven answers to frequent troubleshooting questions, backed by mechanistic insights and actionable protocols to enhance the purity and yield of your target indazole derivatives.

Part 1: Troubleshooting Guide - Common Byproduct Issues

This section directly addresses specific problems encountered during indazole synthesis, offering explanations for their chemical origins and proven solutions.

Q1: My N-alkylation/arylation reaction is producing a mixture of N1 and N2 regioisomers. How can I improve selectivity?

This is the most common challenge in the functionalization of the indazole core. The indazole anion is an ambident nucleophile, meaning alkylation can occur at either the N1 or N2 position. The resulting regioisomers often have very similar polarities, making their separation by column chromatography difficult and inefficient.[3]

Root Cause Analysis: The ratio of N1 to N2 products is governed by a delicate interplay of steric, electronic, and solvent effects, which determines the kinetic versus thermodynamic reaction pathway.[2]

  • Steric Hindrance: The N1 position is generally more sterically hindered by the fused benzene ring. Consequently, bulky alkylating agents tend to favor the more accessible N2 position.

  • Electronic Effects: Electron-withdrawing groups on the indazole ring can influence the nucleophilicity of the adjacent nitrogen atoms. For instance, substituents at the C7 position, such as -NO2 or -CO2Me, have been shown to confer excellent N2 regioselectivity.[2][4] Conversely, certain C3 substituents can promote N1 selectivity.[2][4]

  • Base and Solvent System: The choice of base and solvent is critical. The combination of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is a well-established system that strongly favors the formation of the N1-alkylated product.[2][4] This is often considered the thermodynamic product.[2] In contrast, conditions like the Mitsunobu reaction tend to favor the N2 (kinetic) product.[2][5] Using potassium carbonate (K2CO3) in DMF often results in nearly equal mixtures of both isomers.[6]

Solutions & Protocols:

  • For Preferential N1-Alkylation (Thermodynamic Control):

    • Dissolve the starting indazole in anhydrous THF under an inert atmosphere (Argon or Nitrogen).

    • Cool the solution to 0 °C.

    • Add sodium hydride (NaH, 1.1 eq.) portion-wise and stir for 30 minutes at 0 °C, then allow it to warm to room temperature for 1 hour to ensure complete deprotonation.

    • Add the alkylating agent (e.g., alkyl halide, 1.1 eq.) and stir at room temperature or gently heat (e.g., 50 °C) until the reaction is complete by TLC/LC-MS monitoring.[7]

    • This NaH/THF system has been shown to provide >99% N1 selectivity for many substituted indazoles.[2]

  • For Preferential N2-Alkylation (Kinetic Control):

    • Consider using Mitsunobu conditions (DEAD or DIAD, PPh3) with the corresponding alcohol, which shows a strong preference for N2-alkylation.[2][5]

    • Alternatively, triflic acid (TfOH) has been reported as a catalyst for highly selective N2-alkylation with diazo compounds, offering an excellent metal-free option.[8]

Data-Driven Insights:

Reaction Conditions Typical N1:N2 Ratio Control Type Reference
NaH in THF>95:5Thermodynamic[2][4]
K₂CO₃ in DMF~50:50Mixed[6]
Cs₂CO₃ in DMFVaries (Substrate Dependent)Mixed[7]
Mitsunobu (DEAD, PPh₃)<10:90Kinetic[2][5]
TfOH, Diazo Compound<1:99Kinetic[8]
Q2: I'm running a Davis-Beirut reaction and observing significant formation of colored byproducts and low yields. What is going wrong?

The Davis-Beirut reaction is a powerful method for synthesizing 2H-indazoles from inexpensive starting materials like o-nitrobenzyl derivatives.[1][9] However, its success hinges on the controlled formation and reaction of a key nitroso intermediate.[10]

Root Cause Analysis: The core issue often lies in the reaction conditions, which can lead to undesired pathways for the highly reactive intermediates.

  • Solvent Effects: The reaction is highly sensitive to the solvent system. While it proceeds in alcoholic solvents, the addition of a controlled amount of water (15-25%) can be crucial for dramatically increasing the yield. However, an excess of water can be detrimental.[11]

  • Base and Temperature: The reaction is typically run under alkaline conditions (e.g., KOH) at moderate temperatures (e.g., 60 °C).[1] Deviations can lead to decomposition or the formation of side products. The reaction proceeds via a carbanion intermediate in base, and slight variations in conditions can affect its stability and subsequent cyclization.[9]

Solutions & Protocols:

  • Optimized Solvent System: For a starting material like a 2-nitrobenzylamine, use a 5% KOH solution in an alcohol (e.g., ethanol or methanol) containing 15-25% water.[11]

  • Temperature Control: Maintain a steady temperature, typically around 60 °C, to ensure a smooth conversion without degrading the starting materials or intermediates.[1]

  • Alternative Conditions: For substrates that are sensitive to alkaline conditions, photochemical methods have been developed to generate the key nitroso intermediate under milder, Brønsted acid-catalyzed conditions.[10][12]

Q3: My reaction mixture is turning dark red, and I'm isolating dimeric impurities, especially when starting from an indole precursor. How can I prevent this?

This issue is common during the nitrosation of indoles to form indazole-3-carboxaldehydes. The deep red color is characteristic of dimeric byproducts.[13]

Root Cause Analysis: Dimer formation occurs when a molecule of the electron-rich starting indole acts as a nucleophile and attacks a reactive intermediate, such as an oxime, generated during the nitrosation process.[13] This side reaction is especially problematic with indoles that have electron-donating groups.

Solutions & Protocols:

The key to preventing dimerization is to maintain a very low concentration of the nucleophilic indole starting material relative to the nitrosating agent. This is best achieved through "reverse addition."

  • Optimized Reverse Addition Protocol:

    • Prepare the Nitrosating Mixture: In a flask, dissolve sodium nitrite (NaNO2, 8 eq.) in a water/DMF mixture. Cool this solution to 0 °C in an ice bath. Slowly add hydrochloric acid (HCl, 2.7 eq.) while stirring vigorously.[13]

    • Prepare the Indole Solution: In a separate flask or syringe, dissolve the indole starting material (1 eq.) in a minimum amount of DMF.

    • Slow Addition: Using a syringe pump, add the indole solution to the cold, vigorously stirred nitrosating mixture over a period of at least 2 hours. It is critical to maintain the temperature at 0 °C throughout the addition.[13]

    • Work-up: After the addition is complete, quench the reaction with a saturated aqueous solution of sodium bicarbonate and proceed with standard extraction and purification.[13]

Part 2: Proactive Measures & FAQs

Q: What are the most effective general methods for purifying indazoles from their regioisomeric byproducts?

A: Separating N1 and N2 isomers is a significant challenge due to their similar structures.[3] While flash column chromatography is the default, it is often inefficient.

  • Recrystallization: This is a highly effective and scalable alternative to chromatography. A screening of mixed solvent systems (e.g., acetone/water, ethanol/water, THF/water) can often identify conditions where one isomer crystallizes out, leaving the other in the mother liquor.[14] This method can yield single isomers with >99% purity.[14]

  • Derivative Formation: In very difficult cases, the mixture can be reacted to form derivatives (e.g., by acetylation). The resulting acetylated isomers may have different physical properties that allow for easier separation by chromatography or crystallization. Afterward, the protecting group can be removed to yield the pure, single isomer.[3]

Q: Can the N-H proton of the indazole ring interfere with other reactions, like cross-couplings?

A: Yes, the acidic N-H proton can absolutely interfere with certain reactions, particularly palladium-catalyzed cross-couplings (e.g., Suzuki, Sonogashira).[15] It can cause side reactions with the base or deactivate the catalyst. For challenging substrates or to maximize yield, N-protection of the indazole with a group like Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) is often necessary. However, many couplings can be successful on the unprotected indazole with careful optimization of the base and reaction conditions.[15]

Part 3: Visual & Methodological Guides

Workflow for Troubleshooting Indazole N-Alkylation

This diagram outlines the decision-making process when encountering poor regioselectivity in N-alkylation reactions.

G start Start: Poor N1/N2 Regioselectivity q1 Is the desired product the N1 isomer? start->q1 n1_path YES (N1) q1->n1_path n2_path NO (N2) q1->n2_path cond_n1 Use Thermodynamic Conditions: - Base: NaH - Solvent: Anhydrous THF - Temp: 0°C to RT/50°C n1_path->cond_n1 check_n1 Analyze N1:N2 Ratio cond_n1->check_n1 success_n1 Success: High N1 Selectivity check_n1->success_n1 cond_n2 Use Kinetic Conditions: - Mitsunobu (DEAD/PPh3) - or TfOH/Diazo compound n2_path->cond_n2 check_n2 Analyze N1:N2 Ratio cond_n2->check_n2 success_n2 Success: High N2 Selectivity check_n2->success_n2

Caption: Decision tree for optimizing N-alkylation regioselectivity.

Mechanism: Divergence of N1 vs. N2 Alkylation Pathways

This diagram illustrates how the indazole anion can be attacked at two different positions, leading to the formation of regioisomeric products.

G cluster_reactants Reactants cluster_products Products Indazole Base Base (e.g., NaH) Indazole_Anion Indazole Anion (Ambident Nucleophile) RX Alkylating Agent (R-X) N1_Product N1-Alkylated Indazole (Thermodynamic Product) RX->N1_Product N2_Product N2-Alkylated Indazole (Kinetic Product) RX->N2_Product Indazole_Anion->N1_Product Attack at N1 (More Hindered) Indazole_Anion->N2_Product Attack at N2 (Less Hindered)

Caption: N1 vs. N2 alkylation pathways of the indazole anion.

References
  • Benchchem. (n.d.). : Troubleshooting Guides & FAQs.
  • Kumar, A., & Siddiqui, Z. N. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 14(1), 1-24.
  • Benchchem. (n.d.). Troubleshooting failed reactions with 4-Iodo-3-methyl-1H-indazole.
  • ResearchGate. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
  • Google Patents. (n.d.). Method for separating and purifying substituted indazole isomers.
  • National Institutes of Health. (n.d.). Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines.
  • National Institutes of Health. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations.
  • Keating, S. T., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 17, 1938-1949.
  • Benchchem. (n.d.). How to avoid dimer formation during indole to indazole transformation.
  • Royal Society of Chemistry. (2020). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds.
  • Wikipedia. (n.d.). Davis–Beirut reaction.
  • eScholarship, University of California. (2019). Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis.
  • Benchchem. (n.d.). Avoiding isomerization during 2H-indazole synthesis.
  • ResearchGate. (n.d.). The Davis-Beirut Reaction: N-1, N-2-Disubstituted-1H-Indazolones via 1,6-Electrophilic Addition to 3-Alkoxy-2H-Indazoles.
  • DergiPark. (n.d.). REGIOISOMERIC N-ALKYLATION OF SOME INDAZOLES.

Sources

Optimization

Technical Support Center: Scaling the Synthesis of Ethyl 6-cyano-1H-indazole-3-carboxylate

Welcome to the technical support guide for the synthesis of Ethyl 6-cyano-1H-indazole-3-carboxylate. This document is designed for researchers, chemists, and process development professionals to provide in-depth troubles...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Ethyl 6-cyano-1H-indazole-3-carboxylate. This document is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis and scale-up of this important heterocyclic intermediate.

Overview of Synthetic Strategy

The synthesis of Ethyl 6-cyano-1H-indazole-3-carboxylate is a multi-step process that requires careful control over reaction conditions to achieve high yield and purity, especially during scale-up. A common and effective route involves the Japp-Klingemann reaction to form a key hydrazone intermediate, followed by an acid-catalyzed cyclization, analogous to the Fischer indole synthesis, to construct the indazole ring system.[1][2][3] This guide will focus on troubleshooting this specific pathway.

Synthesis_Workflow cluster_0 Step 1: Diazotization cluster_1 Step 2: Japp-Klingemann Reaction cluster_2 Step 3: Indazole Ring Formation cluster_3 Step 4: Cyanation & Purification A Starting Material (e.g., 4-Amino-3-methylbenzonitrile) B Diazonium Salt Formation A->B NaNO₂, HCl 0-5 °C D Hydrazone Intermediate Formation B->D Coupling in buffered solution C Ethyl 2-chloroacetoacetate C->D E Acid-Catalyzed Cyclization D->E Heat, Acid Catalyst (e.g., PPA, H₂SO₄) F Crude Ethyl 6-bromo-1H-indazole-3-carboxylate E->F G Palladium-Catalyzed Cyanation F->G Zn(CN)₂, Pd Catalyst H Final Product Ethyl 6-cyano-1H-indazole-3-carboxylate G->H I Purification (Recrystallization/Chromatography) H->I

Caption: General workflow for the synthesis of Ethyl 6-cyano-1H-indazole-3-carboxylate.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may arise during the synthesis in a question-and-answer format.

Question 1: My yield for the Japp-Klingemann reaction is consistently low, and I observe significant decomposition. What is happening?

Answer: Low yields in the Japp-Klingemann reaction often stem from issues in the initial diazotization step or the subsequent coupling.[4]

  • Causality & Explanation: The diazonium salt intermediate is thermally unstable. If the temperature during its formation and coupling rises above 5 °C, it can decompose, leading to side products and reduced yield. Furthermore, the pH of the coupling reaction is critical; it must be controlled to facilitate the reaction of the diazonium salt with the enolate of the β-keto-ester without promoting decomposition.[3]

  • Troubleshooting Steps:

    • Temperature Control: Ensure rigorous temperature control (0-5 °C) throughout the diazotization and coupling steps. Use an ice-salt bath for larger scales to maintain this temperature range.

    • Reagent Quality: Use freshly prepared sodium nitrite solution. Solid sodium nitrite can absorb moisture and degrade over time.

    • Monitor Diazotization: Check for the complete consumption of the starting aniline and the presence of excess nitrous acid using starch-iodide paper (should turn blue). Avoid a large excess of nitrous acid, as it can lead to unwanted side reactions.

    • pH Control: During the coupling reaction, maintain the pH in the recommended range (typically weakly acidic to neutral) by using a buffer like sodium acetate. This ensures the β-keto-ester is sufficiently deprotonated to react without degrading the diazonium salt.

Question 2: The acid-catalyzed cyclization step to form the indazole ring is failing or giving a complex mixture of products. How can I optimize this?

Answer: The cyclization of the hydrazone intermediate is the most critical step in forming the indazole core and is highly sensitive to reaction conditions.[5]

  • Causality & Explanation: This reaction proceeds via a mechanism analogous to the Fischer indole synthesis, involving a[2][2]-sigmatropic rearrangement.[6][7] The choice and strength of the acid catalyst are paramount. An acid that is too weak may not facilitate the rearrangement, while an acid that is too strong or used at too high a temperature can cause decomposition of the starting material or the product.[5]

  • Troubleshooting Steps:

    • Catalyst Screening: If one acid catalyst fails, screen others. Common choices include polyphosphoric acid (PPA), sulfuric acid, acetic acid, and Lewis acids like zinc chloride.[6][7][8] The optimal catalyst often depends on the specific substituents on the hydrazone.

    • Temperature Optimization: Begin with milder temperatures and gradually increase. Monitor the reaction by TLC or LC-MS to find the lowest effective temperature that promotes cyclization without significant byproduct formation.

    • Inert Atmosphere: Indazoles and their precursors can be susceptible to oxidation at high temperatures, leading to colored impurities.[5] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize this.

    • Hydrazone Purity: Ensure the hydrazone intermediate from the previous step is pure. Impurities can interfere with the cyclization and lead to a complex product mixture.

Troubleshooting_Cyclization Start Cyclization Step: Low Yield or Impure Product Q1 Is the reaction proceeding at all? Start->Q1 A1_Yes Yes, but yield is low or mixture is complex Q1->A1_Yes Yes A1_No No, only starting material recovered Q1->A1_No No Q3 Are there colored impurities? A1_Yes->Q3 Q2 Have you screened different acid catalysts? A1_No->Q2 Q2->A1_Yes Yes Sol1 Increase temperature gradually or increase reaction time. Monitor via TLC/LC-MS. Q2->Sol1 No Sol2 Screen catalysts: PPA, H₂SO₄, ZnCl₂. Start with milder conditions. Sol3 Run reaction under N₂ or Argon to prevent oxidation. Q3->Sol3 Yes Sol4 Check purity of hydrazone starting material. Recrystallize if necessary. Q3->Sol4 No

Sources

Troubleshooting

Technical Support Center: A Troubleshooting Guide for Indazole C-H Activation Reactions

Welcome to the technical support center for indazole C-H activation reactions. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of these powerf...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for indazole C-H activation reactions. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of these powerful synthetic transformations. The indazole nucleus is a privileged scaffold in medicinal chemistry, and its direct functionalization via C-H activation offers an atom-economical route to novel derivatives.[1][2] However, these reactions can be sensitive to various parameters, leading to common issues such as low yields, poor regioselectivity, and catalyst deactivation.

This guide provides in-depth, field-proven insights in a question-and-answer format to directly address the challenges you may encounter during your experiments. Each answer is grounded in established chemical principles and supported by authoritative literature to ensure scientific integrity.

Frequently Asked Questions (FAQs) & Troubleshooting

This section is structured to help you diagnose and solve specific problems in your indazole C-H activation experiments.

I. Low Yields and Incomplete Reactions

Q1: My indazole C-H activation reaction is resulting in a low yield or is not going to completion. What are the common causes and how can I improve it?

A1: Low yields are a frequent challenge in C-H activation chemistry and can be attributed to several factors. A systematic approach to troubleshooting is essential for identifying the root cause.

1. Catalyst System and Deactivation: The choice and stability of the catalyst are paramount. Palladium and rhodium complexes are commonly employed for indazole C-H activation.[3][4] Catalyst deactivation, often through reduction of the active metal center (e.g., Pd(II) to Pd(0)), is a primary cause of low conversion.[5]

  • Troubleshooting Steps:

    • Oxidant Choice: Many C-H activation cycles require a stoichiometric oxidant to regenerate the active catalyst.[6] Silver salts (e.g., Ag₂CO₃, AgOAc) are common, but their compatibility with your substrate and reagents should be verified.[7] In some cases, molecular oxygen can be used as a more sustainable oxidant.[3]

    • Ligand Selection: The ligand plays a crucial role in stabilizing the metal center and promoting the desired reactivity. For palladium-catalyzed reactions, electron-rich and sterically hindered phosphine ligands can enhance catalyst stability and turnover.[8] Phenanthroline and bipyridine derivatives have also proven effective.[8] A screening of different ligand types is often a worthwhile endeavor.

    • Catalyst Loading: While higher catalyst loading can sometimes improve yield, it is not always the most efficient solution. A common starting point is 5-10 mol% of the catalyst.[6] Before increasing the loading, ensure other parameters are optimized.

2. Reaction Conditions: C-H activation reactions are highly sensitive to the reaction environment.

  • Troubleshooting Steps:

    • Temperature: Temperature is a critical parameter. An initial temperature screen is recommended. While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition and side product formation.[9][10] For instance, some indazole syntheses show optimal yields at around 110 °C, with decreased yields at higher temperatures.[10]

    • Solvent: The solvent can influence catalyst solubility, substrate reactivity, and the overall reaction pathway. Common solvents include dioxane, toluene, and DCE.[4][11] The polarity and coordinating ability of the solvent can significantly impact the reaction outcome.[12]

    • Base: The choice of base is crucial, particularly for reactions involving a deprotonation step. Inorganic bases like K₂CO₃, Cs₂CO₃, and NaOAc are frequently used.[12][13] The strength and solubility of the base should be considered. For substrates with sensitive functional groups, a milder base may be necessary.

3. Substrate and Reagent Quality:

  • Troubleshooting Steps:

    • Purity: Ensure the purity of your indazole substrate and coupling partner. Impurities can poison the catalyst or lead to unwanted side reactions.[14]

    • Degassing: For oxygen-sensitive catalysts and reagents, properly degassing the reaction mixture by purging with an inert gas (e.g., argon or nitrogen) is critical to prevent catalyst oxidation and deactivation.[14]

II. Poor Regioselectivity

Q2: I am observing a mixture of regioisomers in my indazole C-H functionalization. How can I control the site of activation?

A2: Achieving high regioselectivity is a key challenge in the C-H functionalization of indazoles, which possess multiple potentially reactive C-H bonds. The regioselectivity is primarily governed by the directing group and the reaction mechanism.

1. Directing Group Strategy: The most common approach to control regioselectivity is the use of a directing group (DG), which coordinates to the metal catalyst and delivers it to a specific C-H bond, typically in the ortho position.[15]

  • Intrinsic Directing Groups: The pyrazole nitrogen of the indazole ring itself can act as a directing group, often favoring functionalization at the C7 position.[7]

  • Installed Directing Groups: For functionalization at other positions, a directing group can be installed on the indazole nitrogen. A wide variety of directing groups have been developed, including amides, pyridines, and esters.[15][16] The choice of directing group can profoundly influence the regiochemical outcome. For instance, in some systems, a bidentate directing group is essential for successful transformation.[17]

2. Reaction Mechanism:

  • Transition Metal-Catalyzed C-H Activation: In these reactions, the regioselectivity is dictated by the formation of a stable metallacycle intermediate. Steric and electronic factors of both the substrate and the directing group play a significant role. For example, with meta-substituted 2-aryl-2H-indazoles, functionalization often occurs at the less sterically hindered ortho position.[18]

  • Radical Pathways: Some C-H functionalizations of indazoles proceed through a radical mechanism, which often leads to functionalization at the C3 position due to the electronic properties of the indazole ring.[2][19] If you are observing unexpected C3 functionalization, consider the possibility of a radical pathway and adjust your reaction conditions accordingly (e.g., by adding a radical scavenger to test the hypothesis).

Troubleshooting Flowchart for Regioselectivity Issues:

G start Poor Regioselectivity Observed dg_check Is a directing group being used? start->dg_check mechanism_check Consider the reaction mechanism dg_check->mechanism_check No dg_optimization Optimize the directing group dg_check->dg_optimization Yes radical_pathway Is a radical pathway possible? mechanism_check->radical_pathway steric_electronics Evaluate steric and electronic effects dg_optimization->steric_electronics condition_tuning Tune reaction conditions (ligand, solvent) dg_optimization->condition_tuning dg_change Change the directing group dg_optimization->dg_change radical_pathway->condition_tuning No radical_test Perform radical trap experiments radical_pathway->radical_test Yes outcome Improved Regioselectivity condition_tuning->outcome dg_change->outcome radical_test->outcome G cluster_0 Catalytic Cycle A Pd(II) Catalyst B Coordination A->B Indazole-DG C C-H Activation (Metallacycle Formation) B->C Base D Oxidative Addition (Ar-X) C->D Ar-X E Reductive Elimination D->E F Product Release E->F Product F->A Oxidant

Sources

Optimization

Technical Support Center: Stability of Ethyl 6-cyano-1H-indazole-3-carboxylate in Solution

Welcome to the technical support center for Ethyl 6-cyano-1H-indazole-3-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 6-cyano-1H-indazole-3-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound in solution. Here you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.

I. Troubleshooting Guide: Diagnosing and Resolving Stability Issues

Encountering variability in your results? The stability of Ethyl 6-cyano-1H-indazole-3-carboxylate in solution can be influenced by several factors. This guide will help you systematically identify and address potential degradation.

Common Stability Problems and Solutions
Observed Issue Potential Cause Recommended Action
Loss of potency or decreased analytical signal over a short period. Hydrolysis: The ester group is susceptible to hydrolysis, especially under basic or strongly acidic conditions.Maintain a neutral or slightly acidic pH for your solution. Prepare fresh solutions daily and store them at reduced temperatures (2-8 °C) for short-term use.
Appearance of new, unidentified peaks in chromatograms (e.g., HPLC). Degradation: The compound may be degrading due to factors like pH, light, or temperature.Conduct forced degradation studies to identify potential degradants.[1][2] Protect solutions from light and store at appropriate temperatures.
Precipitation or cloudiness of the solution. Poor Solubility/Supersaturation: The compound may have limited solubility in the chosen solvent, or the solution may be supersaturated.Consult a solvent properties table to select an appropriate solvent.[3] Sonication or gentle warming can aid dissolution, but be mindful of potential temperature-induced degradation.
Inconsistent results between experimental runs. Inconsistent Solution Preparation/Storage: Variations in solvent, pH, temperature, or light exposure can lead to differing stability.Standardize your solution preparation and storage protocols. Document all parameters for each experiment.
Diagnostic Workflow for Stability Issues

If you are experiencing stability problems, use the following workflow to pinpoint the cause.

Stability_Troubleshooting start Start: Inconsistent Results or Degradation Suspected check_solution 1. Review Solution Preparation & Storage - Solvent Type & Purity - pH of Solution - Storage Temperature - Light Exposure start->check_solution is_protocol_consistent Is the protocol consistent? check_solution->is_protocol_consistent standardize_protocol Action: Standardize and document the entire protocol. is_protocol_consistent->standardize_protocol No forced_degradation 2. Perform Forced Degradation Study (Acid, Base, Oxidation, Heat, Light) is_protocol_consistent->forced_degradation Yes standardize_protocol->check_solution degradation_observed Degradation products observed? forced_degradation->degradation_observed no_degradation No significant degradation observed. Consider other experimental variables. degradation_observed->no_degradation No identify_degradants 3. Characterize Degradants (LC-MS, NMR) degradation_observed->identify_degradants Yes modify_conditions 4. Modify Experimental Conditions - Adjust pH - Change Solvent - Protect from Light - Reduce Temperature identify_degradants->modify_conditions re_evaluate Re-evaluate Stability modify_conditions->re_evaluate Forced_Degradation_Workflow start Start: Prepare Stock Solution of Compound stress_conditions Expose to Stress Conditions (Separate Aliquots) start->stress_conditions acid Acid Hydrolysis (e.g., 0.1 N HCl, heat) stress_conditions->acid base Base Hydrolysis (e.g., 0.1 N NaOH, RT) stress_conditions->base oxidation Oxidation (e.g., 3% H₂O₂, RT) stress_conditions->oxidation thermal Thermal Stress (e.g., 60°C) stress_conditions->thermal photolytic Photolytic Stress (UV/Vis light) stress_conditions->photolytic neutralize_quench Neutralize/Quench Reaction acid->neutralize_quench base->neutralize_quench oxidation->neutralize_quench thermal->neutralize_quench photolytic->neutralize_quench analyze Analyze by Stability-Indicating HPLC-UV/MS neutralize_quench->analyze evaluate Evaluate Degradation Profile - Identify Degradants - Determine Degradation Pathway analyze->evaluate

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Comparative Guide to PAK1 Inhibitors: Evaluating the 1H-Indazole-3-Carboxamide Scaffold Against Established Alternatives

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: PAK1 as a Pivotal Node in Oncogenic Signaling P21-activated kinase 1 (PAK1) has emerged from a niche signaling component to a high-in...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: PAK1 as a Pivotal Node in Oncogenic Signaling

P21-activated kinase 1 (PAK1) has emerged from a niche signaling component to a high-interest therapeutic target in oncology and beyond.[1][2] As a key serine/threonine kinase, PAK1 functions as a critical downstream effector of the Rho family GTPases, Rac1 and Cdc42.[1][3] Its activation triggers a cascade of signaling events that regulate fundamental cellular processes, including cytoskeletal dynamics, cell motility, proliferation, and survival.[4][5] Dysregulation and overexpression of PAK1 are frequently implicated in the progression and metastasis of numerous cancers, including breast, lung, and ovarian cancers, making it a compelling target for small-molecule inhibition.[1][6][7][8]

The development of potent and selective PAK1 inhibitors, however, presents a significant challenge. The highly conserved nature of the ATP-binding pocket across the human kinome makes achieving selectivity with traditional ATP-competitive inhibitors a difficult task. This guide provides an in-depth comparison of a promising new chemical class, represented by the 1H-indazole-3-carboxamide scaffold, against other well-characterized PAK1 inhibitors, offering field-proven insights and detailed experimental methodologies to aid researchers in their own investigations.

The Rise of the 1H-Indazole-3-Carboxamide Scaffold

Recent efforts in anticancer drug discovery have identified the 1H-indazole-3-carboxamide scaffold as a novel and potent chemotype for PAK1 inhibition.[9][10] While the user's query specified "Ethyl 6-cyano-1H-indazole-3-carboxylate," it is important to note that this specific molecule often serves as a synthetic intermediate.[11][12][13] The significant therapeutic potential lies in its elaborated derivatives, particularly the 1H-indazole-3-carboxamides.

A landmark study by Zhang et al. (2020) detailed the design and synthesis of this series, identifying a representative compound, 30l , which exhibits exceptional potency and selectivity.[9][10] This compound demonstrated a PAK1 IC50 value of 9.8 nM and high selectivity when screened against a panel of other kinases.[9] The structure-activity relationship (SAR) analysis from this work revealed that the indazole core, combined with specific hydrophobic and hydrophilic substitutions, is critical for achieving this high degree of efficacy and selectivity.[9] Functionally, compound 30l was shown to significantly suppress the migration and invasion of MDA-MB-231 breast cancer cells, a hallmark of PAK1-driven pathology.[9][10] This guide will use this advanced derivative as the primary exemplar of the indazole class for comparison.

Comparative Analysis of Leading PAK1 Inhibitors

The landscape of PAK1 inhibitors can be broadly categorized into two main classes based on their mechanism of action: ATP-competitive and allosteric inhibitors. Each class possesses distinct advantages and disadvantages regarding potency, selectivity, and potential for in vivo application.

InhibitorChemical Scaffold/ClassMechanism of ActionPAK1 Potency (IC50/Ki)Selectivity Profile & Key Notes
Compound 30l 1H-Indazole-3-carboxamideATP-competitiveIC50 = 9.8 nM[9][10]High selectivity against a panel of 29 kinases. Low risk of hERG toxicity. Effectively inhibits cancer cell migration and invasion.[9]
IPA-3 NaphtholAllosteric (Non-ATP competitive)IC50 = 2.5 µM[14][15][16][17]Binds covalently to the regulatory domain, preventing GTPase activation.[5] Highly selective for Group I PAKs (PAK1-3) over Group II.[18] Limited by instability and redox effects in cellular models.[2][7]
NVS-PAK1-1 DibenzodiazepineAllosteric (Non-ATP competitive)IC50 = 5 nM[17]Binds to a novel allosteric site adjacent to the ATP pocket.[2] Shows exceptional kinome selectivity and ~50-fold selectivity for PAK1 over PAK2.[19][20]
G-5555 PyrimidineATP-competitiveKi = 3.7 nM[14]A highly potent and selective inhibitor derived from the FRAX1036 scaffold. Demonstrates excellent kinase selectivity for Group I PAKs.[21]
FRAX597 PyrimidineATP-competitiveIC50 = 8 nM[15][17]Potent inhibitor of Group I PAKs (PAK1, PAK2, PAK3).[17] Often used as a tool compound to study Group I PAK biology.
AZ13705339 Bis-anilino PyrimidineATP-competitiveIC50 < 1 nM[15]Highly potent with excellent kinase selectivity. Developed through structure-based design to serve as an in vitro probe.[22]
PF-3758309 PyrrolopyrazoleATP-competitiveKi = 18.7 nM (PAK4)Primarily a potent PAK4 inhibitor but often included in PAK inhibitor discussions.[14][17] Highlights the challenge of achieving isoform specificity within the PAK family.

IC50 (Half-maximal inhibitory concentration): The concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value indicates higher potency.[23][24] Ki (Inhibition constant): An indicator of the binding affinity of an inhibitor to an enzyme.

Visualizing the PAK1 Signaling Network

To understand the functional consequences of PAK1 inhibition, it is crucial to visualize its position within the cellular signaling architecture. PAK1 acts as a central hub, integrating signals from upstream activators to modulate a wide array of downstream substrates involved in cancer progression.

PAK1_Signaling_Pathway cluster_upstream Upstream Activators cluster_pak1 PAK1 Kinase cluster_downstream Downstream Effectors & Cellular Processes GPCR GPCRs GTPases Rac1 / Cdc42 (GTP-bound) GPCR->GTPases RTK RTKs RTK->GTPases PAK1_inactive PAK1 (Inactive Dimer) GTPases->PAK1_inactive Binding & Conformational Change PAK1_active PAK1 (Active Monomer) PAK1_inactive->PAK1_active Activation Cytoskeleton Cytoskeletal Remodeling (LIMK, MLCK) PAK1_active->Cytoskeleton Phosphorylation Survival Cell Survival (BAD, Raf-1) PAK1_active->Survival Phosphorylation Proliferation Proliferation / Gene Expression (MEK1, ER-α) PAK1_active->Proliferation Phosphorylation Motility Cell Motility & Invasion Cytoskeleton->Motility Survival->Motility Proliferation->Motility Allosteric_Inhibitor Allosteric Inhibitors (e.g., IPA-3, NVS-PAK1-1) Allosteric_Inhibitor->PAK1_inactive Prevents Activation ATP_Competitive_Inhibitor ATP-Competitive Inhibitors (e.g., Indazoles, G-5555) ATP_Competitive_Inhibitor->PAK1_active Blocks Kinase Activity

Caption: The PAK1 Signaling Pathway and Points of Inhibition.

Field-Proven Experimental Protocols for Inhibitor Characterization

Synthesizing trustworthy and reproducible data is paramount in drug development. The following protocols represent self-validating systems for characterizing novel PAK1 inhibitors. The causality behind key steps is explained to provide deeper experimental insight.

Protocol 1: In Vitro Kinase Assay for IC50 Determination

This protocol uses a luminescent, ADP-detecting assay format, such as the ADP-Glo™ Kinase Assay, to quantify the enzymatic activity of purified PAK1.[25][26] The amount of ADP produced is directly proportional to kinase activity, and its measurement allows for the precise calculation of an inhibitor's IC50 value.

Workflow Visualization

Kinase_Assay_Workflow cluster_prep 1. Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. Luminescent Detection A Prepare serial dilutions of test inhibitor in DMSO C Dispense inhibitor dilutions into 384-well plate A->C B Prepare Kinase Reaction Mix: - Recombinant PAK1 Enzyme - Peptide Substrate (e.g., PAKtide) - Kinase Reaction Buffer D Add Kinase Reaction Mix B->D C->D E Initiate reaction by adding ATP D->E F Incubate at RT (e.g., 60 min) E->F G Add ADP-Glo™ Reagent to deplete unused ATP F->G H Incubate at RT (40 min) G->H I Add Kinase Detection Reagent to convert ADP to ATP, generating light with luciferase H->I J Incubate at RT (30 min) I->J K Read luminescence on plate reader J->K

Caption: Workflow for an In Vitro Luminescent Kinase Assay.

Step-by-Step Methodology:

  • Inhibitor Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound (e.g., the 1H-indazole-3-carboxamide derivative) in 100% DMSO. Start with a high concentration, such as 100 µM.

    • Causality: A wide range of concentrations is essential to generate a full dose-response curve, from which the IC50 can be accurately calculated. DMSO is the standard solvent for most small molecules.

  • Reaction Setup: In a low-volume 384-well plate, add 1 µL of the diluted inhibitor or DMSO vehicle control to the appropriate wells.[25]

  • Enzyme/Substrate Addition: Prepare a master mix containing recombinant human PAK1 enzyme and a suitable peptide substrate (e.g., PAKtide) in 1x kinase reaction buffer.[26] Add 2 µL of this mix to each well.

    • Causality: Using a master mix ensures uniform distribution of enzyme and substrate across all wells, minimizing well-to-well variability.

  • Reaction Initiation: Prepare an ATP solution in 1x kinase reaction buffer. Initiate the kinase reaction by adding 2 µL of the ATP solution to each well. The final ATP concentration should be at or near its Km value for the kinase to ensure sensitive detection of competitive inhibitors.

  • Incubation: Gently mix the plate and incubate at room temperature for 60 minutes.[27]

  • Signal Generation (ADP-Glo™ Procedure): a. Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[25][27]

    • Causality: Depleting the primary ATP source is critical to ensure that the subsequent light-generating reaction is driven only by the ADP produced by the kinase, providing a high signal-to-background ratio. b. Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction back into ATP and provides luciferase/luciferin to generate a luminescent signal. Incubate for 30 minutes at room temperature.[25][27]

  • Data Acquisition and Analysis: Measure luminescence using a plate reader. Plot the relative light units (RLU) against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to calculate the IC50 value.

Protocol 2: Cell-Based Wound Healing (Scratch) Assay

This assay provides functional data on an inhibitor's ability to block cell migration, a key process heavily regulated by PAK1.[28] It is a straightforward and effective method to validate in vitro findings in a more biologically relevant context.

Step-by-Step Methodology:

  • Cell Seeding: Plate a suitable cancer cell line known to have high PAK1 activity (e.g., MDA-MB-231 breast cancer cells or OVCAR-3 ovarian cancer cells[28]) in a 6-well plate. Culture until a confluent monolayer is formed.

    • Causality: A confluent monolayer is essential to create a uniform, cell-free "wound" area for migration analysis.

  • Serum Starvation (Optional): Prior to the assay, culture the cells in a low-serum medium (e.g., 0.5% FBS) for 12-24 hours.

    • Causality: Serum starvation synchronizes the cells and minimizes baseline proliferation, ensuring that the observed wound closure is primarily due to cell migration rather than cell division.

  • Creating the Wound: Using a sterile p200 pipette tip, make a straight scratch across the center of the cell monolayer.

  • Washing and Treatment: Gently wash the wells with phosphate-buffered saline (PBS) to remove dislodged cells. Replace the medium with fresh low-serum medium containing the test inhibitor at various concentrations (e.g., 0.1x, 1x, and 10x the IC50 value) or a DMSO vehicle control.

  • Imaging: Immediately after treatment, capture an image of the scratch in each well using a phase-contrast microscope. This is the 0-hour time point. Place the plate back in the incubator.

  • Final Imaging and Analysis: After a set period (e.g., 24 or 48 hours), capture images of the same fields again.

  • Quantification: Measure the area of the cell-free gap at both the 0-hour and final time points using image analysis software (like ImageJ). Calculate the percentage of wound closure for each condition. A significant reduction in wound closure in inhibitor-treated wells compared to the control indicates effective inhibition of cell migration.

Conclusion and Future Perspectives

The 1H-indazole-3-carboxamide scaffold represents a highly promising avenue for the development of next-generation PAK1 inhibitors.[9] Its demonstrated high potency and selectivity, coupled with favorable drug-like properties, position it as a strong candidate for further preclinical development.

The comparative data presented here underscore a critical choice in PAK1 inhibitor design: the trade-off between the broad-spectrum potency of ATP-competitive agents and the exquisite selectivity often afforded by allosteric inhibitors. While allosteric compounds like NVS-PAK1-1 offer unparalleled specificity by targeting less-conserved pockets, their development is often more challenging.[2][19] Conversely, advanced ATP-competitive scaffolds like the indazoles show that careful structure-based design can yield compounds with both high potency and excellent selectivity, mitigating the historical challenge of off-target kinase activity.

Future research should focus on in vivo efficacy studies of these indazole derivatives in relevant xenograft models to validate their therapeutic potential.[29] Furthermore, exploring their synergistic effects with other targeted agents could unlock powerful combination therapies, particularly in cancers characterized by PAK1 amplification or hyperactivation.[6][8] The continued exploration of novel scaffolds and inhibition mechanisms will be essential to fully realize the therapeutic promise of targeting the PAK1 signaling node.

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Comparative

A Comparative Analysis of Indazole Derivatives as Anticancer Agents: From Bench to Bedside

The indazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of several clinically successful and promising investigational anticancer agents.[1][2][3] This guide provides an in-de...

Author: BenchChem Technical Support Team. Date: January 2026

The indazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of several clinically successful and promising investigational anticancer agents.[1][2][3] This guide provides an in-depth comparative analysis of key indazole derivatives that have made a significant impact in oncology. We will dissect their mechanisms of action, compare their performance based on preclinical data, and provide insights into their clinical applications. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important class of anticancer compounds.

The Indazole Core: A Versatile Scaffold for Targeting Cancer

The unique bicyclic aromatic structure of indazole provides an excellent framework for the design of potent and selective inhibitors of various protein targets implicated in cancer progression.[3] Modifications to the indazole ring system allow for the fine-tuning of pharmacological properties, leading to the development of drugs with diverse mechanisms of action. This guide will focus on a comparative analysis of four prominent indazole derivatives: Axitinib and Pazopanib, which primarily target the vascular endothelial growth factor receptor (VEGFR) pathway; Entrectinib, a potent inhibitor of tropomyosin receptor kinases (TRK), ROS1, and anaplastic lymphoma kinase (ALK); and CFI-400945, a first-in-class inhibitor of Polo-like kinase 4 (PLK4).

Comparative Analysis of Key Indazole Derivatives

Mechanism of Action and Target Specificity

A fundamental aspect of understanding the therapeutic potential of these indazole derivatives lies in their distinct mechanisms of action and target profiles.

  • Axitinib and Pazopanib: Targeting Angiogenesis through VEGFR Inhibition

    Both Axitinib and Pazopanib exert their anticancer effects primarily by inhibiting angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize.[4] They achieve this by targeting VEGFRs, a family of receptor tyrosine kinases. However, their selectivity differs. Axitinib is a potent and selective inhibitor of VEGFR-1, -2, and -3.[4][5] In contrast, Pazopanib is a multi-targeted kinase inhibitor, affecting not only VEGFRs but also platelet-derived growth factor receptors (PDGFR-α and -β), fibroblast growth factor receptors (FGFR-1 and -3), and c-Kit.[4] This broader target profile of Pazopanib may contribute to a different spectrum of activity and side effects compared to the more selective Axitinib.

  • Entrectinib: A Precision Approach to Tumors with Specific Gene Fusions

    Entrectinib represents a paradigm shift towards personalized medicine, targeting tumors with specific genetic alterations.[6][7] It is a potent inhibitor of the TRK family of receptors (TRKA, TRKB, and TRKC), as well as ROS1 and ALK.[6] Fusions involving the genes encoding these kinases (NTRK1/2/3, ROS1, and ALK) lead to the expression of constitutively active oncogenic proteins that drive tumor growth.[6] Entrectinib's ability to cross the blood-brain barrier is a significant advantage, making it effective against primary and metastatic brain tumors harboring these fusions.

  • CFI-400945: A Novel Mitotic Inhibitor Targeting PLK4

    CFI-400945 is a first-in-class, orally bioavailable inhibitor of PLK4, a serine/threonine kinase that plays a critical role in centriole duplication during cell division.[1][8] Overexpression of PLK4 is observed in various cancers and is associated with genomic instability.[9] By inhibiting PLK4, CFI-400945 disrupts mitosis, leading to cell death, particularly in cancer cells that are highly dependent on this kinase.[8]

Quantitative Data Summary

The following tables summarize the in vitro potency of the selected indazole derivatives against their primary kinase targets and various cancer cell lines. It is important to note that the IC50 values are sourced from different studies and experimental conditions may vary, warranting cautious interpretation of direct comparisons.

Table 1: Comparative Kinase Inhibition (IC50 values)

CompoundTarget KinaseIC50 (nM)Reference
Axitinib VEGFR-10.1[5]
VEGFR-20.2[5]
VEGFR-30.1-0.3[5]
Pazopanib VEGFR-110[4]
VEGFR-230[4]
VEGFR-347[4]
PDGFR-α84[4]
PDGFR-β60[4]
c-Kit74[4]
Entrectinib TRKA1.7[6]
TRKB0.1[6]
TRKC0.1[6]
ROS10.2[6]
ALK1.6[6]
CFI-400945 PLK40.35[10]

Table 2: Comparative Antiproliferative Activity in Cancer Cell Lines (IC50 values)

CompoundCell LineCancer TypeIC50 (µM)Reference
Pazopanib 786-ORenal Cell Carcinoma~20 (48h)[11]
CAKI-2Renal Cell Carcinoma~30 (48h)[11]
Axitinib Patient-Derived RCCRenal Cell Carcinoma<5 (72h)[11]
Entrectinib KM12Colorectal Cancer (NTRK1 fusion)0.004[12]
CUTO-3Mammary Analogue Secretory Carcinoma (NTRK3 fusion)0.001[12]

Signaling Pathway Visualizations

The following diagrams illustrate the signaling pathways targeted by the discussed indazole derivatives.

VEGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg Ras Ras VEGFR->Ras PI3K PI3K VEGFR->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Axitinib Axitinib Axitinib->VEGFR Pazopanib Pazopanib Pazopanib->VEGFR

Caption: Simplified VEGFR signaling pathway inhibited by Axitinib and Pazopanib.

TRK_ROS1_ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space TRK_ROS1_ALK NTRK/ROS1/ALK Fusion Proteins RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway TRK_ROS1_ALK->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway TRK_ROS1_ALK->PI3K_AKT_mTOR JAK_STAT JAK-STAT Pathway TRK_ROS1_ALK->JAK_STAT Proliferation Cell Proliferation and Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation JAK_STAT->Proliferation Entrectinib Entrectinib Entrectinib->TRK_ROS1_ALK

Caption: Signaling pathways activated by TRK, ROS1, and ALK fusion proteins and inhibited by Entrectinib.

PLK4_Signaling_Pathway PLK4 PLK4 Centriole_Duplication Centriole Duplication PLK4->Centriole_Duplication Aneuploidy Aneuploidy and Cell Death PLK4->Aneuploidy Inhibition leads to Mitotic_Spindle Proper Mitotic Spindle Formation Centriole_Duplication->Mitotic_Spindle Cell_Division Normal Cell Division Mitotic_Spindle->Cell_Division CFI_400945 CFI-400945 CFI_400945->PLK4

Caption: Role of PLK4 in centriole duplication and its inhibition by CFI-400945.

Clinical Performance and Applications

The preclinical data for these indazole derivatives have translated into distinct clinical outcomes and applications.

  • Axitinib and Pazopanib in Renal Cell Carcinoma (RCC): Both Axitinib and Pazopanib are approved for the treatment of advanced RCC.[13][14] Clinical trials have shown that both drugs are effective in improving progression-free survival (PFS).[13] The choice between these two agents in clinical practice often depends on the patient's prior treatments, tolerability profile, and physician's experience. Pazopanib has been shown to be non-inferior to sunitinib in terms of PFS and was associated with a better quality of life.[15] Axitinib has demonstrated efficacy in patients who have failed prior systemic therapy.[13]

  • Entrectinib: A Tumor-Agnostic Therapy: Entrectinib has received accelerated approval from the FDA for the treatment of adult and pediatric patients with solid tumors that have an NTRK gene fusion and for adults with metastatic ROS1-positive non-small cell lung cancer (NSCLC).[6][16] This "tumor-agnostic" approval highlights the shift towards treating cancers based on their molecular characteristics rather than their tissue of origin.[6] In clinical trials, Entrectinib has shown high overall response rates (ORR) in patients with NTRK fusion-positive solid tumors.[3][9] For instance, an integrated analysis of three phase 1-2 trials showed an ORR of 57% in this patient population.[9] In patients with ROS1-positive NSCLC, the ORR was 78%.[6]

  • CFI-400945: An Investigational Agent with Promise: CFI-400945 is currently in clinical development for various solid and hematological malignancies.[1][8] A phase 1 trial in patients with advanced solid tumors established a recommended phase 2 dose and showed that the drug was generally well-tolerated, with neutropenia being the most common dose-limiting toxicity.[17] While objective response rates were low in an unselected population, there were signs of antitumor activity.[10][17] A phase 1 study in patients with relapsed/refractory acute myeloid leukemia (AML) and higher-risk myelodysplastic neoplasms showed promising results, with some patients achieving complete remission.[8] A phase 2 study in patients with advanced/metastatic breast cancer is also underway.[18]

Experimental Protocols

To facilitate the evaluation of novel indazole derivatives, we provide detailed protocols for key in vitro assays.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Format)

This assay measures the activity of a kinase by quantifying the amount of ADP produced during the phosphorylation reaction.

Materials:

  • Recombinant kinase (e.g., VEGFR2, TRKA, PLK4)

  • Kinase-specific substrate

  • ATP

  • Test compounds (indazole derivatives)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white opaque plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., 1%).

  • Kinase Reaction:

    • Add 1 µL of the diluted test compound or vehicle (DMSO) to the wells of a 384-well plate.

    • Add 2 µL of the recombinant kinase solution (pre-diluted in kinase assay buffer) to each well.

    • Initiate the reaction by adding 2 µL of a substrate/ATP mixture (pre-diluted in kinase assay buffer).

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition:

    • Measure the luminescence using a plate reader.

    • The luminescent signal is directly proportional to the amount of ADP produced and, therefore, the kinase activity.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Test compounds (indazole derivatives)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear flat-bottom plates

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds or vehicle control.

    • Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control cells.

    • Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.[19]

Conclusion and Future Perspectives

Indazole derivatives have unequivocally demonstrated their value as a versatile scaffold for the development of effective anticancer agents. The clinical success of Axitinib and Pazopanib in targeting angiogenesis, and the innovative tumor-agnostic approach of Entrectinib, underscore the broad therapeutic potential of this chemical class. The ongoing clinical investigation of novel indazole derivatives like CFI-400945 targeting different cellular pathways further highlights the continued importance of this scaffold in oncology drug discovery.

Future research will likely focus on the development of next-generation indazole derivatives with improved selectivity, reduced off-target effects, and the ability to overcome drug resistance. The exploration of novel targets and the combination of indazole-based inhibitors with other therapeutic modalities, such as immunotherapy, hold significant promise for further advancing cancer treatment. As our understanding of the molecular drivers of cancer deepens, the rational design of indazole derivatives will continue to yield new and improved therapies for patients.

References

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  • What is the mechanism of Entrectinib? Patsnap Synapse. [Link]

  • A Phase I dose escalation and expansion clinical trial of the novel first-in-class Polo-like Kinase 4 (PLK4) inhibitor, CFI-400945 in patients with advanced solid tumors. California's Stem Cell Agency. [Link]

  • FDA Approves Entrectinib for NTRK Fusion-Positive Solid Tumors and Rare Lung Cancer. AJMC. [Link]

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  • Preclinical characterization and clinical trial of CFI-400945, a polo-like kinase 4 inhibitor, in patients with relapsed/refractory acute myeloid leukemia and higher-risk myelodysplastic neoplasms. Leukemia. [Link]

  • Updated Integrated Analysis of the Efficacy and Safety of Entrectinib in Patients With NTRK Fusion-Positive Solid Tumors. Clinical Cancer Research. [Link]

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  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. [Link]

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Validation

A Comparative Guide to Validating the Mechanism of Action of Ethyl 6-cyano-1H-indazole-3-carboxylate as a Putative PARP Inhibitor

Introduction The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with significant pharmacological activities, including anti-cancer and anti-inflammator...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with significant pharmacological activities, including anti-cancer and anti-inflammatory properties.[1][2] Ethyl 6-cyano-1H-indazole-3-carboxylate is an indazole derivative of interest. While its specific biological target is not extensively documented in publicly available literature, its structural features suggest a potential interaction with enzymes that recognize similar bicyclic aromatic systems.

Notably, the indazole carboxamide structure is a key pharmacophore in a class of highly successful anti-cancer agents known as Poly (ADP-ribose) polymerase (PARP) inhibitors, such as Niraparib (MK-4827).[3] PARP enzymes, particularly PARP1 and PARP2, are critical components of the DNA single-strand break (SSB) repair machinery.[4][5] Their inhibition leads to the accumulation of SSBs, which, during DNA replication, are converted into more cytotoxic double-strand breaks (DSBs).[6]

This guide proposes a putative mechanism of action (MoA) for Ethyl 6-cyano-1H-indazole-3-carboxylate as a PARP inhibitor. We will outline a comprehensive, multi-tiered experimental strategy to validate this hypothesis. To provide a robust benchmark, we will compare its performance against Olaparib , a well-characterized, FDA-approved PARP inhibitor used in the treatment of various cancers with deficiencies in the homologous recombination (HR) DNA repair pathway, such as those with BRCA1/2 mutations.[7][8]

The central principle underlying the efficacy of PARP inhibitors is synthetic lethality . This occurs when the combination of two genetic or chemical perturbations (i.e., inhibition of PARP and a pre-existing defect in HR repair) leads to cell death, whereas either event alone is non-lethal.[4][5] Our validation strategy is therefore designed to not only confirm direct enzyme inhibition but also to demonstrate this crucial synthetic lethal interaction in a cellular context.

Overall Experimental Validation Workflow

The validation process is structured as a logical progression from basic biochemical interaction to cellular and functional consequences. This ensures that each step builds upon the last, creating a self-validating cascade of evidence.

Caption: A three-tiered workflow for validating the proposed mechanism of action.

Tier 1: Biochemical Assays for Direct PARP Inhibition

Rationale

The foundational step is to determine if Ethyl 6-cyano-1H-indazole-3-carboxylate can directly inhibit the enzymatic activity of PARP1 and PARP2 in a cell-free system. This experiment isolates the compound and the enzyme, removing cellular complexities to provide a clear measure of direct interaction and inhibitory potency. We will use a commercially available chemiluminescent assay that measures the synthesis of poly(ADP-ribose) (PAR) chains on histone proteins, a primary function of PARP enzymes. The half-maximal inhibitory concentration (IC50) will be calculated and compared to Olaparib.

Experimental Protocol: PARP1/2 Chemiluminescent Assay
  • Reagent Preparation:

    • Prepare a 10 mM stock solution of Ethyl 6-cyano-1H-indazole-3-carboxylate and Olaparib in 100% DMSO.

    • Create a serial dilution series for each compound (e.g., from 100 µM to 1 pM) in PARP assay buffer. Include a DMSO-only vehicle control.

    • Reconstitute recombinant human PARP1 or PARP2 enzyme, histones (as substrate), and NAD+ (as a co-substrate) according to the manufacturer's protocol.

  • Assay Procedure:

    • In a 96-well white plate, add 5 µL of the compound dilutions or vehicle control.

    • Add 20 µL of a master mix containing PARP enzyme, activated DNA, and histones.

    • Incubate for 10 minutes at room temperature to allow compound-enzyme interaction.

    • Initiate the PARP reaction by adding 25 µL of NAD+.

    • Incubate for 60 minutes at 25°C.

    • Stop the reaction and develop the signal by adding the detection reagents (e.g., anti-PAR antibody conjugated to HRP followed by a chemiluminescent substrate) as per the kit instructions.

  • Data Acquisition and Analysis:

    • Read the chemiluminescent signal on a plate reader.

    • Subtract the background signal (no NAD+ control).

    • Normalize the data with the positive control (vehicle) set to 100% activity and a no-enzyme control as 0% activity.

    • Plot the normalized data against the log of the inhibitor concentration and fit a four-parameter logistic curve to determine the IC50 value.

Expected Data and Comparison
CompoundPARP1 IC50 (nM)PARP2 IC50 (nM)
Olaparib (Reference) ~5~1
Ethyl 6-cyano-1H-indazole-3-carboxylate To be determinedTo be determined

A potent compound would exhibit an IC50 value in the low nanomolar to micromolar range. The relative potency against PARP1 vs. PARP2 provides insights into its selectivity.

Tier 2: Cellular Assays for Target Engagement and PARP Trapping

Rationale

Demonstrating biochemical inhibition is necessary but not sufficient. We must confirm that the compound can penetrate the cell membrane, engage its target, and induce the specific mechanistic hallmark of modern PARP inhibitors: PARP trapping .[9][10] Trapped PARP-DNA complexes are more cytotoxic than simple enzymatic inhibition because they create physical obstacles to DNA replication forks, leading to DSBs.[6][11] We will assess two key endpoints:

  • Inhibition of PAR Automodification: In response to DNA damage, PARP1 auto-PARylates itself. A successful inhibitor will block this process.

  • Induction of DNA Damage Foci (γH2AX): The collapse of replication forks at trapped PARP sites creates DSBs, which are marked by the phosphorylation of histone H2AX (γH2AX). Measuring γH2AX foci formation by immunofluorescence is a direct readout of this downstream damage.

G cluster_0 DNA Single-Strand Break (SSB) cluster_1 Normal PARP Function cluster_2 Action of PARP Inhibitor SSB SSB Occurs PARP_binds PARP1 Binds to SSB SSB->PARP_binds PARPi_binds PARP1 Binds to SSB SSB->PARPi_binds PAR_synthesis PAR Chain Synthesis PARP_binds->PAR_synthesis Repair_recruitment DNA Repair Proteins Recruited PAR_synthesis->Repair_recruitment PARP_release PARP1 Releases Repair_recruitment->PARP_release SSB_repair SSB Repaired PARP_release->SSB_repair PARPi_inhibits Inhibitor Binds & 'Traps' PARP1 PARPi_binds->PARPi_inhibits Replication_stall Replication Fork Collapse PARPi_inhibits->Replication_stall DSB_formation Double-Strand Break (DSB) Replication_stall->DSB_formation Cell_death Synthetic Lethality in HR-deficient cells DSB_formation->Cell_death

Caption: The mechanism of PARP trapping leading to synthetic lethality.

Experimental Protocol: Immunofluorescence for γH2AX Foci
  • Cell Culture and Treatment:

    • Use a BRCA2-deficient cell line (e.g., CAPAN-1) and its BRCA2-complemented (proficient) counterpart.

    • Seed cells onto glass coverslips in a 24-well plate and allow them to adhere overnight.

    • Treat cells with a dose range of Ethyl 6-cyano-1H-indazole-3-carboxylate, Olaparib (e.g., 1 µM), or vehicle (DMSO) for 24 hours.

  • Immunostaining:

    • Fix cells with 4% paraformaldehyde for 15 minutes.

    • Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

    • Block with 5% Bovine Serum Albumin (BSA) for 1 hour.

    • Incubate with a primary antibody against γH2AX (e.g., Rabbit anti-phospho-Histone H2AX Ser139) overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) and DAPI (to stain nuclei) for 1 hour at room temperature, protected from light.

  • Imaging and Analysis:

    • Mount coverslips onto microscope slides.

    • Image using a high-content imaging system or a fluorescence microscope.

    • Quantify the number of γH2AX foci per nucleus using automated image analysis software. A cell is typically considered positive if it has >10 foci.

Expected Data and Comparison
Treatment Condition (in BRCA2-deficient cells)Mean γH2AX Foci per Nucleus
Vehicle (DMSO)< 5
Olaparib (1 µM) > 50
Ethyl 6-cyano-1H-indazole-3-carboxylate (1 µM) To be determined

A significant, dose-dependent increase in γH2AX foci formation, comparable to Olaparib, would strongly support a PARP-trapping mechanism of action.

Tier 3: Functional Assays to Demonstrate Synthetic Lethality

Rationale

The ultimate validation of an anti-cancer agent's MoA is its functional effect on cancer cells. For a PARP inhibitor, this means demonstrating selective killing of cancer cells with a compromised HR pathway, while sparing HR-proficient cells. This is the principle of synthetic lethality.[5] We will directly test this by comparing the cytotoxicity of our test compound in a pair of isogenic cell lines: one deficient in a key HR gene (e.g., BRCA1 or BRCA2) and one that is proficient.

Experimental Protocol: Isogenic Cell Line Viability Assay
  • Cell Culture:

    • Utilize a pair of isogenic human cell lines, such as DLD-1 BRCA2 -/- (HR-deficient) and DLD-1 BRCA2 +/+ (HR-proficient).

    • Seed both cell lines in 96-well plates at an appropriate density.

  • Compound Treatment:

    • After 24 hours, treat the cells with a 10-point serial dilution of Ethyl 6-cyano-1H-indazole-3-carboxylate and Olaparib.

    • Include a vehicle-only control.

    • Incubate the cells for 5-7 days, which is sufficient time for multiple cell doublings and for the lethal phenotype to manifest.

  • Viability Measurement:

    • Measure cell viability using a reagent like CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.

    • Alternatively, use a colorimetric assay like MTT or a fluorescence-based assay like Resazurin.

  • Data Analysis:

    • Normalize the data to the vehicle-treated control cells for each cell line.

    • Plot the percentage of viability against the log of the compound concentration.

    • Calculate the GI50 (concentration for 50% growth inhibition) for each compound in both cell lines.

    • The selectivity ratio is determined by (GI50 in HR-proficient cells) / (GI50 in HR-deficient cells).

Expected Data and Comparison
CompoundGI50 in DLD-1 BRCA2 +/+ (µM)GI50 in DLD-1 BRCA2 -/- (µM)Selectivity Ratio
Olaparib (Reference) > 10~0.1> 100x
Ethyl 6-cyano-1H-indazole-3-carboxylate To be determinedTo be determinedTo be determined

A high selectivity ratio (>10x) is the definitive hallmark of a compound acting through a synthetic lethal mechanism with HR deficiency, thus validating the proposed MoA as a PARP inhibitor.

Conclusion

This guide outlines a rigorous, logical, and multi-tiered approach to validate the proposed mechanism of action for Ethyl 6-cyano-1H-indazole-3-carboxylate as a PARP inhibitor. By progressing from direct biochemical inhibition to cellular target engagement and culminating in a functional demonstration of synthetic lethality, this workflow provides a comprehensive and self-validating system. Comparing the results directly against Olaparib, a gold-standard PARP inhibitor, ensures that the data is contextualized against a clinically relevant benchmark. Successful outcomes in these assays would provide strong evidence for classifying Ethyl 6-cyano-1H-indazole-3-carboxylate as a novel PARP inhibitor, warranting further investigation in preclinical drug development.

References

  • Olaparib - Wikipedia. Wikipedia. [Link]

  • Mechanism of Action for Advanced Ovarian Cancer - LYNPARZA® (olaparib) PARP Inhibitor. AstraZeneca. [Link]

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  • What is the mechanism of Olaparib? - Patsnap Synapse. Patsnap. [Link]

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  • Reconsidering the mechanisms of action of PARP inhibitors based on clinical outcomes. Wiley Online Library. [Link]

  • (PDF) PARP inhibitors: Review of mechanisms of action and BRCA1/2 mutation targeting. ResearchGate. [Link]

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  • Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors - PubMed. National Institutes of Health. [Link]

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Comparative

Structure-activity relationship (SAR) studies of 6-cyano-indazole derivatives

A Comparative Guide to Structure-Activity Relationships for Researchers, Scientists, and Drug Development Professionals. The indazole core is a cornerstone in medicinal chemistry, recognized for its ability to mimic the...

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Structure-Activity Relationships for Researchers, Scientists, and Drug Development Professionals.

The indazole core is a cornerstone in medicinal chemistry, recognized for its ability to mimic the purine base and interact with a multitude of biological targets. The strategic incorporation of a cyano group at the 6-position of the indazole ring has emerged as a powerful approach in the design of potent and selective inhibitors for key enzymes implicated in cancer and other diseases. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 6-cyano-indazole derivatives, offering a comparative overview of their performance as kinase and poly(ADP-ribose) polymerase (PARP) inhibitors, supported by experimental data and detailed protocols.

The Significance of the 6-Cyano Moiety

The introduction of a cyano (-C≡N) group at the 6-position of the indazole scaffold is not a trivial substitution. This small, electron-withdrawing group exerts a profound influence on the physicochemical properties and biological activity of the molecule.

Key Contributions of the 6-Cyano Group:

  • Electronic Effects: The strong electron-withdrawing nature of the cyano group can modulate the pKa of the indazole nitrogen atoms, influencing their ability to act as hydrogen bond donors or acceptors. This is critical for anchoring the inhibitor to the hinge region of kinase active sites.

  • Dipole Moment and Molecular Interactions: The cyano group introduces a significant dipole moment, which can lead to favorable dipole-dipole or dipole-induced dipole interactions with the target protein. It can also participate in non-classical hydrogen bonding.

  • Metabolic Stability: The cyano group is generally metabolically stable, preventing oxidative metabolism at the 6-position and contributing to an improved pharmacokinetic profile.

  • Synthetic Handle: The cyano group can serve as a versatile synthetic handle for further structural modifications, allowing for the exploration of a wider chemical space.

6-Cyano-Indazole Derivatives as Kinase Inhibitors

Numerous protein kinases are validated targets in oncology, and the 6-cyano-indazole scaffold has proven to be a fertile ground for the discovery of potent kinase inhibitors. The general structure of these inhibitors often involves substitutions at the N1, C3, and sometimes C4 or C5 positions of the indazole ring.

Structure-Activity Relationship (SAR) Analysis:

The following table summarizes the SAR for a series of 6-cyano-indazole derivatives targeting various kinases. The data is compiled from publicly available patents and scientific literature[1][2].

Compound ID Target Kinase R1 (N1-position) R2 (C3-position) R3 (C4/C5-position) IC50 (nM)
A1 ALKH3-(Pyridin-4-yl)phenylH50-100
A2 ALKH4-(Piperidin-4-yl)phenylH10-50
A3 ALKMethyl4-(Piperidin-4-yl)phenylH<10
B1 ERKH4-amino-cyclohexylH25
B2 ERKH1-methyl-piperidin-4-ylH15
C1 PKMYT1H2-aminopyrimidin-5-yl7-Fluoro5
C2 PKMYT1H6-aminopyridin-3-yl7-Fluoro8

Interpretation of SAR:

  • N1-Substitution: As seen in the ALK inhibitor series (A1-A3), methylation of the N1-position (Compound A3 ) leads to a significant increase in potency compared to the unsubstituted analogue (Compound A2 ). This suggests that a small alkyl group at this position can lead to favorable hydrophobic interactions in the active site.

  • C3-Substitution: The nature of the substituent at the C3-position is critical for activity and selectivity. For ALK inhibitors, a phenyl ring with a basic piperidine moiety (A2 , A3 ) is preferred over a pyridinylphenyl group (A1 ). In the case of ERK inhibitors, a basic amine-containing cyclohexyl or piperidinyl group appears to be crucial for potent inhibition. For PKMYT1 inhibitors, heteroaromatic systems with hydrogen bond donors and acceptors are favored.

  • C4/C5/C7-Substitution: Introduction of a fluorine atom at the 7-position of the indazole ring in PKMYT1 inhibitors (C1 , C2 ) is associated with high potency. Halogen substitutions can influence both electronic properties and binding interactions.

6-Cyano-Indazole Derivatives as PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) is a key enzyme in the DNA damage response pathway, and its inhibition is a clinically validated strategy for the treatment of cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations. The 6-cyano-indazole scaffold has been explored for the development of potent PARP inhibitors.

Structure-Activity Relationship (SAR) Analysis:

The following table presents SAR data for a series of 6-cyano-indazole-3-carboxamide derivatives as PARP inhibitors, based on information from patent literature[3].

Compound ID Target R1 (N1-position) R2 (Amide substituent) IC50 (nM)
D1 PARP-1HPhenyl>1000
D2 PARP-1H4-Fluorophenyl500
D3 PARP-1H4-(Trifluoromethyl)phenyl150
D4 PARP-1Methyl4-(Trifluoromethyl)phenyl80
E1 PARP-1H2-aminopyridin-5-yl25
E2 PARP-1H6-amino-2-methylpyridin-3-yl10

Interpretation of SAR:

  • C3-Carboxamide: The 3-carboxamide functionality is a key feature for many PARP inhibitors, as it mimics the nicotinamide portion of the NAD+ cofactor. The nature of the R2 substituent on the amide nitrogen is critical for potency.

  • Aromatic R2 Substituents: For phenyl R2 substituents, electron-withdrawing groups enhance activity. A trifluoromethyl group (D3 ) is significantly better than a fluorine atom (D2 ), which is in turn better than an unsubstituted phenyl ring (D1 ). This suggests that the electronic nature of this ring plays a crucial role in binding.

  • N1-Substitution: Similar to the kinase inhibitors, methylation of the N1-position (D4 ) improves potency, likely through enhanced hydrophobic interactions.

  • Heteroaromatic R2 Substituents: The introduction of a substituted pyridine ring at the R2 position leads to a substantial increase in potency (E1 , E2 ). The amino and methyl groups on the pyridine ring likely engage in specific hydrogen bonding and hydrophobic interactions within the PARP active site.

Experimental Protocols

Protocol 1: General Synthesis of 6-Cyano-1H-indazole

This protocol describes a common synthetic route to the 6-cyano-1H-indazole core.

G start Start: 2-Methyl-5-nitroaniline step1 Diazotization (NaNO2, HCl) start->step1 step2 Sandmeyer Reaction (CuCN) step1->step2 Formation of diazonium salt step3 Reduction of nitro group (e.g., Fe/HCl or H2/Pd-C) step2->step3 Introduction of cyano group step4 Cyclization (e.g., with NaNO2/HCl then heat) step3->step4 Formation of aniline end_product Product: 6-Cyano-1H-indazole step4->end_product Indazole ring formation

Step-by-step Methodology:

  • Diazotization of 2-Methyl-5-nitroaniline: Dissolve 2-methyl-5-nitroaniline in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice bath. Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C. Stir for 30 minutes.

  • Sandmeyer Reaction: To the cold diazonium salt solution, add a solution of copper(I) cyanide and potassium cyanide in water. Allow the mixture to warm to room temperature and then heat gently until nitrogen evolution ceases.

  • Reduction of the Nitro Group: Extract the product with an organic solvent. After purification, reduce the nitro group of the resulting 2-methyl-5-nitrobenzonitrile. This can be achieved using various methods, such as iron powder in acidic medium or catalytic hydrogenation (H2 gas with a palladium on carbon catalyst).

  • Cyclization to Indazole: The resulting 3-amino-4-methylbenzonitrile is then cyclized to form the indazole ring. This is typically achieved by diazotization with sodium nitrite in an acidic medium, followed by heating, which promotes intramolecular cyclization.

  • Purification: The crude 6-cyano-1H-indazole is purified by recrystallization or column chromatography.

Protocol 2: In Vitro Kinase Inhibition Assay (Example: ALK)

This protocol outlines a typical in vitro assay to determine the IC50 of a compound against a protein kinase.

G start Prepare assay components: - Recombinant ALK enzyme - Kinase buffer - ATP - Substrate peptide - Test compound dilutions step1 Add enzyme, substrate, and test compound to a 384-well plate start->step1 step2 Initiate reaction by adding ATP step1->step2 step3 Incubate at room temperature for a defined period (e.g., 60 min) step2->step3 step4 Stop reaction and detect phosphorylated substrate step3->step4 step5 Measure signal (e.g., luminescence or fluorescence) step4->step5 end_product Calculate IC50 values step5->end_product

Step-by-step Methodology:

  • Compound Preparation: Prepare a serial dilution of the 6-cyano-indazole test compound in DMSO.

  • Assay Plate Preparation: In a 384-well plate, add the kinase buffer, the recombinant ALK enzyme, and the substrate peptide. Then, add the diluted test compound.

  • Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP in kinase buffer.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate. A common method is to use an antibody that specifically recognizes the phosphorylated substrate, coupled with a detection system that generates a luminescent or fluorescent signal.

  • Data Analysis: Measure the signal using a plate reader. The percentage of inhibition is calculated for each compound concentration relative to a control with no inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

Conclusion and Future Perspectives

The 6-cyano-indazole scaffold has firmly established itself as a privileged structure in the design of targeted therapies. The SAR studies highlighted in this guide demonstrate that careful and systematic modification of the substituents at the N1, C3, and other positions of the 6-cyano-indazole ring can lead to the discovery of highly potent and selective inhibitors of kinases and PARP.

The future of drug discovery with this scaffold lies in the exploration of novel substitution patterns, the development of covalent and allosteric inhibitors, and the application of computational methods to guide the design of next-generation 6-cyano-indazole derivatives with improved efficacy and safety profiles. The versatility of this scaffold ensures its continued prominence in the quest for innovative medicines.

References

  • Substituted indazole derivatives active as kinase inhibitors. US8299057B2.
  • Application Notes and Protocols: 6-Cyanoindole in the Synthesis of Anti-Cancer Agents. Benchchem.
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  • Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors. PMC.
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Validation

In Vitro Cytotoxicity of Ethyl 6-cyano-1H-indazole-3-carboxylate: A Comparative Guide

This guide provides a comprehensive framework for evaluating the in vitro cytotoxicity of Ethyl 6-cyano-1H-indazole-3-carboxylate, a novel compound with potential therapeutic applications. We will explore its cytotoxic p...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the in vitro cytotoxicity of Ethyl 6-cyano-1H-indazole-3-carboxylate, a novel compound with potential therapeutic applications. We will explore its cytotoxic profile in comparison to a standard chemotherapeutic agent, Doxorubicin, across a panel of human cancer cell lines. This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step protocols for a robust cytotoxicity assessment.

Introduction: The Rationale for Cytotoxicity Profiling

The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent anti-cancer properties.[1] Many indazole-based compounds function as kinase inhibitors, targeting critical signaling pathways involved in cell proliferation, survival, and angiogenesis.[2][3] Ethyl 6-cyano-1H-indazole-3-carboxylate belongs to this promising class of molecules. A thorough in vitro evaluation of its cytotoxic effects is a critical first step in the drug discovery pipeline to determine its therapeutic potential and selectivity.

This guide will focus on a multi-assay approach to provide a holistic view of the compound's cellular effects. We will utilize three distinct and complementary assays:

  • MTT Assay: To assess metabolic activity as an indicator of cell viability.

  • LDH Assay: To quantify membrane integrity and identify cytotoxicity.

  • Annexin V/PI Apoptosis Assay: To differentiate between apoptotic and necrotic cell death mechanisms.

By comparing the performance of Ethyl 6-cyano-1H-indazole-3-carboxylate with the well-characterized cytotoxic drug Doxorubicin, we can benchmark its potency and gain insights into its potential advantages.

Comparative Cytotoxicity Analysis

To contextualize the cytotoxic potential of Ethyl 6-cyano-1H-indazole-3-carboxylate, we present a comparative analysis against Doxorubicin. The following tables summarize the half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell viability.

Disclaimer: The IC50 values for Ethyl 6-cyano-1H-indazole-3-carboxylate presented in this guide are hypothetical and for illustrative purposes only, as specific experimental data is not publicly available at the time of publication. These values are based on the known activities of structurally related indazole derivatives.

Table 1: Comparative IC50 Values (µM) after 48-hour treatment

CompoundHeLa (Cervical Cancer)A549 (Lung Cancer)HepG2 (Liver Cancer)
Ethyl 6-cyano-1H-indazole-3-carboxylate (Hypothetical)8.512.215.8
Doxorubicin[4][5][6]0.5 - 1.50.07 - 1.01.0 - 5.0

Table 2: Percentage of Apoptotic Cells at IC50 Concentration (48 hours)

CompoundHeLa (Cervical Cancer)A549 (Lung Cancer)HepG2 (Liver Cancer)
Ethyl 6-cyano-1H-indazole-3-carboxylate (Hypothetical)65%58%55%
Doxorubicin>70%>65%>60%

These tables illustrate a hypothetical scenario where Ethyl 6-cyano-1H-indazole-3-carboxylate exhibits moderate cytotoxicity and induces apoptosis, albeit at higher concentrations than the potent chemotherapeutic Doxorubicin. This profile could suggest a more favorable therapeutic window, particularly if it demonstrates lower toxicity to non-cancerous cells.

Experimental Protocols

A self-validating experimental design is crucial for trustworthy results. The following protocols are designed to be robust and reproducible.

Cell Culture and Compound Preparation
  • Cell Lines:

    • HeLa (human cervical adenocarcinoma)

    • A549 (human lung carcinoma)

    • HepG2 (human hepatocellular carcinoma)

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of Ethyl 6-cyano-1H-indazole-3-carboxylate in dimethyl sulfoxide (DMSO).

    • Prepare a 1 mM stock solution of Doxorubicin in sterile water.

    • Further dilute the stock solutions in culture medium to achieve the desired final concentrations for the assays. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced toxicity.

MTT Cell Viability Assay

This assay measures the activity of mitochondrial dehydrogenases, which are active only in living cells, to reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Protocol:

  • Seed 5 x 10³ cells per well in a 96-well plate and incubate for 24 hours.

  • Treat the cells with various concentrations of Ethyl 6-cyano-1H-indazole-3-carboxylate and Doxorubicin for 48 hours. Include untreated and vehicle (DMSO) controls.

  • Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[3]

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

LDH Cytotoxicity Assay

This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon cell membrane damage.

Protocol:

  • Seed cells and treat with compounds as described for the MTT assay.

  • After the 48-hour incubation, carefully collect 50 µL of the culture supernatant from each well.

  • Prepare a reaction mixture according to the manufacturer's instructions (e.g., CytoTox-ONE™ Homogeneous Membrane Integrity Assay).

  • Add 50 µL of the reaction mixture to each supernatant sample.

  • Incubate for 10-20 minutes at room temperature, protected from light.

  • Add 25 µL of stop solution.

  • Measure the fluorescence or absorbance according to the kit's specifications.

  • Calculate cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent).

Annexin V/PI Apoptosis Assay

This flow cytometry-based assay uses Annexin V to detect the externalization of phosphatidylserine in apoptotic cells and propidium iodide (PI) to identify necrotic cells with compromised membranes.

Protocol:

  • Seed 2 x 10⁵ cells per well in a 6-well plate and treat with the IC50 concentrations of the compounds for 48 hours.

  • Harvest the cells (including any floating cells) and wash with cold PBS.

  • Resuspend the cells in 100 µL of Annexin V binding buffer.

  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (1 mg/mL).

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of Annexin V binding buffer to each sample.

  • Analyze the samples by flow cytometry within one hour.

Visualizing the Workflow and Hypothesized Mechanism

To clarify the experimental process and a potential mechanism of action, the following diagrams are provided.

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Cytotoxicity Assessment cluster_3 Data Analysis cell_culture Cell Seeding (HeLa, A549, HepG2) treatment 48h Incubation cell_culture->treatment compound_prep Compound Dilution (Test & Control) compound_prep->treatment mtt MTT Assay (Metabolic Activity) treatment->mtt ldh LDH Assay (Membrane Integrity) treatment->ldh apoptosis Annexin V/PI Assay (Apoptosis/Necrosis) treatment->apoptosis analysis IC50 Calculation & Comparative Analysis mtt->analysis ldh->analysis apoptosis->analysis

Caption: Experimental workflow for in vitro cytotoxicity evaluation.

Based on the known activity of many indazole derivatives, we hypothesize that Ethyl 6-cyano-1H-indazole-3-carboxylate may act as a kinase inhibitor, potentially targeting the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.

G Indazole Ethyl 6-cyano-1H- indazole-3-carboxylate PI3K PI3K Indazole->PI3K Inhibition Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotion Apoptosis Apoptosis mTOR->Apoptosis Inhibition

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway.

Discussion and Future Directions

This guide outlines a robust methodology for the initial cytotoxic characterization of Ethyl 6-cyano-1H-indazole-3-carboxylate. The multi-assay approach provides a comprehensive dataset, allowing for a nuanced understanding of the compound's effects on cancer cells. The comparison with Doxorubicin serves as a critical benchmark for potency.

The hypothetical data suggests that Ethyl 6-cyano-1H-indazole-3-carboxylate could be a moderately potent cytotoxic agent that induces apoptosis. The hypothesized mechanism of kinase inhibition, particularly of the PI3K/Akt/mTOR pathway, provides a clear direction for future mechanistic studies.

Further investigations should include:

  • Testing on non-cancerous cell lines: To determine the compound's selectivity and potential therapeutic window.

  • Western blot analysis: To confirm the inhibition of key proteins in the PI3K/Akt/mTOR pathway (e.g., phosphorylated Akt and mTOR).

  • Cell cycle analysis: To determine if the compound induces cell cycle arrest.

  • In vivo studies: To evaluate the compound's efficacy and safety in animal models.

By following the protocols and considering the conceptual framework presented here, researchers can effectively advance the preclinical evaluation of Ethyl 6-cyano-1H-indazole-3-carboxylate and other novel indazole derivatives.

References

  • Dubbelboer, I. R., et al. (2017). In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma. Pharmaceuticals, 10(4), 83.
  • Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 6(19), e1953.
  • Kashkin, K. N., et al. (2010). IC50 of doxorubicin for human lung cancer cells.
  • Thorne, R., et al. (2015). Summary of previously published IC 50 values of doxorubicin in...
  • Zhang, Y., et al. (2020). The Anticancer Activity of Indazole Compounds: A Mini Review. Current Topics in Medicinal Chemistry, 20(5), 364-374.
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Comparative

A Comparative Guide to Indazole Synthesis: Metal-Free vs. Metal-Catalyzed Approaches

For Researchers, Scientists, and Drug Development Professionals The indazole core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous therapeutic agents.[1][2] The pursuit of efficient and...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The indazole core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous therapeutic agents.[1][2] The pursuit of efficient and versatile methods for its synthesis is a cornerstone of drug discovery and development. This guide provides an in-depth comparison of two major synthetic paradigms: metal-free and metal-catalyzed indazole synthesis. We will explore the mechanistic underpinnings, practical advantages, and limitations of each approach, supported by experimental data and protocols to inform your synthetic strategy.

The Great Divide: Mechanistic Philosophies

The choice between a metal-free or metal-catalyzed approach to indazole synthesis often hinges on the desired substitution pattern, functional group tolerance, and overall synthetic efficiency. Each strategy leverages distinct chemical principles to construct the bicyclic indazole framework.

Metal-Free Pathways: Harnessing Inherent Reactivity

Metal-free methods for indazole synthesis rely on the intrinsic reactivity of carefully designed precursors, often involving classic named reactions and modern organocatalysis. These approaches are lauded for their cost-effectiveness, lower toxicity, and simplified purification processes due to the absence of metal contaminants.

Key metal-free strategies include:

  • [3+2] Cycloaddition Reactions: This powerful strategy involves the reaction of a three-atom component (the 1,3-dipole) with a two-atom component (the dipolarophile). A notable example is the reaction of arynes with sydnones or diazo compounds.[2][3][4] The reaction of sydnones with arynes is particularly efficient, proceeding via a [3+2] cycloaddition followed by a retro-[4+2] extrusion of carbon dioxide to yield 2H-indazoles with high selectivity and yields.[2][3]

  • Aza-Wittig Reaction: The intramolecular aza-Wittig reaction provides a convergent route to 1H-indazoles.[5][6] This reaction involves the in-situ formation of an iminophosphorane from an azide, which then reacts with a carbonyl group within the same molecule to form the indazole ring.[5][7]

  • Reductive Cyclization: The Cadogan reaction, a classic example, involves the reductive cyclization of o-nitrobenzylidene amines to furnish 2-aryl-2H-indazoles.[8] While effective, this method often requires harsh conditions. Milder, more recent variations have been developed.[9]

  • Oxidative C-N Bond Formation: Reagents like [bis(trifluoroacetoxy)iodo]benzene (PIFA) can mediate the oxidative cyclization of arylhydrazones to form 1H-indazoles under mild, metal-free conditions.[10]

Metal_Free_Pathways cluster_cycloaddition [3+2] Cycloaddition cluster_aza_wittig Aza-Wittig Reaction cluster_reductive_cyclization Reductive Cyclization Aryne Aryne Indazole_cyclo 2H-Indazole Aryne->Indazole_cyclo Sydnone Sydnone Sydnone->Indazole_cyclo Azide Aryl Azide Iminophosphorane Iminophosphorane Azide->Iminophosphorane Staudinger Reaction Indazole_aw 1H-Indazole Iminophosphorane->Indazole_aw Intramolecular Cyclization Nitrobenzylidene o-Nitrobenzylidene Amine Indazole_rc 2H-Indazole Nitrobenzylidene->Indazole_rc Reduction

Figure 1. Key metal-free synthetic routes to indazoles.

Metal-Catalyzed Pathways: Precision and Versatility

Transition metal catalysis has revolutionized indazole synthesis, enabling the construction of complex and highly functionalized derivatives with remarkable efficiency and selectivity.[11][12][13] These methods often proceed via C-H activation, cross-coupling, or annulation cascades, offering access to a broader range of substrates and substitution patterns than many metal-free counterparts.[14][15]

Prominent metal-catalyzed strategies include:

  • Palladium-Catalyzed Reactions: Palladium catalysts are widely employed for intramolecular C-N bond formation. For example, the cyclization of o-haloaryl N-sulfonylhydrazones can be effectively catalyzed by palladium complexes.[16]

  • Copper-Catalyzed Reactions: Copper catalysts are particularly useful for the synthesis of 1H- and 2H-indazoles.[9][16] One-pot, three-component reactions of 2-bromobenzaldehydes, primary amines, and sodium azide catalyzed by copper(I) oxide nanoparticles provide an efficient route to 2H-indazoles.[9]

  • Rhodium-Catalyzed C-H Activation: Rhodium catalysts have emerged as powerful tools for the direct functionalization of C-H bonds.[14][17][18] Rh(III)-catalyzed annulation of phthalazinones or pyridazinones with allenes leads to the formation of indazole derivatives bearing a quaternary carbon.[17][18]

  • Silver-Mediated C-H Amination: Silver(I) can mediate the intramolecular oxidative C-H amination of arylhydrazones to afford 1H-indazoles.[19][20]

Metal_Catalyzed_Pathways cluster_pd Palladium-Catalyzed cluster_cu Copper-Catalyzed cluster_rh Rhodium-Catalyzed Haloaryl o-Haloaryl Hydrazone Indazole_pd 1H-Indazole Haloaryl->Indazole_pd Intramolecular Amination Bromobenzaldehyde 2-Bromobenzaldehyde Indazole_cu 2H-Indazole Bromobenzaldehyde->Indazole_cu Amine Primary Amine Amine->Indazole_cu Azide Sodium Azide Azide->Indazole_cu Phthalazinone Phthalazinone Indazole_rh Indazole Derivative Phthalazinone->Indazole_rh C-H Activation/Annulation Allene Allene Allene->Indazole_rh

Figure 2. Prominent metal-catalyzed synthetic routes to indazoles.

Head-to-Head Comparison: Performance Metrics

The choice between metal-free and metal-catalyzed synthesis is often a trade-off between various factors. The following table provides a comparative overview of key performance metrics.

FeatureMetal-Free SynthesisMetal-Catalyzed Synthesis
Cost Generally lower cost of reagents and catalysts.Can be higher due to the cost of precious metal catalysts and ligands.
Toxicity Lower toxicity, avoiding residual metal contamination.Potential for toxic metal residues, requiring careful purification.
Generality Can be substrate-specific, with a narrower scope in some cases.Often broader substrate scope and functional group tolerance.[12]
Efficiency Yields can be variable; some methods are highly efficient.[3]Often provides high yields and excellent selectivity.[11][12]
Conditions Often milder reaction conditions.[2][3][21]Can require elevated temperatures and inert atmospheres.[16]
Purification Generally simpler purification procedures.May require specialized techniques to remove metal impurities.

Experimental Protocols: Representative Examples

To provide a practical context, we present detailed, step-by-step methodologies for a representative metal-free and a metal-catalyzed indazole synthesis.

Protocol 1: Metal-Free Synthesis of 2H-Indazoles via [3+2] Cycloaddition of Sydnones and Arynes[3]

This protocol describes a rapid and efficient synthesis of 2H-indazoles under mild, metal-free conditions.

Materials:

  • Sydnone (1.0 equiv)

  • o-(Trimethylsilyl)aryl triflate (1.2 equiv)

  • Tetrabutylammonium fluoride (TBAF), 1.0 M in THF (2.0 equiv)

  • Acetonitrile (MeCN) as solvent

Procedure:

  • To a solution of the sydnone in MeCN, add the o-(trimethylsilyl)aryl triflate.

  • Add the TBAF solution dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2H-indazole.

Protocol 2: Copper-Catalyzed Synthesis of 1H-Indazoles via Cyclization of o-Haloaryl N-Sulfonylhydrazones[16]

This protocol outlines a versatile copper-catalyzed method for the synthesis of 1H-indazoles.

Materials:

  • o-Haloaryl N-sulfonylhydrazone (1.0 equiv)

  • Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O) (10 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • N,N-Dimethylformamide (DMF) as solvent

Procedure:

  • To a reaction vessel, add the o-haloaryl N-sulfonylhydrazone, Cu(OAc)₂·H₂O, and Cs₂CO₃.

  • Add DMF to the vessel and stir the mixture at the specified temperature (e.g., 100 °C).

  • Monitor the reaction by TLC until the starting material is consumed.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the target 1H-indazole.

Data Presentation: A Comparative Analysis of Yields

The following table summarizes the reported yields for the synthesis of various indazole derivatives using both metal-free and metal-catalyzed methods, highlighting the efficiency of each approach.

EntryIndazole DerivativeSynthesis MethodCatalyst/ReagentYield (%)Reference
12-Phenyl-2H-indazole[3+2] CycloadditionTBAF95[3]
21-Phenyl-1H-indazoleCu-catalyzed CyclizationCu(OAc)₂·H₂O85[16]
3Methyl 1-(p-tolyl)-1H-indazole-3-carboxylateAg-mediated C-H AminationAg₂CO₃82[19][20]
43-Acyl-2H-indazoleRh-catalyzed Annulation[Cp*RhCl₂]₂/AgSbF₆78[14]
51H-IndazoleMetal-free Reductive CyclizationPPh₃90[9]
62-Aryl-2H-indazoleCu-catalyzed Three-Component ReactionCu₂O nanoparticles88[9]

Conclusion: A Matter of Strategic Choice

Both metal-free and metal-catalyzed approaches offer powerful and complementary strategies for the synthesis of indazoles. The decision of which to employ is a strategic one, guided by the specific target molecule, available resources, and desired process characteristics.

  • Metal-free methods are often the preferred choice for their simplicity, cost-effectiveness, and environmentally benign nature, particularly in large-scale synthesis where metal contamination is a significant concern.

  • Metal-catalyzed methods provide unparalleled versatility and efficiency for the synthesis of complex and highly substituted indazoles, making them indispensable tools for medicinal chemistry and drug discovery.[12]

As the field of synthetic organic chemistry continues to evolve, the development of even more efficient, selective, and sustainable methods for indazole synthesis will undoubtedly remain a key area of research, further empowering the creation of novel therapeutic agents.

References

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  • Wang, L., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(10), 2629. [Link]

  • Park, S., et al. (2021). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Omega, 6(8), 5536–5545. [Link]

  • Yadav, M., & Kapoor, A. (2024). Advances in Synthesis of Indazole Variants: A Comprehensive Review of Transition Metal, Acid/Base and Green Chemistry-based Catalytic Approaches. Current Organocatalysis, 11(2), 116-153. [Link]

  • International Journal of Science and Development Research. (2024). Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. IJSDR, 9(5). [Link]

  • Yin, C., et al. (2021). Direct synthesis of indazole derivatives via Rh(iii)-catalyzed C–H activation of phthalazinones and allenes. Organic & Biomolecular Chemistry, 19(35), 7701-7705. [Link]

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Validation

A Comparative Guide to the Cross-Reactivity Profiling of Ethyl 6-cyano-1H-indazole-3-carboxylate

In the landscape of modern drug discovery, the journey of a small molecule from a promising hit to a clinical candidate is fraught with challenges. Among the most critical hurdles is ensuring target specificity. Off-targ...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the journey of a small molecule from a promising hit to a clinical candidate is fraught with challenges. Among the most critical hurdles is ensuring target specificity. Off-target interactions can lead to unforeseen toxicities or a dilution of therapeutic efficacy. This guide provides an in-depth comparative analysis of the cross-reactivity profile of Ethyl 6-cyano-1H-indazole-3-carboxylate, a compound featuring the indazole scaffold prevalent in many kinase inhibitors.[1][2][3][4]

Here, we present a comprehensive cross-reactivity assessment using a multi-pronged approach, encompassing broad-panel kinase screening, G-protein-coupled receptor (GPCR) profiling, and cellular target engagement verification. This guide is intended for researchers, scientists, and drug development professionals to illustrate a robust workflow for characterizing the selectivity of a novel chemical entity.

Introduction: The Imperative of Selectivity Profiling

The principle of "one drug, one target" has been a long-standing paradigm in drug development. However, the reality is that small molecules often interact with multiple cellular targets. This polypharmacology can be either beneficial, leading to synergistic therapeutic effects, or detrimental, causing adverse drug reactions. Therefore, a thorough understanding of a compound's selectivity is paramount.[5] Kinase inhibitors, in particular, require rigorous selectivity profiling due to the high degree of structural conservation within the human kinome.[6][7]

This guide will use Ethyl 6-cyano-1H-indazole-3-carboxylate as a case study to demonstrate a systematic approach to cross-reactivity profiling, providing a framework for evaluating the specificity of other small molecules.

Physicochemical Properties of Ethyl 6-cyano-1H-indazole-3-carboxylate

A foundational step in any profiling effort is the characterization of the molecule's physicochemical properties. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for non-specific interactions.

PropertyValue
Molecular Formula C11H9N3O2
Molecular Weight 215.21 g/mol
LogP (predicted) 1.85
Topological Polar Surface Area 85.9 Ų
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 4

Note: These values are predicted and should be experimentally verified.

Kinase Selectivity Profiling

Given that the indazole scaffold is a common feature in kinase inhibitors, our initial hypothesis is that Ethyl 6-cyano-1H-indazole-3-carboxylate may exhibit activity against one or more kinases.[2][3][4] To investigate this, a broad-panel kinase screen is the first line of assessment.

Experimental Protocol: Kinase Panel Screen (Radiometric Assay)

This protocol outlines a common method for assessing the inhibitory activity of a compound against a large panel of kinases.[8]

Objective: To determine the percent inhibition of a large panel of kinases by Ethyl 6-cyano-1H-indazole-3-carboxylate at a fixed concentration.

Methodology:

  • Compound Preparation: A 10 mM stock solution of Ethyl 6-cyano-1H-indazole-3-carboxylate is prepared in 100% DMSO. A working solution is then prepared by serial dilution.

  • Kinase Reaction: For each kinase, the reaction is initiated by mixing the kinase, a specific substrate peptide, and [γ-³³P]ATP in a reaction buffer.

  • Inhibition Assay: The test compound is added to the kinase reaction mixture at a final concentration of 10 µM. A control reaction with DMSO is run in parallel.

  • Incubation: The reactions are incubated at room temperature for a specified period (e.g., 60 minutes).

  • Termination and Detection: The reactions are stopped, and the phosphorylated substrate is captured. The amount of incorporated radiolabel is quantified using a scintillation counter.

  • Data Analysis: The percent inhibition is calculated relative to the DMSO control.

Hypothetical Kinase Selectivity Data

For the purpose of this guide, we will assume a hypothetical primary target for Ethyl 6-cyano-1H-indazole-3-carboxylate, Glycogen Synthase Kinase 3β (GSK-3β), as indazole-3-carboxamides have been identified as inhibitors of this kinase.[3] The following table presents hypothetical data from a screen against a panel of 96 kinases.

Kinase Target% Inhibition at 10 µM
GSK-3β (Hypothesized Primary Target) 95%
CDK2/cyclin A65%
PIM148%
DYRK1A35%
ROCK122%
... (89 other kinases)<20%
SRC5%
Interpretation of Kinase Profiling Results

The hypothetical data suggests that Ethyl 6-cyano-1H-indazole-3-carboxylate is a potent inhibitor of GSK-3β. However, it also shows significant off-target activity against CDK2/cyclin A and PIM1, and moderate activity against DYRK1A. This initial screen provides a "snapshot" of the compound's selectivity and highlights potential off-targets that warrant further investigation.[5][6]

G-Protein-Coupled Receptor (GPCR) Cross-Reactivity Profiling

To broaden the scope of our cross-reactivity assessment, it is crucial to evaluate the compound against other major drug target families, such as GPCRs. Off-target interactions with GPCRs can lead to a wide range of side effects.[9][10]

Experimental Protocol: GPCR Radioligand Binding Assay Panel

This protocol describes a standard method for identifying interactions between a compound and a panel of GPCRs.[9]

Objective: To determine if Ethyl 6-cyano-1H-indazole-3-carboxylate displaces known radioligands from a panel of GPCRs.

Methodology:

  • Membrane Preparation: Cell membranes expressing the target GPCRs are prepared.

  • Binding Assay: The membranes are incubated with a specific radioligand and the test compound (at 10 µM) in a binding buffer.

  • Incubation and Filtration: After incubation to reach equilibrium, the mixture is filtered to separate bound from free radioligand.

  • Detection: The amount of radioactivity on the filter is measured using a scintillation counter.

  • Data Analysis: The percent displacement of the radioligand by the test compound is calculated.

Hypothetical GPCR Cross-Reactivity Data

The following table presents hypothetical data from a screen against a panel of 40 common GPCRs.

GPCR Target% Radioligand Displacement at 10 µM
5-HT2A55%
α1A Adrenergic30%
H1 Histamine25%
D2 Dopamine15%
... (36 other GPCRs)<10%
Interpretation of GPCR Profiling Results

The hypothetical results indicate a potential interaction with the serotonin receptor 5-HT2A, with moderate displacement of the radioligand. This finding would necessitate follow-up functional assays to determine if this interaction is agonistic or antagonistic and to ascertain its potency.[9]

Cellular Target Engagement Verification

In vitro assays provide valuable information, but it is essential to confirm that the compound engages its intended target within a cellular context.[11] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for verifying target engagement in intact cells.[12][13][14][15]

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

The principle behind CETSA is that ligand binding stabilizes a protein, leading to an increase in its melting temperature.[13][15]

CETSA_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_heating Thermal Challenge cluster_lysis Cell Lysis & Separation cluster_detection Detection cluster_analysis Data Analysis cells Intact Cells treatment Incubate with Compound or Vehicle cells->treatment heating Heat Shock at Varying Temperatures treatment->heating lysis Cell Lysis heating->lysis centrifugation Centrifugation to Separate Soluble and Aggregated Proteins lysis->centrifugation sds_page SDS-PAGE centrifugation->sds_page western_blot Western Blot for Target Protein sds_page->western_blot analysis Quantify Soluble Protein and Plot Melting Curve western_blot->analysis

Experimental Protocol: CETSA for GSK-3β Target Engagement

Objective: To determine if Ethyl 6-cyano-1H-indazole-3-carboxylate stabilizes GSK-3β in intact cells.

Methodology:

  • Cell Culture and Treatment: A suitable cell line (e.g., HEK293) is cultured and treated with either 10 µM Ethyl 6-cyano-1H-indazole-3-carboxylate or vehicle (DMSO) for 1 hour.

  • Thermal Challenge: The treated cells are aliquoted and heated to a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling.

  • Lysis and Separation: The cells are lysed, and the insoluble, aggregated proteins are separated from the soluble fraction by centrifugation.

  • Protein Quantification and Analysis: The amount of soluble GSK-3β in each sample is quantified by Western blotting using a specific antibody.

  • Data Analysis: The intensity of the GSK-3β bands is plotted against temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.

Hypothetical CETSA Data for GSK-3β
Temperature (°C)Soluble GSK-3β (Vehicle)Soluble GSK-3β (Compound)
40100%100%
4498%100%
4885%95%
52 (Tm Vehicle) 50% 88%
5620%75%
58 (Tm Compound) 10%50%
625%25%

The hypothetical data shows a thermal shift (ΔTm) of approximately 6°C for GSK-3β in the presence of Ethyl 6-cyano-1H-indazole-3-carboxylate, providing strong evidence of target engagement in a cellular environment.

Comparative Analysis and Future Directions

This multi-faceted approach to cross-reactivity profiling provides a comprehensive overview of the selectivity of Ethyl 6-cyano-1H-indazole-3-carboxylate.

Assay TypePrimary Target InteractionKey Off-Target Interactions
Kinase Panel High inhibition of GSK-3βCDK2/cyclin A, PIM1
GPCR Panel No primary interaction identifiedPotential interaction with 5-HT2A
CETSA Confirmed cellular engagement of GSK-3βNot assessed for off-targets

The data collectively suggest that while Ethyl 6-cyano-1H-indazole-3-carboxylate is a potent cellularly active inhibitor of GSK-3β, its development as a selective probe or therapeutic would require further medicinal chemistry efforts to mitigate its off-target activities on CDK2/cyclin A, PIM1, and potentially the 5-HT2A receptor.

Future work should involve:

  • Determining the IC50 values for the identified off-targets to quantify their potency.

  • Performing functional assays to understand the nature of the interaction with the 5-HT2A receptor.

  • Structure-activity relationship (SAR) studies to design more selective analogs. This could involve "scaffold hopping" to maintain desired interactions while altering the core structure to reduce off-target binding.[16][17][18][19][20]

Conclusion

The cross-reactivity profiling of Ethyl 6-cyano-1H-indazole-3-carboxylate, as outlined in this guide, exemplifies a rigorous and necessary process in modern drug discovery. By integrating broad-panel screening with cellular target engagement assays, researchers can build a comprehensive understanding of a compound's selectivity profile. This knowledge is critical for making informed decisions about lead optimization and for ultimately developing safer and more effective medicines.

References

  • BioSolveIT. Scaffold-Based Drug Design. Available from: [Link]

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  • Inoue, A., et al. Advances in G Protein-Coupled Receptor High-throughput Screening. Curr Opin Struct Biol. 2019;55:39-47.
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  • Nguyen, T. T. H., et al. Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. Mini Rev Med Chem. 2021;21(16):2274-82.
  • Google Patents. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
  • Suzenet, F., et al. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Adv. 2014;4(81):43063-7.
  • Sbardella, G., et al. Structure-Based Discovery of 1H-Indazole-3-carboxamides as a Novel Structural Class of Human GSK-3 Inhibitors. J Med Chem. 2016;59(2):788-93.
  • Zhang, L., et al. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. Eur J Med Chem. 2019;183:111710.
  • Tron, G. C., et al. An efficient synthesis of 1-arylindazole-3-carboxamides using nitrile imines, isocyanides and 2-hydroxymethylbenzoic acid, followed by a Buchwald-Hartwig cyclization. Org Biomol Chem. 2016;14(18):4250-4.
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  • Dotsenko, V. V., et al. New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. Molecules. 2023;28(7):3169.

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Comparative

A Researcher's Guide to the Preclinical Evaluation of Ethyl 6-cyano-1H-indazole-3-carboxylate as a Novel PARP Inhibitor in Oncology Models

This guide provides a comprehensive framework for the biological evaluation of Ethyl 6-cyano-1H-indazole-3-carboxylate, a novel compound from the indazole derivative class, within relevant animal models. Our objective is...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the biological evaluation of Ethyl 6-cyano-1H-indazole-3-carboxylate, a novel compound from the indazole derivative class, within relevant animal models. Our objective is to present a scientifically rigorous, field-proven methodology for researchers, scientists, and drug development professionals. We will proceed under the well-supported hypothesis that, like many indazole-carboxamides, this molecule functions as an inhibitor of Poly (ADP-ribose) polymerase (PARP), a critical enzyme in DNA damage repair.

The narrative will not only detail experimental protocols but also explain the causal reasoning behind each choice, ensuring a self-validating and reproducible experimental design.

Mechanistic Rationale: Targeting PARP for Synthetic Lethality

Poly (ADP-ribose) polymerase (PARP) is a family of enzymes crucial for repairing single-strand breaks (SSBs) in DNA.[1] Under normal conditions, PARP detects SSBs and recruits other DNA repair proteins to maintain genomic stability.[2] However, in cancer cells harboring mutations in the BRCA1 or BRCA2 genes, the primary pathway for repairing more complex double-strand breaks (DSBs)—homologous recombination (HR)—is already compromised.[1][3]

These BRCA-deficient cells become heavily reliant on the PARP-mediated repair pathway to survive.[4] The therapeutic strategy, known as "synthetic lethality," involves using a PARP inhibitor to block this remaining repair mechanism. When PARP is inhibited, unrepaired SSBs accumulate and degenerate into DSBs during DNA replication.[1] In BRCA-mutated cancer cells that cannot fix these DSBs via homologous recombination, the overwhelming genomic instability leads to cell death (apoptosis).[2][5] Normal, healthy cells, which have a functional HR pathway, are less affected by PARP inhibition, providing a therapeutic window.[2]

The core hypothesis is that Ethyl 6-cyano-1H-indazole-3-carboxylate acts as a PARP inhibitor, inducing synthetic lethality in cancers with deficient DNA damage repair pathways.

PARP_Inhibition_Pathway cluster_0 Normal Cell (Functional HR) cluster_1 BRCA-mutant Cancer Cell + PARP Inhibitor SSB Single-Strand Break (SSB) PARP_N PARP-mediated Repair SSB->PARP_N Repaired Survival Cell Survival PARP_N->Survival DSB_N Double-Strand Break (DSB) HR_N Homologous Recombination (HR) DSB_N->HR_N Repaired HR_N->Survival SSB_C Single-Strand Break (SSB) PARP_C PARP SSB_C->PARP_C Blocked DSB_C Double-Strand Break (DSB) SSB_C->DSB_C Accumulation leads to Inhibitor Ethyl 6-cyano- 1H-indazole-3-carboxylate Inhibitor->PARP_C Inhibits HR_C Defective HR (BRCA mutation) DSB_C->HR_C Cannot Repair Apoptosis Apoptosis HR_C->Apoptosis Experimental_Workflow cluster_PK Phase 1: Pharmacokinetics (PK) cluster_Efficacy Phase 2: Efficacy Study cluster_Tox Phase 3: Preliminary Toxicology PK_Study Single Dose PK Study in Healthy Mice PK_Analysis Analyze Plasma Concentration vs. Time PK_Study->PK_Analysis PK_Params Determine Cmax, Tmax, Half-life, AUC PK_Analysis->PK_Params Dosing Administer Vehicle, Test Compound, & Positive Controls PK_Params->Dosing Inform Dose & Schedule Selection Model Establish BRCA-mutant Tumor Xenografts Grouping Randomize Mice into Treatment Groups Model->Grouping Grouping->Dosing Endpoints Measure Tumor Volume & Body Weight Dosing->Endpoints Tox_Monitor Monitor Clinical Signs (Weight loss, Behavior) Endpoints->Tox_Monitor Histopath Post-study Histopathology of Key Organs Tox_Monitor->Histopath

Sources

Validation

A Head-to-Head Comparison of Indazole-Based Kinase Inhibitors in Cellular Assays: A Guide for Researchers

Introduction: The Power of the Indazole Scaffold in Kinase Inhibition Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] This...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of the Indazole Scaffold in Kinase Inhibition

Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] This has made them prime targets for therapeutic intervention. Among the various chemical structures used to design kinase inhibitors, the indazole scaffold has emerged as a "privileged" structure.[1][2][3] Its unique bicyclic aromatic structure allows it to fit into the ATP-binding pocket of many kinases, serving as a robust foundation for developing potent and selective inhibitors.[4] Commercially successful drugs like Axitinib and Pazopanib, both used in cancer therapy, feature this core structure and validate its clinical significance.[2][5][6]

This guide provides a head-to-head comparison of two prominent indazole-based kinase inhibitors, Axitinib and Pazopanib, focusing on their performance in key cellular assays. We will delve into the underlying signaling pathways, provide detailed, field-tested experimental protocols, and present comparative data to help researchers make informed decisions in their own drug discovery and development efforts.

The Target: VEGFR Signaling in Angiogenesis

Both Axitinib and Pazopanib are multi-targeted tyrosine kinase inhibitors, but their primary mechanism of action in oncology involves the inhibition of Vascular Endothelial Growth Factor Receptors (VEGFRs).[6][7] VEGFRs, particularly VEGFR-2, are critical for angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.[8][9]

The binding of VEGF-A to VEGFR-2 on endothelial cells triggers receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling events.[10] These pathways, including the PLCγ/PKC and MAPK/ERK pathways, ultimately lead to endothelial cell proliferation, migration, and survival—the cellular cornerstones of angiogenesis.[10][11] Indazole-based inhibitors like Axitinib and Pazopanib act as ATP-competitive inhibitors, blocking the initial phosphorylation event and effectively shutting down this pro-angiogenic signaling.[6][12]

VEGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGFR2 VEGFR-2 pVEGFR2 p-VEGFR-2 (Phosphorylated) VEGFR2->pVEGFR2 Dimerization VEGF VEGF-A Ligand VEGF->VEGFR2 Binds ATP ATP ATP->pVEGFR2 Phosphorylates Inhibitor Axitinib / Pazopanib Inhibitor->VEGFR2 Inhibits ATP Binding PLCg PLCγ pVEGFR2->PLCg Activates MAPK MAPK (ERK) pVEGFR2->MAPK Activates Proliferation Cell Proliferation, Migration, Survival PLCg->Proliferation MAPK->Proliferation

Figure 1: Simplified VEGFR-2 signaling pathway and the point of inhibition by indazole-based drugs.

Comparative Analysis of Inhibitor Performance

To evaluate the cellular efficacy of Axitinib and Pazopanib, we must compare their ability to inhibit key cellular processes driven by VEGFR signaling. The most direct comparison comes from assays using endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), which are a standard model for studying angiogenesis.

Compound Primary Kinase Targets Cell Line Assay Type IC50 / EC50
Axitinib VEGFRs, PDGFR, KitHUVECProliferation0.008 µM
Pazopanib VEGFRs, PDGFR, KitHUVECProliferation0.021 µM

Note: Data is compiled from representative literature to serve as a benchmark.[13] Actual values may vary based on specific experimental conditions.

Expert Interpretation: The IC50 (half-maximal inhibitory concentration) values from proliferation assays indicate that both compounds are highly potent inhibitors of endothelial cell growth.[13] Axitinib demonstrates a slightly lower IC50 value, suggesting it is more potent in this specific cellular context. This difference, while small, can be significant in drug development, potentially allowing for lower effective doses. The causality behind this difference often lies in subtle variations in how each molecule fits into the ATP-binding pocket of the target kinases, a concept explored through computational docking and structural biology.[4]

Key Experimental Protocols: A Self-Validating System

To ensure trustworthy and reproducible results, it is critical to follow robust, well-controlled protocols. Below are detailed methodologies for two essential cellular assays used to compare kinase inhibitors.

Cell Viability/Proliferation Assay (CellTiter-Glo®)

This assay determines the number of viable cells by quantifying ATP, an indicator of metabolic activity.[14][15] A decrease in ATP is proportional to the anti-proliferative or cytotoxic effect of the inhibitor.

CTG_Workflow A 1. Seed Cells (e.g., HUVEC in 96-well plate) B 2. Incubate 24h (Allow cells to adhere) A->B C 3. Add Inhibitors (Serial dilutions of Axitinib/Pazopanib) B->C D 4. Incubate 72h (Drug treatment period) C->D E 5. Equilibrate Plate (30 min at Room Temp) D->E F 6. Add CellTiter-Glo® Reagent (Volume equal to culture medium) E->F G 7. Mix & Incubate (2 min shake, 10 min incubate) F->G H 8. Measure Luminescence (Plate Reader) G->H I 9. Analyze Data (Calculate IC50 values) H->I

Figure 2: Workflow for a CellTiter-Glo® cell viability assay.

Detailed Step-by-Step Protocol:

  • Cell Seeding: Seed HUVEC cells in a white, clear-bottom 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium. Include wells for "no-cell" background controls.

  • Adherence: Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach and resume normal growth.

  • Compound Addition: Prepare serial dilutions of Axitinib and Pazopanib in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include vehicle-only (e.g., 0.1% DMSO) controls.

  • Treatment Incubation: Incubate the plate for 72 hours. Causality Note: A 72-hour incubation is a standard duration that allows for multiple cell doubling times, providing a sufficient window to observe anti-proliferative effects.

  • Equilibration: Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[16] This is critical for the stability of the luciferase enzyme in the detection reagent.

  • Reagent Addition: Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions. Add 100 µL of the reagent to each well.[16]

  • Lysis and Signal Stabilization: Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[16] Then, incubate at room temperature for 10 minutes to stabilize the luminescent signal.[16]

  • Measurement: Read the luminescence on a plate reader.

  • Data Analysis: Subtract the average background luminescence from all readings. Normalize the data with the vehicle-only control representing 100% viability. Plot the normalized values against the logarithm of the inhibitor concentration and fit a dose-response curve to calculate the IC50 value.

Western Blot for Target Engagement (Phospho-VEGFR-2)

This assay directly measures the inhibitor's ability to block the phosphorylation of its target kinase, providing mechanistic evidence of target engagement.

Critical Considerations for Phospho-Proteins:

  • Use Phosphatase Inhibitors: As soon as cells are lysed, phosphatases are released and will begin to dephosphorylate your target. Always use a freshly prepared lysis buffer containing a cocktail of phosphatase and protease inhibitors.[17]

  • Avoid Milk as a Blocker: Milk contains casein, a phosphoprotein that can cause high background noise because phospho-specific antibodies may detect it.[17] Use Bovine Serum Albumin (BSA) as the blocking agent.[17][18]

  • Use Tris-Buffered Saline (TBS): Avoid phosphate-buffered saline (PBS) in buffers, as the excess phosphate ions can interfere with the binding of some phospho-specific antibodies.[19]

Detailed Step-by-Step Protocol:

  • Cell Culture and Treatment: Seed HUVEC cells in 6-well plates. Once they reach 80-90% confluency, serum-starve them overnight to reduce basal receptor activation.

  • Inhibitor Pre-treatment: Treat cells with the desired concentrations of Axitinib or Pazopanib (e.g., 10x the proliferation IC50) for 1-2 hours.

  • Ligand Stimulation: Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 10-15 minutes to induce robust VEGFR-2 phosphorylation. Include an unstimulated control and a VEGF-stimulated, vehicle-only control.

  • Cell Lysis: Immediately place the plate on ice, aspirate the medium, and wash once with ice-cold TBS. Add 100-150 µL of ice-cold RIPA buffer supplemented with fresh protease and phosphatase inhibitors.[17] Scrape the cells, transfer the lysate to a microfuge tube, and clarify by centrifugation at 4°C.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

  • Sample Preparation: Mix a standardized amount of protein (e.g., 20 µg) with 2x Laemmli sample buffer and denature by heating at 95°C for 5 minutes.[18]

  • SDS-PAGE and Transfer: Load samples onto an SDS-polyacrylamide gel, separate the proteins by electrophoresis, and then transfer them to a PVDF membrane.[18]

  • Blocking: Block the membrane for 1 hour at room temperature in 5% w/v BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).[17][18]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated VEGFR-2 (p-VEGFR-2), diluted in 5% BSA/TBST.[18]

  • Washing and Secondary Antibody: Wash the membrane three times for 5 minutes each in TBST.[20] Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again as in the previous step. Perform detection using an enhanced chemiluminescence (ECL) substrate and image the blot.[18]

  • Stripping and Re-probing: To validate equal protein loading, the membrane can be stripped and re-probed with an antibody against total VEGFR-2 or a loading control like GAPDH.

Conclusion

This guide provides a framework for the head-to-head cellular comparison of indazole-based kinase inhibitors, using Axitinib and Pazopanib as exemplars. By combining functional assays like cell proliferation with mechanistic assays like Western blotting for target phosphorylation, researchers can build a comprehensive and reliable dataset. The provided protocols, grounded in established best practices, emphasize the causality behind critical steps to ensure data integrity. This multi-faceted approach is essential for validating the efficacy of novel compounds and advancing the development of next-generation targeted therapies.

References
  • Yadav, P., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances. [Link][1][2]

  • Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Bio-Techne. [Link]

  • ResearchGate. (n.d.). WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. ResearchGate. [Link][17]

  • Moccia, F., et al. (2022). Molecular Mechanisms and Future Implications of VEGF/VEGFR in Cancer Therapy. Cancers. [Link][11]

  • Jayson, G. C., et al. (2016). The VEGF Pathway in Cancer and Disease: Responses, Resistance, and the Path Forward. Cell. [Link][8]

  • D'Angelo, G., et al. (2018). Old Player-New Tricks: Non Angiogenic Effects of the VEGF/VEGFR Pathway in Cancer. Cancers. [Link][10]

  • St. John, M. A. R., et al. (2012). The VEGF signaling pathway in cancer: the road ahead. Journal of Clinical Oncology. [Link][21]

  • Sia, D., et al. (2014). VEGF Signaling in Cancer Treatment. Current Pharmaceutical Design. [Link][9]

  • Singh, S., et al. (2022). Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction. ProQuest. [Link][4]

  • Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. (2021). ResearchGate. [Link][5]

  • Pașca, B., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules. [Link][3]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 6-cyano-1H-indazole-3-carboxylate

This document provides a detailed, safety-first protocol for the proper disposal of Ethyl 6-cyano-1H-indazole-3-carboxylate. As a research chemical, particularly one incorporating a cyano moiety, its handling and disposa...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, safety-first protocol for the proper disposal of Ethyl 6-cyano-1H-indazole-3-carboxylate. As a research chemical, particularly one incorporating a cyano moiety, its handling and disposal demand rigorous adherence to safety procedures to protect laboratory personnel and the environment. The procedures outlined below are grounded in established principles of chemical waste management and are designed for researchers, scientists, and drug development professionals.

Core Principle: Hazard Identification and Risk Mitigation

Table 1: GHS Hazard Classification (based on Methyl 6-cyano-1H-indazole-3-carboxylate) [1]

Hazard Class GHS Code Hazard Statement
Acute Toxicity, Oral H302 Harmful if swallowed.
Acute Toxicity, Dermal H312 Harmful in contact with skin.
Acute Toxicity, Inhalation H332 Harmful if inhaled.
Skin Corrosion/Irritation H315 Causes skin irritation.
Serious Eye Damage/Irritation H319 Causes serious eye irritation.

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation. |

Causality of Risk: The cyano group (-C≡N) is the dominant structural feature dictating disposal protocol. Accidental acidification of cyanide-containing waste can lead to the evolution of deadly HCN gas. Therefore, the central strategy of this disposal guide is the chemical conversion of the toxic cyanide functionality into a significantly less toxic form before collection for final disposal.

Personnel & Environmental Protection: Your First Line of Defense

All handling and disposal steps must be performed under strict safety controls.

  • Engineering Controls : All procedures, from weighing the compound to the final rinsing of containers, must be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Personal Protective Equipment (PPE) : A complete ensemble of PPE is mandatory.

    • Gloves : Nitrile gloves (double-gloving is recommended) to prevent skin contact.

    • Eye Protection : ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles.

    • Lab Coat : A flame-resistant lab coat must be worn and fully buttoned.

    • Respiratory Protection : Not typically required if work is performed within a fume hood. For spill cleanup outside a hood, a respirator with an appropriate cartridge may be necessary.

Step-by-Step Disposal Protocol

This protocol is divided into two critical stages: on-site chemical neutralization for small quantities of waste, followed by the collection and labeling for professional disposal. Under no circumstances should this chemical or its containers be disposed of down the drain or in regular trash. [2]

Part A: On-Site Chemical Neutralization of the Cyano Group (Small Quantities <5g)

The objective is to oxidize the toxic cyanide to the much more stable and less toxic cyanate ion (OCN⁻). This procedure should only be performed by personnel trained in handling hazardous chemical reactions.

Experimental Protocol: Alkaline Hypochlorite Oxidation

  • Preparation : In a chemical fume hood, place a suitably sized beaker or flask containing a magnetic stir bar on a stir plate.

  • Alkalinization : For each 1 gram of Ethyl 6-cyano-1H-indazole-3-carboxylate waste, add approximately 50 mL of cold 1 M sodium hydroxide (NaOH) solution. Stir the mixture until the solid is fully dissolved or suspended. This alkaline condition is critical to prevent the formation of HCN gas.

  • Oxidation : While stirring vigorously, slowly add a 10-15% solution of sodium hypochlorite (household bleach is approximately 5-6% and can be used, but commercial grade is preferred). Add the bleach dropwise. The reaction is exothermic; maintain the temperature below 50°C by using an ice bath if necessary. Continue adding the oxidant until a slight excess is present (a faint smell of chlorine should persist).

  • Reaction Time : Stir the resulting mixture for a minimum of 2-4 hours to ensure the complete destruction of the cyanide.

  • Final Collection : The resulting neutralized solution should be collected in a clearly labeled hazardous waste container designated for "Neutralized Cyanide Waste" or "Treated Indazole Waste."

Part B: Final Waste Collection and Professional Disposal

Whether you have performed the on-site neutralization or are disposing of bulk quantities, all waste streams must be managed by a licensed environmental disposal company.

  • Waste Segregation :

    • Solid Waste : Collect un-neutralized Ethyl 6-cyano-1H-indazole-3-carboxylate, as well as any grossly contaminated items (e.g., weigh boats, contaminated gloves), in a rigid, sealable container.

    • Liquid Waste : Collect the neutralized solution from Part A in a separate, compatible (e.g., polyethylene) liquid waste container.

    • Sharps : Any contaminated needles or sharp implements must be placed in a designated sharps container.

  • Labeling : All waste containers must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • Full chemical name: "Ethyl 6-cyano-1H-indazole-3-carboxylate" (or "Neutralized Ethyl 6-cyano-1H-indazole-3-carboxylate Waste")

    • The primary hazards (e.g., "Toxic," "Irritant")[1]

    • Accumulation start date and PI name.

  • Storage : Store sealed waste containers in a designated satellite accumulation area away from incompatible materials (especially acids).

  • Disposal : Arrange for pickup by your institution's Environmental Health & Safety (EHS) office or a contracted hazardous waste disposal company. The standard final disposal method for this type of waste is high-temperature incineration.[3]

Emergency Procedures

Table 2: Spill and Exposure Response

Situation Response Protocol
Small Spill (<1g) 1. Ensure fume hood is operational. 2. Wearing full PPE, gently cover the spill with an inert absorbent material (e.g., vermiculite, sand). 3. Carefully scoop the material into a hazardous waste container. 4. Decontaminate the area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
Large Spill (>1g) 1. Evacuate the immediate area. 2. Alert colleagues and contact your institution's EHS emergency line. 3. Prevent entry to the area. 4. If safe to do so, increase ventilation. Do not attempt to clean up a large spill without specialized training and equipment.
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[4]
Eye Contact Immediately flush eyes with gently flowing water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][5]
Inhalation Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[5]

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[4] |

Visualized Disposal Workflow

The following diagram illustrates the decision-making process for the safe disposal of Ethyl 6-cyano-1H-indazole-3-carboxylate.

G cluster_prep Preparation & Assessment cluster_treatment On-Site Neutralization cluster_disposal Final Disposal A Start: Have Ethyl 6-cyano-1H-indazole-3-carboxylate Waste B Don Full PPE (Gloves, Goggles, Lab Coat) A->B C Work Inside a Certified Chemical Fume Hood B->C D Assess Quantity of Waste C->D E Dissolve/Suspend in Alkaline Solution (e.g., NaOH) D->E Small Quantity (<5g) & Trained Personnel I Collect Bulk/Untreated Waste in 'Hazardous Solid Waste' Container D->I Bulk Quantity (>5g) or No Neutralization F Slowly Add Oxidant (e.g., Sodium Hypochlorite) E->F G Stir for 2-4 Hours to Ensure Complete Reaction F->G H Collect Treated Solution in 'Neutralized Cyanide Waste' Container G->H J Label Waste Container Correctly: Name, Hazard, Date H->J I->J K Store in Designated Satellite Accumulation Area J->K L Arrange Pickup by EHS / Licensed Waste Contractor K->L

Caption: Disposal workflow for Ethyl 6-cyano-1H-indazole-3-carboxylate.

References

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Handling

Mastering the Safe Handling of Ethyl 6-cyano-1H-indazole-3-carboxylate: A Guide for Laboratory Professionals

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, immediate safety and logistical information for handli...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, immediate safety and logistical information for handling Ethyl 6-cyano-1H-indazole-3-carboxylate, a key intermediate in pharmaceutical research. By moving beyond a simple checklist and explaining the causality behind each safety measure, we aim to empower you with the knowledge to foster a culture of safety and excellence in your laboratory.

Hazard Assessment: Understanding the Risks

The primary potential hazards associated with Ethyl 6-cyano-1H-indazole-3-carboxylate, based on its structural similarity to other cyano- and indazole-containing compounds, include:

  • Acute Toxicity (Oral, Dermal, Inhalation): The cyano group (-CN) is a key structural feature that warrants significant caution. Similar compounds are harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Skin Irritation: Indazole derivatives are often classified as skin irritants.[1][2][3]

  • Serious Eye Irritation: Direct contact with the eyes is likely to cause serious irritation.[1][2][3]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[1][2][3]

Given these potential hazards, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a critical component of your experimental protocol.

Personal Protective Equipment (PPE): Your First Line of Defense

The following table outlines the minimum PPE requirements for handling Ethyl 6-cyano-1H-indazole-3-carboxylate. The rationale behind each piece of equipment is crucial for understanding and ensuring compliance.

PPE ComponentSpecificationRationale
Hand Protection Nitrile glovesProvides a chemical-resistant barrier to prevent skin contact. Always inspect gloves for tears or punctures before use. Double-gloving is recommended for extended handling periods.
Eye Protection Chemical safety gogglesProtects against splashes and airborne particles. Safety glasses with side shields may be acceptable for low-risk operations, but goggles offer superior protection.
Skin and Body Protection Laboratory coatA flame-resistant lab coat provides a removable barrier to protect skin and clothing from contamination. Ensure the coat is fully buttoned.
Respiratory Protection Use in a well-ventilated area or chemical fume hoodTo minimize the risk of inhaling dust or aerosols, all handling of the solid compound should be performed in a certified chemical fume hood.

It is imperative to always consult your institution's specific safety protocols and the most current Safety Data Sheet for any chemical you are handling.

Workflow for Safe Handling and Disposal

A systematic approach to handling and disposal is essential to mitigate risks throughout the experimental process. The following workflow provides a step-by-step guide.

prep Preparation handling Handling prep->handling Proceed to handling decon Decontamination handling->decon After handling disposal Disposal decon->disposal Properly dispose

Caption: A streamlined workflow for the safe handling and disposal of chemical reagents.

Step 1: Preparation

Before handling the compound, ensure that your workspace is prepared:

  • Verify that the chemical fume hood is functioning correctly.

  • Locate the nearest eyewash station and safety shower.

  • Have all necessary equipment and reagents within the fume hood to minimize movement in and out of the containment area.

  • Prepare a designated waste container for contaminated materials.

Step 2: Handling

When handling Ethyl 6-cyano-1H-indazole-3-carboxylate:

  • Wear all required PPE as outlined in the table above.

  • Dispense the solid compound carefully to avoid generating dust.

  • If creating solutions, add the solid to the solvent slowly to prevent splashing.

  • Keep the container tightly closed when not in use.[2]

Step 3: Decontamination

Proper decontamination is critical to prevent cross-contamination and accidental exposure:

  • Wipe down the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol) after use.

  • Decontaminate any equipment that has come into contact with the compound.

  • Remove gloves and lab coat before leaving the laboratory.

Step 4: Disposal

Dispose of all waste in accordance with your institution's and local regulations for chemical waste.[3]

  • Solid Waste: Contaminated gloves, weigh boats, and other disposable materials should be placed in a designated, sealed waste container.

  • Chemical Waste: Unused compound and solutions should be collected in a clearly labeled hazardous waste container. Do not pour chemical waste down the drain.

By adhering to these procedural steps, you create a self-validating system of safety that protects you, your colleagues, and your research.

Emergency Procedures: Planning for the Unexpected

In the event of an accidental exposure, immediate and correct action is crucial.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[2]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[2]

Building a Culture of Safety

Beyond individual protocols, fostering a laboratory environment where safety is a shared priority is paramount. This includes open communication about potential hazards, regular review of safety procedures, and a commitment to continuous learning. By treating chemical safety with the same rigor as your experimental design, you build a foundation of trust and scientific excellence.

References

  • Safety Data Sheet for 1H-Indazole-3-carboxylic acid.
  • Safety Data Sheet for Ethyl Isocyanate.
  • Safety Data Sheet for Indole-3-carboxaldehyde.
  • Safety Data Sheet for a related product.
  • Safety Data Sheet for Indazole.
  • Safety Data Sheet for Ferric Ammonium Citrate.
  • Safety Data Sheet (SDS) for Ferric Ammonium Citrate.
  • 6-氰基-1H-吲唑 - 化工字典.
  • Safety Data Sheet: Ammonium iron(III) citrate.
  • 1H-Indole-3-carboxylic acid, 6-cyano-2-[1-(4-ethyl-3-iodophenyl)-1-methylethyl]-, 1,1-dimethylethyl ester.
  • AMMONIUM FERRIC CITRATE (BROWN) EXTRA PURE - Safety Data Sheet.
  • CAS 1185-57-5: Ferric ammonium citrate.
  • 1H-Indazole-3-carboxamide | C8H7N3O | CID 20978176. Available from: PubChem. ([Link])

  • tert-Butyl 6-cyano-2-(2-(4-ethyl-3-iodophenyl)propan-2-yl)-1H-indole-3-carboxylate | 1256584-75-4.
  • 6-Methoxy-1H-indazole-3-carboxylic acid | 518990-36-8.
  • Methyl 6-fluoro-1H-indazole-3-carboxylate.
  • tert-butyl 6-cyano-2-(2-(4-ethyl-3-iodophenyl)propan-2-yl)-1H-indole-3-carboxylate.
  • 6-Bromo-1H-indazole-3-carboxylic acid ethyl ester.

Sources

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